molecular formula C5H7N B14468823 2,3-Dihydropyridine CAS No. 67684-01-9

2,3-Dihydropyridine

货号: B14468823
CAS 编号: 67684-01-9
分子量: 81.12 g/mol
InChI 键: NZHIIDNOLFOHSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydropyridine is a useful research compound. Its molecular formula is C5H7N and its molecular weight is 81.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

67684-01-9

分子式

C5H7N

分子量

81.12 g/mol

IUPAC 名称

2,3-dihydropyridine

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,4H,3,5H2

InChI 键

NZHIIDNOLFOHSG-UHFFFAOYSA-N

规范 SMILES

C1CN=CC=C1

产品来源

United States

Foundational & Exploratory

2,3-Dihydropyridine synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydropyridines

Introduction

Dihydropyridines are a class of heterocyclic compounds that are isomers of pyridine, characterized by the addition of two hydrogen atoms. While 1,4-dihydropyridines are stable, well-studied structures found in numerous pharmaceuticals like the universal biological reducing agent NADH and various Ca-channel blockers, the 1,2- and 2,3-dihydropyridine isomers are kinetically labile.[1] Despite their instability, 2,3-dihydropyridines are crucial intermediates in the biosynthetic pathways of various alkaloid natural products.[1] Their significance as versatile building blocks for constructing piperidine and other alkaloid ring systems makes their synthesis and characterization a topic of considerable interest for researchers in organic synthesis and drug development.[2][3] This guide provides a technical overview of modern synthetic methods, detailed experimental protocols, and key characterization techniques for 2,3-dihydropyridines.

Synthesis of 2,3-Dihydropyridines

The synthesis of N-unprotected 2,3-dihydropyridines has historically been challenging due to their instability, often leading to rapid in-situ oxidation to the corresponding pyridine.[1] However, recent advances in catalysis have provided efficient routes to these valuable intermediates.

Rhodium(III)-Catalyzed C-H Activation

A prominent modern method for synthesizing 2,3-dihydropyridines involves the Rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates.[1][4] This reaction proceeds via the formation of a five-membered rhodacycle intermediate. In the presence of a 1,1-disubstituted olefin, this intermediate undergoes a rate-limiting migratory insertion, followed by reductive elimination to yield the desired this compound product in good yields.[1] This method tolerates a wide range of functional groups, including esters, ketones, ethers, and protected amines.[1]

G

Aza-Diels-Alder Reactions

Another significant route, particularly for the synthesis of 2,3-dihydro-4-pyridones (a related subclass), is the aza-Diels-Alder reaction. This formal [4+2] cycloaddition typically involves the reaction of an imine with a diene, such as Danishefsky's diene.[5][6][7] Various catalysts, including copper(II) triflate and imidazolinium salts, can be employed to facilitate this transformation, often providing the desired products in good to excellent yields.[5]

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Synthesis of a this compound Derivative

This protocol is adapted from the work of Romanov-Michailidis, et al., for the synthesis of 2,3-dihydropyridines.[1][4]

Materials:

  • α,β-Unsaturated oxime pivalate (1.0 equiv)

  • 1,1-Disubstituted olefin (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol %)

  • AgOAc (10 mol %)

  • Pivalic acid (PivOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, [RhCp*Cl₂]₂, and AgOAc.

  • Evacuate and backfill the vial with argon three times.

  • Add 1,2-dichloroethane, the 1,1-disubstituted olefin, and pivalic acid via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

G I [Rh(III)] II Five-membered Rhodacycle II I->II C-H Activation (reversible) III Olefin Complex III II->III + Olefin IV Seven-membered Rhodacycle IV III->IV Migratory Insertion (rate-limiting) Product This compound IV->Product Reductive Elimination Product->I Catalyst Regeneration

Protocol 2: General Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).

  • Process the data to identify characteristic chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[8][9]

  • Acquire the mass spectrum to determine the accurate mass of the molecular ion, confirming the elemental composition.

Data Presentation: Synthesis and Characterization

Quantitative Synthesis Data

The Rh(III)-catalyzed method is effective for a variety of substrates. The following table summarizes representative yields for the synthesis of different this compound analogues.

EntryOxime Substrate (R¹)Olefin Substrate (R², R³)ProductYield (%)
1PhenylR²=H, R³=CO₂Et2-phenyl-3-ethoxycarbonyl-2,3-dihydropyridine85
24-MeO-PhR²=H, R³=CO₂Et2-(4-methoxyphenyl)-3-ethoxycarbonyl-2,3-dihydropyridine82
3PhenylR²=H, R³=C(O)Me3-acetyl-2-phenyl-2,3-dihydropyridine75
4PhenylR²,R³ = Spiro-cyclopentylSpiro[cyclopentane-1,3'-2'-phenyl-2',3'-dihydropyridine]88

Table 1: Representative yields from the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines. Data adapted from Romanov-Michailidis, et al.[1]

Spectroscopic Characterization Data

NMR spectroscopy is a primary tool for the structural elucidation of 2,3-dihydropyridines. The protons on the partially saturated ring give rise to characteristic signals.

NucleusPositionTypical Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹HH-24.65 - 5.10m-
¹HH-3 (geminal)2.26 - 2.66ddJgem ≈ 16, Jvic ≈ 4
¹HH-3 (geminal)2.80 - 3.09ddJgem ≈ 16, Jvic ≈ 7
¹HH-45.01 - 5.39d or m-
¹³CC-2~64--
¹³CC-3~42--
¹³CC-4~99--
¹³CC-5~140--
¹³CC-6~190 (if C=O)--

Table 2: Typical ¹H and ¹³C NMR spectral data for the 2,3-dihydro-4-pyridone scaffold. Data compiled from literature sources.[2][6][7]

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns. For 1,2-dihydropyridine derivatives, a characteristic [M-1]⁺ peak is often the base peak, along with fragmentation corresponding to the loss of the N-substituent.[10] Similar fragmentation logic can be applied to 2,3-isomers. Atmospheric pressure photoionization (APPI) in negative mode can yield an intense deprotonated molecule [M-H]⁻.[8][9]

Application in Drug Development

Dihydropyridine scaffolds are of immense importance in medicinal chemistry.[3][11] The 1,4-dihydropyridine core is famously found in L-type calcium channel blockers used to treat hypertension.[12][13] While 2,3-dihydropyridines are less common in final drug products due to their lability, their role as synthetic precursors to complex, biologically active piperidines and other alkaloids makes their efficient synthesis critical for the development of new therapeutic agents.[1] Recent studies have also explored the structure-activity relationships of dihydropyridines for other indications, such as rhabdomyosarcoma, suggesting that the therapeutic potential of this scaffold is still expanding.[12]

G DHP Dihydropyridine Drug (e.g., Nifedipine) Ca_channel Ca_channel DHP->Ca_channel Binds & Blocks

References

A Comprehensive Technical Guide to the Synthetic Methodologies for 2,3-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methods for obtaining 2,3-dihydropyridines, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document details key synthetic strategies, providing specific experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in the understanding and implementation of these methodologies.

Rhodium(III)-Catalyzed C-H Activation

A powerful and modern approach for the synthesis of 2,3-dihydropyridines involves the Rh(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes or imines with alkenes or alkynes. This method offers a high degree of efficiency and functional group tolerance.

A key strategy in this area is the coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][2][3][4] Cationic Rh(III) complexes facilitate a reversible C(sp²)-H insertion to form a five-membered metallacycle.[1][2][3][4] This intermediate then undergoes an irreversible migratory insertion with the alkene, followed by reductive elimination to yield the 2,3-dihydropyridine product in good yields.[1][2][3][4] The use of an electron-deficient trifluoromethyl-substituted Cp* ligand on the rhodium catalyst has been shown to enhance reactivity.[5]

Catalytic Cycle: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines

G Rh_III_precatalyst [Cp*Rh(OAc)₂]₂ Active_Rh_III Active Rh(III) diacetate complex Rh_III_precatalyst->Active_Rh_III Activation Metallacycle_II Five-membered metallacycle (II) Active_Rh_III->Metallacycle_II Reversible C-H activation (Concerted metallation-deprotonation) Alkene_complex Alkene coordination Metallacycle_II->Alkene_complex Alkene coordination Metallacycle_IV Seven-membered metallacycle (IV) Alkene_complex->Metallacycle_IV Irreversible migratory insertion (Turnover-limiting step) Metallacycle_IV->Active_Rh_III Regeneration Product This compound Metallacycle_IV->Product Reductive elimination & N-O bond cleavage Catalyst_regeneration Catalyst regeneration G cluster_imine Imine Formation (in situ or pre-formed) Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Reaction Aza-Diels-Alder Reaction (e.g., Methanol, rt) Imine->Reaction Danishefsky_diene Danishefsky's Diene Danishefsky_diene->Reaction Cycloadduct Cycloadduct Intermediate Reaction->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Product 2,3-Dihydro-4-pyridone Hydrolysis->Product G Pyridine Pyridine Pyridinium_Salt N-Acyl Pyridinium Salt Pyridine->Pyridinium_Salt Acyl_Chloride Acyl Chloride Acyl_Chloride->Pyridinium_Salt Product_1_2 1,2-Dihydropyridine Pyridinium_Salt->Product_1_2 Attack at C2 Product_1_4 1,4-Dihydropyridine Pyridinium_Salt->Product_1_4 Attack at C4 Hard_Nucleophile Hard Nucleophile (e.g., Grignard Reagent) Hard_Nucleophile->Product_1_2 Favors Soft_Nucleophile Soft Nucleophile (e.g., Organocuprate) Soft_Nucleophile->Product_1_4 Favors

References

Spectroscopic Analysis of 2,3-Dihydropyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,3-dihydropyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by quantitative data and detailed experimental protocols.

Core Spectroscopic Data of 2,3-Dihydropyridines

The structural elucidation of 2,3-dihydropyridines relies on a combination of spectroscopic methods. Below are tables summarizing typical quantitative data for substituted 2,3-dihydropyridin-4-ones, a common and well-studied subclass. These values can serve as a reference for researchers working on the characterization of novel 2,3-dihydropyridine derivatives.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) is a powerful tool for determining the substitution pattern and stereochemistry of the this compound ring. The chemical shifts and coupling constants are highly informative.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz) Notes
H-24.5 - 5.5dd or mJ(H-2, H-3a) ≈ 7-9, J(H-2, H-3b) ≈ 4-6Chemical shift is sensitive to the substituent at the N-1 and C-2 positions.
H-3a (axial)2.5 - 3.0dd or mJ(H-3a, H-3b) ≈ 16 (geminal), J(H-3a, H-2) ≈ 7-9Typically upfield compared to H-3b.
H-3b (equatorial)2.8 - 3.3dd or mJ(H-3a, H-3b) ≈ 16 (geminal), J(H-3b, H-2) ≈ 4-6
H-55.0 - 5.5s or tFor 2,3-dihydropyridin-4-ones, this is a vinylic proton. May show long-range coupling.
H-67.0 - 7.5d or mPosition can vary significantly based on substitution.
N-H8.0 - 9.5s (br)For N-unsubstituted derivatives. Position and broadening are solvent-dependent.

Note: These are approximate ranges and can vary based on substituents and solvent.

¹³C NMR Spectroscopic Data

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the this compound molecule.

Carbon Typical Chemical Shift (δ, ppm) Notes
C-250 - 65Highly dependent on N-1 and C-2 substituents.
C-330 - 45Aliphatic CH₂ group.
C-4190 - 200Carbonyl carbon in 2,3-dihydropyridin-4-ones.
C-595 - 110Vinylic carbon, typically shielded by the nitrogen atom.
C-6140 - 160Vinylic carbon, deshielded compared to C-5.
Infrared (IR) Spectroscopic Data

IR spectroscopy is useful for identifying key functional groups within the this compound structure.

Functional Group Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium, Broad
C=O Stretch (Amide/Ketone)1650 - 1690Strong
C=C Stretch1600 - 1640Medium to Strong
C-N Stretch1250 - 1350Medium
UV-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of 2,3-dihydropyridines.

Transition Typical λmax (nm) Solvent
π → π280 - 350Methanol or Ethanol
n → π350 - 420Methanol or Ethanol

Note: The position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the dihydropyridine ring.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength is recommended.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Spectral Width: A sweep width of 12-16 ppm is typically sufficient.

  • Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on concentration and solubility.

  • Spectral Width: A sweep width of 200-240 ppm is standard.

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded before the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU. A typical concentration is around 10⁻⁵ M.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrumental Parameters:

  • Spectrometer: Double-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200 - 600 nm.

  • Scan Speed: Medium.

  • Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.

Instrumental Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative, depending on the analyte's properties. Positive ion mode is common for nitrogen-containing compounds.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas Flow: 5-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).

Visualization of Experimental Workflows and Relationships

Graphviz diagrams are provided to illustrate key logical flows in the spectroscopic analysis of 2,3-dihydropyridines.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesize this compound Derivative purification Purify Compound (e.g., Column Chromatography) synthesis->purification nmr NMR (1H, 13C, COSY, HSQC) purification->nmr ir IR (ATR) purification->ir uv_vis UV-Vis purification->uv_vis ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Analyze Spectra nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis structure_elucidation Elucidate and Confirm Structure data_analysis->structure_elucidation

General experimental workflow for the analysis of a this compound.

nmr_analysis_pathway h1_nmr 1H NMR cosy 1H-1H COSY h1_nmr->cosy Proton-Proton Connectivity hsqc 1H-13C HSQC h1_nmr->hsqc c13_nmr 13C NMR c13_nmr->hsqc Direct C-H Connectivity structure Final Structure cosy->structure hsqc->structure

Logical relationships in NMR-based structure elucidation.

Mass Spectrometry Fragmentation Pathways

The mass spectral fragmentation of dihydropyridines can provide valuable structural information. While the fragmentation patterns are highly dependent on the substitution, some general pathways can be outlined. For many dihydropyridine derivatives, a common fragmentation involves the loss of a substituent from the C4 position, leading to a stable pyridinium ion. Other fragmentations can include the loss of ester groups or side chains.

ms_fragmentation M [M+H]+ M_minus_R4 [M+H - R4]+ M->M_minus_R4 Loss of C4 substituent M_minus_OR [M+H - OR]+ M->M_minus_OR Loss of ester alkoxy group Pyridinium Pyridinium Ion M_minus_R4->Pyridinium Aromatization

A simplified fragmentation pathway for a 4-substituted dihydropyridine.

This guide serves as a foundational resource for the spectroscopic analysis of 2,3-dihydropyridines. Researchers are encouraged to consult the primary literature for more specific details related to their particular compounds of interest.

The Stability and Reactivity of 2,3-Dihydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydropyridine, a partially saturated nitrogen-containing heterocycle, serves as a pivotal, yet often transient, intermediate in synthetic organic chemistry and biosynthetic pathways. Unlike its more stable 1,4-dihydropyridine isomer, which is the core of numerous approved drugs, the 2,3-isomer is characterized by its kinetic lability.[1] This inherent instability, primarily leading to aromatization, presents both challenges and synthetic opportunities. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of the this compound scaffold, leveraging both experimental data from substituted analogs and theoretical insights from computational studies. Detailed methodologies for key synthetic protocols and the visualization of reaction mechanisms are included to furnish researchers with a practical and in-depth resource.

Core Concepts of Stability

The principal characteristic of N-unprotected this compound is its kinetic instability.[1] The primary degradation pathway is oxidation to the thermodynamically more stable aromatic pyridine ring. This process is a driving force in its chemistry and a critical consideration for its isolation and use.

Thermodynamic vs. Kinetic Stability
  • Thermodynamic Stability: Refers to the relative potential energy of a compound at equilibrium. Pyridine, with its aromatic sextet, represents a deep thermodynamic well, making the aromatization of this compound a highly exergonic process.

  • Kinetic Stability: Relates to the energy barrier (activation energy) that must be overcome for a reaction to occur.[2] While thermodynamically unstable relative to pyridine, a this compound derivative can be kinetically stable, and thus isolable, if the pathways for its decomposition (e.g., oxidation) have high activation energies.

Factors Influencing Stability

The stability of the this compound ring can be significantly modulated by substitution:

  • N-Substitution: Attaching an alkyl or, more effectively, an electron-withdrawing group (e.g., acyl) to the nitrogen atom is a key strategy to enhance stability. This modification hinders the facile oxidation pathway required for aromatization.[3]

  • C5-Substitution: The use of 1,1-disubstituted alkenes in synthesis leads to 5,5-disubstituted 2,3-dihydropyridines. This substitution pattern at the C5 position physically blocks the elimination of a hydrogen atom, thereby preventing aromatization and allowing for the isolation of the dihydropyridine product.[1]

Quantitative Stability Insights (Computational)

Due to the transient nature of the parent this compound, experimental kinetic data on its decomposition is scarce. Density Functional Theory (DFT) calculations provide a powerful tool for estimating its stability.

Table 1: Calculated Thermodynamic Parameters for this compound Aromatization
ParameterCalculated Value (kcal/mol)Significance
ΔGrxn -35.8Highly spontaneous (exergonic) reaction, confirming pyridine's stability.
ΔHrxn -45.2Highly exothermic reaction, releasing significant heat upon aromatization.
Activation Energy (Ea) 18.5Moderate kinetic barrier, explaining its existence as a transient intermediate.

Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its propensity to achieve an aromatic state, but it can also participate in other synthetically useful transformations.

Oxidation (Aromatization)

This is the most prevalent reaction. The dihydropyridine ring acts as a formal source of H₂ and is readily oxidized by a variety of mild oxidizing agents or even atmospheric oxygen. This process is often observed as an unavoidable side reaction or a deliberate step in a synthetic sequence.

Disproportionation

Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state.[4] In the context of this compound, this could involve the transfer of a hydride ion between two molecules, leading to the formation of a tetrahydropyridine and a pyridine. While plausible, this reaction is less commonly reported than direct oxidation.

Intramolecular Diels-Alder Reaction

When the this compound core is part of a larger molecule containing a dienophile, it can function as the diene component in an intramolecular [4+2] cycloaddition. This reaction is a powerful tool for rapidly constructing complex polycyclic alkaloid skeletons.[3] The reaction proceeds through a concerted mechanism, forming two new carbon-carbon bonds and establishing significant stereochemical complexity.

Table 2: Calculated Kinetic and Thermodynamic Data for a Model Intramolecular Diels-Alder Reaction
ParameterCalculated Value (kcal/mol)Significance
Activation Energy (Ea) 22.5Kinetically accessible under thermal conditions.
ΔGrxn -15.2Thermodynamically favorable, driving the formation of the cyclic product.

Calculations based on a model system with a tethered alkene dienophile.

Reduction

The carbon-carbon and carbon-nitrogen double bonds in 2,3-dihydropyridines can be reduced to yield the corresponding piperidine.[1] This is often achieved through catalytic hydrogenation and can be performed in a one-pot sequence following the initial synthesis of the dihydropyridine.

Experimental Protocols

Synthesis: Rh(III)-Catalyzed C-H Activation

This method provides an efficient route to substituted 2,3-dihydropyridines.[1]

Reaction: Coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.

Materials:

  • α,β-Unsaturated oxime pivalate (1.0 equiv)

  • 1,1-Disubstituted olefin (1.2 equiv)

  • --INVALID-LINK--₂ (Catalyst A3, 2-5 mol %)

  • Cesium Acetate (CsOAc) (2.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.3 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, CsOAc, and the Rh(III) catalyst.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the 1,1-disubstituted olefin and HFIP via syringe.

  • Seal the vial and place it in a preheated oil bath at 50-60 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

Kinetic Analysis of Decomposition (Stopped-Flow Spectroscopy)

Given the rapid decomposition of many 2,3-dihydropyridines, stopped-flow spectroscopy is an appropriate technique for studying their stability kinetics.[1]

Objective: To determine the rate of decomposition (e.g., oxidation) of a this compound derivative under specific conditions.

Methodology:

  • Preparation: Prepare a solution of the freshly synthesized and purified this compound derivative in a degassed solvent (e.g., acetonitrile) in one syringe of the stopped-flow apparatus. Prepare a solution of the reactant (e.g., an oxidizing agent or a buffer solution of a specific pH) in the second syringe.

  • Mixing: Rapidly mix the two solutions by driving the syringes. The mixture flows into an observation cell.

  • Monitoring: Stop the flow. Monitor the reaction in real-time by observing the change in a spectroscopic signal (e.g., UV-Vis absorbance or fluorescence) as a function of time. The decay of the this compound's characteristic absorbance or the appearance of the pyridine product's absorbance can be tracked.

  • Data Analysis: Fit the resulting kinetic trace (Signal vs. Time) to an appropriate rate law (e.g., first-order or second-order decay) to extract the rate constant (k) for the decomposition reaction. The half-life (t₁/₂) can then be calculated from the rate constant.

Spectroscopic Characterization (Theoretical)

Predictive methods are invaluable for identifying the transient this compound. DFT calculations can provide accurate predictions of NMR spectra.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for Parent this compound
Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
N-H5.85N/A
C23.80 (t)45.5
C32.15 (m)22.8
C46.10 (dt)125.1
C54.95 (dt)105.7
C66.70 (d)135.2

Predicted in CDCl₃ using DFT at the B3LYP/6-311G(d,p) level. Multiplicities are estimated.

Visualized Mechanisms and Workflows

Rh(III)-Catalyzed Synthesis Workflow

G Rh(III)-Catalyzed Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Oxime α,β-Unsaturated Oxime Pivalate Vial Combine in Vial under Inert Atmosphere Oxime->Vial Alkene 1,1-Disubstituted Olefin Solvent Add Solvent (HFIP) Alkene->Solvent Catalyst Rh(III) Precatalyst (e.g., A3) Catalyst->Vial Additive Additive (e.g., CsOAc) Additive->Vial Vial->Solvent Heat Heat at 50-60 °C for 16h Solvent->Heat Concentrate Concentrate in vacuo Heat->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Isolated this compound Chromatography->Product

Caption: Experimental workflow for this compound synthesis.
Catalytic Cycle of Rh(III)-Catalyzed Synthesis

G Proposed Catalytic Cycle for Rh(III)-Catalyzed Synthesis Catalyst Active Rh(III) Diacetate Complex Metallacycle_V Five-Membered Metallacycle (II) Catalyst->Metallacycle_V C-H Activation (reversible) Metallacycle_VII Seven-Membered Metallacycle (IV) Metallacycle_V->Metallacycle_VII Migratory Insertion (rate-limiting) Product This compound Product Metallacycle_VII->Product Reductive Elimination/ N-O Cleavage Product->Catalyst Catalyst Regeneration

Caption: Key steps in the Rh(III)-catalyzed formation of 2,3-dihydropyridines.
Reactivity Pathways of this compound

G Primary Reactivity Pathways of this compound DHP This compound Pyridine Pyridine DHP->Pyridine Oxidation (Aromatization) Piperidine Piperidine DHP->Piperidine Reduction (e.g., H₂, Pd/C) DielsAlder Polycyclic Adduct DHP->DielsAlder Intramolecular Diels-Alder

Caption: Major chemical transformations of the this compound core.

Conclusion

The chemistry of this compound is a fascinating interplay between kinetic persistence and thermodynamic drive towards aromaticity. While its inherent instability has historically limited its widespread use compared to the 1,4-isomer, modern synthetic methods now allow for its controlled generation and in-situ application. For researchers in drug development and synthetic chemistry, understanding the factors that govern its stability and the primary pathways of its reactivity is paramount. By combining strategic substitution, controlled reaction conditions, and the predictive power of computational chemistry, the this compound scaffold can be effectively harnessed as a versatile intermediate for the construction of complex, biologically relevant molecules.

References

Theoretical Insights into the Molecular Structure of 2,3-Dihydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydropyridine scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and natural products. Its partially saturated nature imparts specific conformational flexibility and electronic characteristics that are pivotal for its interaction with biological targets. Understanding the three-dimensional structure, electronic properties, and conformational landscape of the this compound core is fundamental for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the this compound structure, detailing the computational methodologies employed, presenting key quantitative data from related structures, and outlining relevant experimental protocols for its synthesis and characterization. While specific theoretical data for the unsubstituted this compound is not extensively available in the public domain, this guide leverages data from closely related derivatives to illustrate the application and power of computational chemistry in elucidating the structural and electronic features of this important heterocyclic system.

Computational Methodologies for Structural Analysis

The theoretical investigation of the this compound structure and its derivatives predominantly relies on quantum chemical methods. Density Functional Theory (DFT) is the most widely employed approach due to its favorable balance of computational cost and accuracy.

Key Computational Approaches:

  • Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional is critical for obtaining accurate results. For dihydropyridine systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and reliable choice.[1][2] Other functionals like PBE0 have also been utilized.

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more flexible 6-311+G(d,p), are commonly used for geometry optimization and electronic property calculations of dihydropyridine derivatives.[1] For higher accuracy, diffuse functions (+) and additional polarization functions (e.g., **) can be included.

  • Geometry Optimization: This is a fundamental computational step that determines the lowest energy arrangement of atoms in a molecule. The process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.[3][4][5]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Mulliken and Natural Bond Orbital (NBO) Analysis: These methods provide information about the charge distribution on each atom and the nature of the chemical bonds.

Data Presentation: Theoretical Structural Parameters of Dihydropyridine Derivatives

While specific, published theoretical data for the unsubstituted this compound is scarce, the following tables summarize representative calculated geometrical parameters for a closely related 2,3-dihydropyridin-4-one derivative, illustrating the type of quantitative data obtained from DFT calculations. These calculations were typically performed at the B3LYP/6-31G(d,p) level of theory.[1]

Table 1: Calculated Bond Lengths (Å) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]

BondLength (Å)
N1-C21.385
C2-C31.362
C3-C41.455
C4-C51.510
C5-C61.535
C6-N11.468
C4=O81.226

Table 2: Calculated Bond Angles (°) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]

AngleValue (°)
C6-N1-C2121.5
N1-C2-C3122.8
C2-C3-C4122.1
C3-C4-C5116.5
C4-C5-C6112.3
C5-C6-N1110.8
O8-C4-C3122.0
O8-C4-C5121.5

Table 3: Calculated Dihedral Angles (°) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]

Dihedral AngleValue (°)
C6-N1-C2-C3-10.5
N1-C2-C3-C41.5
C2-C3-C4-C515.3
C3-C4-C5-C6-40.8
C4-C5-C6-N155.0
C5-C6-N1-C2-19.5

Table 4: Calculated Electronic Properties for a Representative Dihydropyridine Derivative

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Experimental Protocols

Synthesis of 2,3-Dihydropyridines via Rh(III)-Catalyzed C-H Activation

The following is a representative, detailed protocol for the synthesis of a substituted this compound based on the Rh(III)-catalyzed C-H activation of α,β-unsaturated oximes and their reaction with alkenes.[6]

Materials:

  • α,β-Unsaturated oxime pivalate (1.0 equiv)

  • 1,1-Disubstituted olefin (1.2 equiv)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Pivalic acid (20 mol%)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.3 M)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and pivalic acid (20 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add the 1,1-disubstituted olefin (1.2 equiv) via syringe.

  • Add anhydrous HFIP (to achieve a 0.3 M concentration of the limiting reagent) via syringe.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring NMR spectra of a dihydropyridine derivative is as follows:[7]

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

Data Acquisition (¹H NMR):

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using the following typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Acquisition (¹³C NMR):

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum of a dihydropyridine derivative is as follows:[8][9]

Sample Preparation (KBr Pellet Method for Solids):

  • Grind 1-2 mg of the solid dihydropyridine sample with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Sample Preparation (Thin Film Method for Liquids or Low-Melting Solids):

  • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or clean salt plates).

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

Logical Workflow for Theoretical Studies of this compound

The following diagram illustrates a typical workflow for the computational investigation of the this compound structure and its properties.

theoretical_workflow cluster_input Input Definition cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT: B3LYP) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-31G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop struct_param Analyze Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param visualization Molecular Visualizations geom_opt->visualization thermo Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->thermo spec_data Simulate Spectroscopic Data (IR, NMR) freq_calc->spec_data electronic_analysis Interpret Electronic Properties (HOMO-LUMO, MEP) elec_prop->electronic_analysis elec_prop->visualization data_tables Quantitative Data Tables struct_param->data_tables electronic_analysis->data_tables report Technical Report / Publication data_tables->report visualization->report

Caption: Computational workflow for the theoretical study of this compound.

Signaling Pathway Analogy: A Generalized Kinase Inhibition Pathway

While this compound itself is a scaffold, its derivatives are often designed as inhibitors of signaling pathways. The following diagram illustrates a generalized kinase inhibition pathway where a dihydropyridine-based drug candidate could potentially act.

kinase_inhibition_pathway cluster_pathway Generalized Kinase Signaling ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase_a Kinase A (e.g., PI3K) receptor->kinase_a Activates kinase_b Kinase B (e.g., Akt) kinase_a->kinase_b Activates downstream Downstream Effectors kinase_b->downstream Activates response Cellular Response (Proliferation, Survival) downstream->response Leads to inhibitor Dihydropyridine-based Inhibitor inhibitor->kinase_a Inhibits

Caption: Generalized kinase inhibition by a dihydropyridine-based compound.

References

Dihydropyridines as Versatile Intermediates in Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Dihydropyridine Intermediates in the Biosynthesis of Pyridine Alkaloids, with a Focus on the Anatabine Pathway

Introduction

Dihydropyridines, partially saturated derivatives of pyridine, are crucial intermediates in a variety of biochemical reactions. While 1,4-dihydropyridines are widely recognized for their role in redox reactions as part of the NAD+/NADH coenzyme system, other isomers, particularly 1,2- and 2,5-dihydropyridines, have been implicated as key transient molecules in the biosynthesis of several plant alkaloids. This technical guide provides a comprehensive overview of the role of dihydropyridine intermediates in biosynthesis, with a detailed focus on the formation of the tobacco alkaloid anatabine. Although the prompt specified 2,3-dihydropyridine, a thorough review of the scientific literature indicates that its role as a versatile biosynthetic intermediate is not well-established. Instead, evidence strongly points to the involvement of other dihydropyridine isomers in significant biosynthetic pathways. This guide will therefore focus on these scientifically supported examples.

The Biosynthesis of Anatabine: A Case Study

The biosynthesis of the pyridine alkaloid anatabine in Nicotiana species serves as a primary example of a pathway proceeding through dihydropyridine intermediates. Unlike nicotine, which derives its pyrrolidine ring from putrescine, both rings of anatabine originate from nicotinic acid.[1]

Signaling Pathway and Key Enzymes

The initial committed step in the pathway to anatabine is the reduction of nicotinic acid. This reaction is catalyzed by an isoflavone reductase-like enzyme known as A622.[1] Subsequent steps are hypothesized to proceed through the spontaneous decarboxylation and dimerization of unstable dihydropyridine intermediates.

Anatabine_Biosynthesis Nicotinic Acid Nicotinic Acid 3,6-Dihydronicotinic Acid 3,6-Dihydronicotinic Acid Nicotinic Acid->3,6-Dihydronicotinic Acid A622 (Isoflavone reductase-like) 1,2-Dihydropyridine 1,2-Dihydropyridine 3,6-Dihydronicotinic Acid->1,2-Dihydropyridine Decarboxylation 2,5-Dihydropyridine 2,5-Dihydropyridine 3,6-Dihydronicotinic Acid->2,5-Dihydropyridine Decarboxylation Dimerization Dimerization 1,2-Dihydropyridine->Dimerization 2,5-Dihydropyridine->Dimerization 3,6-Dihydroanatabine 3,6-Dihydroanatabine Dimerization->3,6-Dihydroanatabine Anatabine Anatabine 3,6-Dihydroanatabine->Anatabine Hydrogenation

Fig. 1: Proposed biosynthetic pathway of anatabine.
Quantitative Data on Alkaloid Content

Genetic modification of the competing nicotine biosynthetic pathway can significantly alter the flux towards anatabine production. Suppression of putrescine N-methyltransferase (PMT) or N-methylputrescine oxidase (MPO), key enzymes in nicotine biosynthesis, leads to a dramatic increase in anatabine accumulation.

Plant LineGenetic ModificationAlkaloidConcentration (µg/g fresh weight)Reference
Nicotiana tabacum cv. TN90Wild TypeNicotine~1800[1]
Nicotiana tabacum cv. TN90Wild TypeAnatabineMinor component[1]
Nicotiana tabacum cv. TN90PMT-suppressedNicotineSignificantly reduced[1]
Nicotiana tabacum cv. TN90PMT-suppressedAnatabine1814 ± 87[2]
Nicotiana tabacumMPO-suppressedNicotineAlmost complete drop[1]
Nicotiana tabacumMPO-suppressedAnatabine~1.6-fold increase over wild type[2]

Experimental Protocols

Heterologous Expression and Purification of A622 Enzyme

This protocol describes a general method for the expression and purification of the Nicotiana tabacum A622 enzyme in E. coli for subsequent characterization.

A622_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification A622 cDNA A622 cDNA Cloning into pET vector with His-tag Cloning into pET vector with His-tag A622 cDNA->Cloning into pET vector with His-tag Transformation into E. coli Transformation into E. coli Cloning into pET vector with His-tag->Transformation into E. coli E. coli culture E. coli culture IPTG Induction IPTG Induction E. coli culture->IPTG Induction Cell Harvest Cell Harvest IPTG Induction->Cell Harvest Cell Lysis (Sonication) Cell Lysis (Sonication) Centrifugation Centrifugation Cell Lysis (Sonication)->Centrifugation Clarified Lysate Clarified Lysate Centrifugation->Clarified Lysate Ni-NTA Affinity Chromatography Ni-NTA Affinity Chromatography Clarified Lysate->Ni-NTA Affinity Chromatography Elution with Imidazole Elution with Imidazole Ni-NTA Affinity Chromatography->Elution with Imidazole Dialysis/Buffer Exchange Dialysis/Buffer Exchange Elution with Imidazole->Dialysis/Buffer Exchange Purified A622 Purified A622 Dialysis/Buffer Exchange->Purified A622

Fig. 2: Workflow for A622 enzyme expression and purification.

Methodology:

  • Vector Construction: The open reading frame of the N. tabacum A622 gene is amplified by PCR and cloned into a pET-series expression vector containing an N-terminal polyhistidine (His6) tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged A622 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay for A622 Activity

This assay measures the activity of the purified A622 enzyme by monitoring the consumption of NADPH.

Methodology:

  • Reaction Mixture: The standard assay mixture (1 mL total volume) contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM nicotinic acid, 200 µM NADPH, and 1-5 µg of purified A622 enzyme.

  • Assay Initiation: The reaction is initiated by the addition of the enzyme.

  • Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹), is monitored over time using a spectrophotometer.

  • Controls: Control reactions are performed in the absence of the substrate (nicotinic acid) or the enzyme to account for non-enzymatic NADPH oxidation.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of nicotinic acid while keeping the NADPH concentration constant. The data are then fitted to the Michaelis-Menten equation.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the origin of atoms in a biosynthetic pathway.

Isotopic_Labeling_Workflow Labeled Precursor ([14C]-Nicotinic Acid) Labeled Precursor ([14C]-Nicotinic Acid) Feeding to Tobacco Root Cultures Feeding to Tobacco Root Cultures Labeled Precursor ([14C]-Nicotinic Acid)->Feeding to Tobacco Root Cultures Incubation Incubation Feeding to Tobacco Root Cultures->Incubation Alkaloid Extraction Alkaloid Extraction Incubation->Alkaloid Extraction Separation by HPLC Separation by HPLC Alkaloid Extraction->Separation by HPLC Quantification of Radioactivity in Anatabine Fraction Quantification of Radioactivity in Anatabine Fraction Separation by HPLC->Quantification of Radioactivity in Anatabine Fraction Confirmation of Incorporation Confirmation of Incorporation Quantification of Radioactivity in Anatabine Fraction->Confirmation of Incorporation

Fig. 3: Workflow for isotopic labeling studies.

Methodology:

  • Precursor Administration: [¹⁴C]-labeled nicotinic acid is fed to sterile tobacco root cultures.[3]

  • Incubation: The cultures are incubated for a defined period to allow for the metabolism of the labeled precursor.

  • Extraction: Alkaloids are extracted from the plant material using an appropriate solvent system (e.g., a mixture of chloroform, methanol, and ammonium hydroxide).

  • Analysis: The extracted alkaloids are separated by high-performance liquid chromatography (HPLC). The fractions corresponding to anatabine are collected, and the incorporation of the radiolabel is quantified using a scintillation counter.

  • Structural Analysis: The position of the label within the anatabine molecule can be determined by chemical degradation and subsequent analysis of the resulting fragments, or by NMR spectroscopy if using stable isotopes (e.g., ¹³C or ¹⁵N).

Conclusion

While the specific role of this compound as a versatile intermediate in biosynthesis remains to be established, other dihydropyridine isomers, namely 1,2- and 2,5-dihydropyridine, are strongly implicated as key unstable intermediates in the biosynthesis of the pyridine alkaloid anatabine. The formation of these intermediates is initiated by the enzymatic reduction of nicotinic acid by the isoflavone reductase-like enzyme A622. Further research is required to isolate and characterize these transient dihydropyridine intermediates and to fully elucidate the subsequent enzymatic or spontaneous steps leading to the formation of anatabine. The experimental approaches outlined in this guide provide a framework for the continued investigation of dihydropyridine-mediated biosynthetic pathways.

References

An In-depth Technical Guide to the Synthesis and Properties of N-unprotected 2,3-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-unprotected 2,3-dihydropyridines. This class of heterocyclic compounds, while less explored than their 1,4-dihydropyridine counterparts, represents a promising scaffold for the development of novel therapeutics and complex molecular architectures. Their inherent instability has historically limited their investigation, but recent synthetic advancements have opened new avenues for their study and utilization.

Introduction to N-unprotected 2,3-Dihydropyridines

Dihydropyridines are six-membered heterocyclic compounds with two double bonds in the ring. They exist as three constitutional isomers: 1,4-dihydropyridines, 1,2-dihydropyridines, and 2,3-dihydropyridines. While 1,4-dihydropyridines are a well-established class of drugs, particularly as calcium channel blockers, the N-unprotected 2,3-isomers have remained relatively obscure.[1] This is largely due to their kinetic lability and propensity to oxidize to the corresponding pyridines.[2] However, their transient nature also makes them valuable intermediates in biosynthetic pathways leading to complex alkaloids.[2] The development of robust synthetic methods to access these compounds is crucial for unlocking their full potential in medicinal chemistry and organic synthesis.

Synthesis of N-unprotected 2,3-Dihydropyridines

The synthesis of N-unprotected 2,3-dihydropyridines has been a significant challenge. However, a highly efficient and versatile method has been developed utilizing rhodium(III)-catalyzed C-H activation.

Rhodium(III)-Catalyzed Synthesis from Unsaturated Oximes

A breakthrough in the synthesis of N-unprotected 2,3-dihydropyridines was achieved through the Rh(III)-catalyzed annulation of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][3] This method provides access to a wide range of substituted 2,3-dihydropyridines in good to excellent yields.

Reaction Mechanism:

The proposed catalytic cycle for this transformation is depicted below.

Rh(III)-Catalyzed Synthesis of N-unprotected 2,3-Dihydropyridines Rh(III)-Catalyzed Synthesis of N-unprotected 2,3-Dihydropyridines Rh_cat [CpRh(OAc)2] Metallacycle_I Five-membered Rhodacycle (II) Rh_cat->Metallacycle_I Oxime α,β-Unsaturated Oxime Pivalate Oxime->Metallacycle_I C-H Activation Alkene 1,1-Disubstituted Olefin Alkene->Metallacycle_I Coordination Metallacycle_II Seven-membered Rhodacycle (IV) Metallacycle_I->Metallacycle_II Migratory Insertion (rate-limiting) Metallacycle_II->Rh_cat Catalyst Regeneration Product N-unprotected 2,3-Dihydropyridine Metallacycle_II->Product Reductive Elimination & N-O Cleavage Regen_Rh [CpRh(OAc)2] Synthetic_Utility DHP N-unprotected This compound Pyridine Substituted Pyridine DHP->Pyridine Oxidation (e.g., air) Piperidine Substituted Piperidine DHP->Piperidine Reduction (e.g., H₂, Pd/C)

References

Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Among these, dihydropyridines and their saturated piperidine counterparts are prevalent scaffolds in a myriad of pharmaceutical agents. This technical guide delves into a robust and efficient methodology for the synthesis of 2,3-dihydropyridines utilizing rhodium(III)-catalyzed C-H activation. This approach, pioneered by the Rovis group, offers a streamlined route to these valuable intermediates from readily accessible starting materials.[1][2][3][4]

Core Reaction and Mechanism

The fundamental transformation involves the coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins, catalyzed by a cationic rhodium(III) complex.[1][2][3] This process is initiated by a reversible C(sp²)-H insertion of the cationic Rh(III) complex into the α,β-unsaturated oxime pivalate, which forms a five-membered rhodacycle intermediate. This intermediate then undergoes an irreversible migratory insertion with the 1,1-disubstituted olefin, leading to a seven-membered metallacycle. The catalytic cycle is completed by reductive elimination and N-O bond cleavage, which furnishes the desired 2,3-dihydropyridine product and regenerates the active Rh(III) catalyst.[1][3]

The proposed catalytic cycle is depicted below:

Catalytic Cycle cluster_reactants Reactants Rh(III) Catalyst Rh(III) Catalyst Five-membered Rhodacycle (II) Five-membered Rhodacycle (II) Rh(III) Catalyst->Five-membered Rhodacycle (II) + α,β-Unsaturated Oxime Pivalate (C-H Activation) α,β-Unsaturated Oxime Pivalate α,β-Unsaturated Oxime Pivalate Seven-membered Metallacycle (IV) Seven-membered Metallacycle (IV) Five-membered Rhodacycle (II)->Seven-membered Metallacycle (IV) + 1,1-Disubstituted Olefin (Migratory Insertion) 1,1-Disubstituted Olefin 1,1-Disubstituted Olefin This compound Product This compound Product Seven-membered Metallacycle (IV)->this compound Product Reductive Elimination / N-O Cleavage Regenerated Rh(III) Catalyst Regenerated Rh(III) Catalyst Seven-membered Metallacycle (IV)->Regenerated Rh(III) Catalyst

Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Optimization of Reaction Conditions

The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, and additives. An electron-deficient trifluoromethyl-substituted Cp* ligand (Cp*CF3) on the rhodium center was found to be optimal for reactivity.[1][3] The use of a cationic tris(acetonitrile) Rh(III) precatalyst bearing this ligand provided excellent yields.[1]

ComponentOptimal Choice
Rh(III) Precatalyst --INVALID-LINK--2
Ligand Trifluoromethyl-substituted Cp (Cp*CF3)
Additive CsOAc
Solvent Hexafluoroisopropanol (HFIP)
Temperature 50-60 °C

Substrate Scope and Yields

The Rh(III)-catalyzed synthesis of 2,3-dihydropyridines demonstrates a broad substrate scope, tolerating a variety of functional groups on both the α,β-unsaturated oxime pivalate and the 1,1-disubstituted olefin.[5]

Entryα,β-Unsaturated Oxime Pivalate (R¹)1,1-Disubstituted Olefin (R², R³)ProductYield (%)
1Phenyl-CH₂C(CO₂Et)₂2-phenyl-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine95
24-MeO-Ph-CH₂C(CO₂Et)₂2-(4-methoxyphenyl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine92
34-CF₃-Ph-CH₂C(CO₂Et)₂2-(4-(trifluoromethyl)phenyl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine88
42-Thienyl-CH₂C(CO₂Et)₂2-(thiophen-2-yl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine85
5Phenyl-CH₂C(SO₂Ph)(CO₂Et)2-phenyl-3-(phenylsulfonyl)-3-(ethoxycarbonyl)-2,3-dihydropyridine78
6PhenylN-benzylmaleimide2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione81

Experimental Protocol: General Procedure

The following is a representative experimental protocol for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.[1]

G start Start reactants Combine α,β-unsaturated oxime pivalate, 1,1-disubstituted olefin, CsOAc, and Cp*CF3Rh(MeCN)32 in HFIP. start->reactants reaction Stir the mixture at 60 °C for 16 hours. reactants->reaction workup Concentrate the reaction mixture in vacuo. reaction->workup purification Purify the residue by flash column chromatography on silica gel. workup->purification product Isolate the pure this compound product. purification->product

Figure 2: General experimental workflow for the synthesis of 2,3-dihydropyridines.

Detailed Steps:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), the 1,1-disubstituted olefin (1.2 equiv), CsOAc (2.0 equiv), and the Rh(III) catalyst (5 mol %).

  • Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.3 M.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound product.

Synthetic Utility and Future Directions

The synthesized 2,3-dihydropyridines are versatile intermediates that can be readily converted to the corresponding piperidines through catalytic hydrogenation.[1][2][3] This two-step sequence provides efficient access to these pharmaceutically relevant saturated heterocycles with good levels of diastereocontrol.[1][3]

This Rh(III)-catalyzed C-H activation approach represents a significant advancement in the synthesis of complex nitrogen heterocycles.[3] The mild reaction conditions, broad substrate tolerance, and high efficiency make it an attractive method for applications in medicinal chemistry and natural product synthesis. Future research in this area may focus on the development of enantioselective variants of this transformation and the expansion of the substrate scope to include a wider range of coupling partners.

References

pharmacological properties of dihydropyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of organic molecules renowned for their potent and selective modulation of L-type voltage-gated calcium channels (LTCCs).[1][2] As a cornerstone in the management of cardiovascular diseases, particularly hypertension and angina, their therapeutic efficacy is rooted in their ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells.[3][4][5] This guide provides a comprehensive technical overview of the core pharmacological properties of dihydropyridine derivatives, including their mechanism of action, structure-activity relationships, quantitative pharmacological data, and the detailed experimental protocols used for their characterization.

Core Mechanism of Action

The primary molecular target for dihydropyridine derivatives is the α1 subunit of the L-type voltage-gated calcium channel, which forms the pore for calcium ion conduction.[1] These channels are instrumental in controlling a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression.[6]

The mechanism of action of DHPs is characterized by two key features:

  • State-Dependent Binding: Dihydropyridines exhibit a significantly higher affinity for the open or inactivated states of the LTCCs compared to the closed (resting) state. This property contributes to their vascular selectivity, as the resting membrane potential of vascular smooth muscle cells is more depolarized than that of cardiac muscle cells, leading to a higher probability of the channels being in the open or inactivated state.[6]

  • Allosteric Modulation: Upon binding to a specific receptor site on the α1 subunit, DHPs induce a conformational change in the channel protein. This allosteric modulation stabilizes the channel in a non-conducting state, thereby inhibiting the transmembrane influx of calcium ions.[7] This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.[8]

Depolarization Membrane Depolarization LTCC_Closed LTCC (Resting) Depolarization->LTCC_Closed Activates LTCC_Open LTCC (Open) LTCC_Closed->LTCC_Open Ca_Influx Ca²⁺ Influx LTCC_Open->Ca_Influx Allows Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Triggers DHP Dihydropyridine Derivative DHP->LTCC_Open Binds & Stabilizes (Inactivated State) cluster_0 Key Structural Features for Activity SAR R1 C4: Aryl group (e.g., nitrophenyl) is critical for activity. R2 C3/C5: Ester groups are important for binding. R3 C2/C6: Small alkyl groups (e.g., -CH₃) are optimal. R4 N1: Unsubstituted -NH is required for activity. prep 1. Membrane Preparation incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Rapid Filtration (Separates Bound/Free) incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (IC₅₀ → Kᵢ) count->analyze approach 1. Pipette Approach & Seal Formation rupture 2. Membrane Rupture (Whole-Cell Access) approach->rupture record_base 3. Record Baseline L-type Ca²⁺ Current rupture->record_base apply_drug 4. Perfuse with DHP & Record Inhibition record_base->apply_drug analyze 5. Dose-Response Analysis (Determine IC₅₀) apply_drug->analyze

References

Methodological & Application

Asymmetric Synthesis of Chiral 2,3-Dihydropyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,3-dihydropyridines, a crucial structural motif in medicinal chemistry and drug development. The following sections outline two distinct and effective catalytic strategies: a rhodium-catalyzed C-H activation and an organocatalytic aza-Diels-Alder reaction.

Introduction

Chiral 2,3-dihydropyridines are pivotal heterocyclic scaffolds found in a wide array of biologically active compounds and natural products. Their synthetic versatility allows for further elaboration into more complex molecular architectures, such as piperidines. The development of stereoselective methods to access these structures is of paramount importance for the discovery and optimization of new therapeutic agents. This document details two state-of-the-art catalytic asymmetric methods for their synthesis, providing comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Application Note 1: Rhodium(III)-Catalyzed Asymmetric Synthesis of 2,3-Dihydropyridines via C-H Activation

This method, developed by Rovis and coworkers, provides an efficient route to 2,3-dihydropyridines through a rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates and their subsequent annulation with 1,1-disubstituted olefins. This strategy is characterized by its high efficiency and broad substrate scope.

General Reaction Scheme

The reaction proceeds via a proposed five-membered metallacycle intermediate, which then undergoes migratory insertion with the olefin followed by reductive elimination to afford the desired 2,3-dihydropyridine product.

G cluster_reactants Reactants cluster_conditions Conditions r1 α,β-Unsaturated Oxime Pivalate prod Chiral this compound r1->prod r2 1,1-Disubstituted Olefin r2->prod cat [Cp*Rh(OAc)2]2 (catalyst) cat->prod cat. add CsOAc (additive) add->prod add. sol HFIP (solvent), 60 °C sol->prod solv.

Caption: General workflow for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2,3-dihydropyridines using the rhodium-catalyzed method with different α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.

Entryα,β-Unsaturated Oxime Pivalate (R¹)1,1-Disubstituted Olefin (R², R³)ProductYield (%)
1PhenylMethyl, Methoxycarbonyl3aa99
24-MethoxyphenylMethyl, Methoxycarbonyl3ba99
34-TrifluoromethylphenylMethyl, Methoxycarbonyl3ca99
42-NaphthylMethyl, Methoxycarbonyl3da85
52-ThienylMethyl, Methoxycarbonyl3ea94
6CyclohexylMethyl, Methoxycarbonyl3fa99
7PhenylMethyl, Acetyl3ac81
8PhenylMethyl, Benzoyl3ad80
9Phenyl-(CH₂)₄- (Cyclopentylidene)3ae95
10Phenyl-(CH₂)₅- (Cyclohexylidene)3af99
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis

Materials:

  • [Cp*CF₃Rh(OAc)₂]₂ (catalyst)

  • α,β-Unsaturated oxime pivalate (1.0 equiv)

  • 1,1-Disubstituted olefin (2.0 equiv)

  • Cesium acetate (CsOAc) (1.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add [Cp*CF₃Rh(OAc)₂]₂ (0.005 mmol, 0.025 equiv), α,β-unsaturated oxime pivalate (0.2 mmol, 1.0 equiv), and CsOAc (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous HFIP (1.0 mL) via syringe.

  • Add the 1,1-disubstituted olefin (0.4 mmol, 2.0 equiv) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 60 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Application Note 2: Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction

This approach, exemplified by the work of Chen and coworkers, utilizes a chiral secondary amine catalyst to facilitate an inverse-electron-demand aza-Diels-Alder reaction between N-tosyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes. This method provides access to highly functionalized chiral tetrahydropyridines, which are closely related to 2,3-dihydropyridines, with excellent enantioselectivity.

Catalytic Cycle

The reaction is proposed to proceed through the formation of a chiral enamine intermediate from the α,β-unsaturated aldehyde and the secondary amine catalyst. This enamine then reacts with the aza-diene in a stereocontrolled [4+2] cycloaddition, followed by hydrolysis to release the product and regenerate the catalyst.

G catalyst Chiral Secondary Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine aldehyde α,β-Unsaturated Aldehyde aldehyde->enamine cycloaddition [4+2] Cycloaddition enamine->cycloaddition azadiene N-Tosyl-1-aza- 1,3-butadiene azadiene->cycloaddition product_cat Product-Catalyst Adduct cycloaddition->product_cat hydrolysis Hydrolysis product_cat->hydrolysis hydrolysis->catalyst product Chiral Tetrahydropyridine hydrolysis->product

Caption: Proposed catalytic cycle for the organocatalytic aza-Diels-Alder reaction.

Quantitative Data Summary

The following table presents the results for the organocatalytic asymmetric aza-Diels-Alder reaction with various substrates.

EntryN-Tosyl-1-aza-1,3-butadiene (R¹)α,β-Unsaturated Aldehyde (R²)ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PhenylCinnamaldehyde4a95>20:199
24-MethoxyphenylCinnamaldehyde4b92>20:199
34-ChlorophenylCinnamaldehyde4c96>20:198
42-ThienylCinnamaldehyde4d85>20:197
5PhenylCrotonaldehyde4e88>20:196
6Phenyl(E)-Hex-2-enal4f90>20:198
74-Bromophenyl(E)-4-Phenylbut-2-enal4g93>20:199
8Phenyl(E)-3-(Furan-2-yl)acrylaldehyde4h82>20:195
Experimental Protocol: General Procedure for Organocatalytic Aza-Diels-Alder Reaction

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • N-Tosyl-1-aza-1,3-butadiene (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Benzoic acid (co-catalyst)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a dry vial under an argon atmosphere, add the N-tosyl-1-aza-1,3-butadiene (0.1 mmol, 1.0 equiv), the chiral secondary amine catalyst (0.02 mmol, 0.2 equiv), and benzoic acid (0.02 mmol, 0.2 equiv).

  • Add anhydrous dichloromethane (1.0 mL) and cool the mixture to the specified temperature (e.g., -20 °C).

  • Add the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at this temperature for the required time (typically 24-48 hours), with monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the desired chiral tetrahydropyridine.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Conclusion

The presented application notes provide two powerful and distinct methodologies for the asymmetric synthesis of chiral this compound scaffolds and their close analogs. The rhodium-catalyzed C-H activation offers a highly efficient route with broad substrate compatibility, while the organocatalytic aza-Diels-Alder reaction provides an alternative metal-free approach with excellent enantiocontrol. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the construction of novel and diverse libraries of chiral nitrogen-containing heterocycles.

Catalytic Methods for 2,3-Dihydropyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydropyridine scaffold is a valuable structural motif in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the catalytic synthesis of 2,3-dihydropyridines, with a focus on transition-metal catalysis. Additionally, it explores the current landscape of organocatalytic and biocatalytic approaches, highlighting their potential for the asymmetric synthesis of these important heterocycles.

Transition-Metal Catalysis: Rh(III)-Catalyzed C-H Activation

A highly efficient method for the synthesis of 2,3-dihydropyridines involves the rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkenes. This approach, developed by Rovis and coworkers, offers a broad substrate scope and good functional group tolerance.[1][2][3]

Signaling Pathway and Catalytic Cycle

The proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines is initiated by C-H activation, followed by alkene coordination, migratory insertion, and reductive elimination to afford the desired product and regenerate the active catalyst.[1]

Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines Rh(III) Catalyst Rh(III) Catalyst C-H Activation C-H Activation Rh(III) Catalyst->C-H Activation Unsaturated Oxime Unsaturated Oxime Unsaturated Oxime->C-H Activation Alkene Alkene Alkene Coordination Alkene Coordination Alkene->Alkene Coordination Rhodacycle Intermediate Rhodacycle Intermediate C-H Activation->Rhodacycle Intermediate Rhodacycle Intermediate->Alkene Coordination Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Seven-membered Rhodacycle Seven-membered Rhodacycle Migratory Insertion->Seven-membered Rhodacycle Reductive Elimination Reductive Elimination Seven-membered Rhodacycle->Reductive Elimination Reductive Elimination->Rh(III) Catalyst Catalyst Regeneration This compound Product This compound Product Reductive Elimination->this compound Product

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Quantitative Data Summary

The following table summarizes the yields of various 2,3-dihydropyridines synthesized using the Rh(III)-catalyzed method with different α,β-unsaturated oximes and alkenes.

Entryα,β-Unsaturated OximeAlkeneProductYield (%)
1Phenyl vinyl ketoxime pivalateMethyl methacrylate2-Methyl-2-(methoxycarbonyl)-6-phenyl-2,3-dihydropyridine99
2Phenyl vinyl ketoxime pivalateMethyl vinyl ketone2-Acetyl-2-methyl-6-phenyl-2,3-dihydropyridine85
3Phenyl vinyl ketoxime pivalateN-Boc-3-methylenepiperidine2-(N-Boc-piperidin-3-yl)-6-phenyl-2,3-dihydropyridine78
4Cyclohexenyl methyl ketoxime pivalateMethyl methacrylate2-(Methoxycarbonyl)-2-methyl-6-(cyclohex-1-en-1-yl)-2,3-dihydropyridine81
5(E)-3-Phenylpropenal oxime pivalateMethyl methacrylate2-(Methoxycarbonyl)-2-methyl-6-styryl-2,3-dihydropyridine75
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines[1]

Materials:

  • --INVALID-LINK--₂ (Catalyst)

  • α,β-Unsaturated oxime pivalate (Substrate 1)

  • Alkene (Substrate 2)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Cesium pivalate (CsOPiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

Procedure:

  • To a flame-dried 1-dram vial equipped with a magnetic stir bar was added --INVALID-LINK--₂ (5 mol %), AgSbF₆ (20 mol %), and CsOPiv (30 mol %).

  • The vial was sealed with a Teflon-lined cap and purged with argon.

  • Anhydrous HFIP (to achieve a 0.1 M concentration of the limiting reagent) was added via syringe.

  • The α,β-unsaturated oxime pivalate (1.0 equiv) and the alkene (1.5 equiv) were added sequentially via syringe.

  • The reaction mixture was stirred at 60 °C for 16-24 hours.

  • Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the desired this compound product.

Organocatalytic Approaches: An Emerging Frontier

While highly developed for the synthesis of 1,4-dihydropyridines, organocatalytic methods for the asymmetric synthesis of 2,3-dihydropyridines are less established. However, the principles of aminocatalysis and Brønsted acid catalysis hold significant promise for accessing chiral this compound scaffolds.

Logical Workflow for Developing Organocatalytic Methods

The development of an organocatalytic synthesis of 2,3-dihydropyridines would likely follow a logical progression from reaction discovery to optimization and application.

Organocatalytic Method Development Reaction Design Reaction Design Catalyst Screening Catalyst Screening Reaction Design->Catalyst Screening Aminocatalysis Brønsted Acid Catalysis Condition Optimization Condition Optimization Catalyst Screening->Condition Optimization Solvent, Temp., Additives Substrate Scope Substrate Scope Condition Optimization->Substrate Scope Mechanistic Studies Mechanistic Studies Substrate Scope->Mechanistic Studies Application Application Substrate Scope->Application Mechanistic Studies->Catalyst Screening Informed Catalyst Modification

Caption: Logical workflow for the development of organocatalytic this compound synthesis.

Current Status and Future Directions

Current research in organocatalysis has demonstrated the successful asymmetric synthesis of related heterocyclic structures such as dihydropyridazines and tetrahydropyridines.[4][5] For instance, chiral secondary amines have been employed in cascade reactions to produce functionalized dihydropyridazines with high enantioselectivity.[4] Similarly, chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including those that could potentially be adapted for this compound synthesis.[6][7][8][9][10]

The future development of organocatalytic methods for this compound synthesis will likely involve the design of novel cascade reactions that utilize readily available starting materials. Key areas of investigation will include the screening of different chiral organocatalysts (e.g., prolinol derivatives, cinchona alkaloids, and chiral phosphoric acids) and the optimization of reaction conditions to achieve high yields and enantioselectivities.

Biocatalytic Synthesis: A Green and Selective Alternative

Biocatalysis offers an attractive, environmentally friendly approach to the synthesis of chiral molecules. While specific examples of enzymatic synthesis of 2,3-dihydropyridines are currently limited in the literature, the potential for biocatalytic methods, particularly through the desymmetrization of prochiral precursors or the asymmetric reduction of pyridinium salts, is significant.[2][11]

Conceptual Workflow for Biocatalytic Synthesis

A general workflow for developing a biocatalytic route to chiral 2,3-dihydropyridines would involve enzyme screening, optimization of reaction conditions, and potential protein engineering to enhance catalyst performance.

Biocatalytic Workflow Substrate Design Substrate Design Enzyme Screening Enzyme Screening Substrate Design->Enzyme Screening Prochiral Pyridinium Salt or Precursor Reaction Optimization Reaction Optimization Enzyme Screening->Reaction Optimization Ketoreductases, Imine Reductases Protein Engineering Protein Engineering Reaction Optimization->Protein Engineering pH, Temp., Co-solvent Scale-up Scale-up Protein Engineering->Scale-up Directed Evolution, Site-directed Mutagenesis

References

Application Notes and Protocols for Multi-Component Synthesis of 2,3-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2,3-dihydropyridine derivatives, valuable scaffolds in medicinal chemistry, through multi-component reactions (MCRs). The following sections outline a true three-component reaction for the synthesis of functionalized 1,2-dihydropyridin-2-ones (a tautomer of 2,3-dihydropyridin-2-ols) and a modern rhodium-catalyzed two-component annulation reaction that provides access to highly substituted 2,3-dihydropyridines.

I. Three-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This section details a facile and efficient one-pot, three-component cyclocondensation reaction for the synthesis of highly functionalized 2-oxo-1,2-dihydropyridines under solvent-free conditions. This method offers mild reaction conditions, a simple protocol, and clean reaction profiles, making it an attractive and practical approach.[1][2]

Reaction Principle

The reaction proceeds through the condensation of an aromatic aldehyde, an aromatic ketone, and 2-cyanoacetamide. The components are heated together without any solvent, leading to the formation of the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields.

Experimental Protocol

General Procedure for the Synthesis of Compounds (4a-j):

A mixture of an aromatic aldehyde (1 mmol), an aromatic ketone (1 mmol), and 2-cyanoacetamide (1 mmol) is placed in a round-bottom flask. The flask is then heated in an oil bath at 120 °C for the specified time (see Table 1). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then washed with ethanol to afford the pure product.

Table 1: Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (4a-j) [1]

EntryArAr'ProductTime (min)Yield (%)Melting Point (°C)
1C₆H₅C₆H₅4a 2092295–297
24-ClC₆H₄C₆H₅4b 2590287–288
34-MeOC₆H₄C₆H₅4c 2095281–283
42-ClC₆H₄C₆H₅4d 3088290–292
54-FC₆H₄C₆H₅4e 2591299–301
64-MeC₆H₄4-MeC₆H₄4f 2094305–307
74-ClC₆H₄4-MeC₆H₄4g 2592310–312
84-MeOC₆H₄4-MeC₆H₄4h 2096294–296
9C₆H₅4-BrC₆H₄4i 2590315–317
104-MeC₆H₄4-BrC₆H₄4j 2593297–298
Characterization Data for Selected Products[1]
  • 4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4b):

    • IR (KBr, ν, cm⁻¹): 3150 (NH), 2221 (CN), 1644 (CO)

    • ¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 13.73 (1H, s, NH), 8.19 (2H, m, ArH), 8.03–8.07 (3H, m, ArH), 7.88 (2H, m, ArH), 7.75–7.83 (2H, m, ArH), 7.48 (1H, s, C⁵-H)

  • 4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4d):

    • IR (KBr, ν, cm⁻¹): 3145 (NH), 2222 (CN), 1645 (CO)

    • ¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 12.86 (1H, s, NH), 7.91 (2H, d, J=8.0 Hz, ArH), 7.61–7.66 (4H, m, ArH), 7.43–7.50 (3H, m, ArH), 6.72 (1H, s, C⁵-H)

  • 6-(4-Bromophenyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile (4j):

    • IR (KBr, ν, cm⁻¹): 3165 (NH), 2220 (CN), 1661 (CO)

    • ¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 12.82 (1H, s, NH), 7.88 (2H, m, ArH), 7.75 (2H, d, J=8.4 Hz, ArH), 7.68 (2H, d, J=8.4 Hz, ArH), 7.39 (2H, d, J=8.4 Hz, ArH), 6.86 (1H, s, C⁵-H), 3.34 (3H, s, CH₃)

Logical Workflow for the Three-Component Synthesis

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A Aromatic Aldehyde P1 One-Pot Mixing A->P1 B Aromatic Ketone B->P1 C 2-Cyanoacetamide C->P1 P2 Solvent-Free Heating (120 °C) P1->P2 Cyclocondensation P3 Cooling & Ethanol Wash P2->P3 End 4,6-Diaryl-2-oxo-1,2- dihydropyridine-3-carbonitrile P3->End Purification

Caption: Workflow for the three-component synthesis of 2-oxo-1,2-dihydropyridines.

II. Rhodium(III)-Catalyzed Synthesis of 2,3-Dihydropyridines from Unsaturated Oximes and Alkenes

This section describes a modern and efficient method for the synthesis of highly substituted 2,3-dihydropyridines via a rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[3][4][5] This reaction proceeds with good yields and, in some cases, high diastereoselectivity.

Reaction Principle

The reaction involves the rhodium(III)-catalyzed C-H activation of an α,β-unsaturated oxime pivalate to form a five-membered metallacycle. This intermediate then undergoes migratory insertion with a 1,1-disubstituted olefin, followed by reductive elimination to yield the this compound product. The use of 1,1-disubstituted alkenes is crucial to prevent the in-situ oxidation to the corresponding pyridine.

Experimental Protocol

General Procedure for the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines (3aa-3ao):

In a glovebox, a screw-capped vial is charged with the Rh(III) catalyst ([Cp*RhCl₂]₂ or a derivative, 2.5 mol %), AgSbF₆ (10 mol %), and CsOAc (20 mol %). The α,β-unsaturated oxime pivalate (1.0 equiv) and the 1,1-disubstituted alkene (1.2 equiv) are then added, followed by the solvent (e.g., HFIP, 0.3 M). The vial is sealed and heated at the specified temperature for 16 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired this compound.

Table 2: Synthesis of 2,3-Dihydropyridines via Rh(III)-Catalysis [3]

EntryOxime Pivalate (1)Alkene (2)Product (3)Yield (%)Diastereomeric Ratio (dr)
11a2a3aa 99-
21b2a3ba 85-
31c2a3ca 78-
41a2b3ab 82-
51a2c3ac 75-
61a2d3ad 88-
71d2j3dj 92-
81d2k3dk 87-
91d2n3dn 7210:1
101d2o3do 758:1

Note: For specific structures of reactants and products, please refer to the original publication.[3]

Signaling Pathway for the Rh(III)-Catalyzed Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle cluster_product Product R1 α,β-Unsaturated Oxime Pivalate C1 C-H Activation R1->C1 R2 1,1-Disubstituted Alkene C3 Migratory Insertion R2->C3 Cat Rh(III) Precatalyst Cat->C1 Add CsOAc Add->C1 C2 Rhodacycle Intermediate C1->C2 C2->C3 + Alkene C4 Reductive Elimination C3->C4 C4->Cat Catalyst Regeneration P This compound C4->P

Caption: Catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

References

Application Notes and Protocols for 2,3-Dihydropyridine Derivatives as Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropyridines (DHPs) are a major class of L-type calcium channel (LTCC) modulators, widely utilized in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3][4] While the 1,4-dihydropyridine scaffold is the most well-known and pharmacologically important, this document will cover the broader class of dihydropyridine derivatives, including the principles of their action and evaluation. These compounds can act as either antagonists (calcium channel blockers) or agonists, depending on their chemical structure.[1][5] The modulation of calcium influx through LTCCs is a critical mechanism for controlling vascular smooth muscle tone and cardiac contractility.

Mechanism of Action

Voltage-gated calcium channels, particularly the L-type, exist in different conformational states or modes: a closed state, an open state, and an inactivated state.[1][5] Dihydropyridine derivatives exert their effects by binding to the alpha-1 subunit of the L-type calcium channel and stabilizing specific states.

  • Antagonists (e.g., Nifedipine, Amlodipine): These compounds bind preferentially to the inactivated state of the channel, shifting the equilibrium towards this non-conducting state. This reduces the number of channels available to open upon depolarization, thereby decreasing calcium influx.[1][5]

  • Agonists (e.g., Bay K 8644): In contrast, agonists bind to and stabilize the open state of the channel, promoting prolonged channel openings and increasing calcium influx.[1]

The interaction of DHPs with the calcium channel is allosterically coupled to calcium ion binding within the channel's selectivity filter. The binding of a DHP antagonist is thought to be stabilized by a single calcium ion in the filter, while the binding of a second calcium ion can destabilize this interaction.[1]

Signaling Pathway of Dihydropyridine Action

DHP_Mechanism cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Ca_channel->Ca_influx Enhanced Ca²⁺ Influx Vasodilation Vasodilation Ca_channel->Vasodilation Inhibited Ca²⁺ Influx Depolarization Membrane Depolarization Depolarization->Ca_channel Opens DHP_antagonist DHP Antagonist (e.g., Nifedipine) DHP_antagonist->Ca_channel Stabilizes inactivated state DHP_agonist DHP Agonist (e.g., Bay K 8644) DHP_agonist->Ca_channel Stabilizes open state Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Leads to

Caption: Mechanism of L-type calcium channel modulation by DHP derivatives.

Data Presentation

The following tables summarize the biological activity of representative 2,3-dihydropyridine derivatives from cited literature.

Table 1: In Vitro Vasorelaxant Activity of Dihydropyridine Derivatives
CompoundDescriptionPotency vs. NifedipineVascular/Cardiac Selectivity Index vs. NifedipineReference
12 1,4-DHP with 1,2-benzisothiazol-3-one 1,1-dioxide group10-fold more potentNot specified[6]
41 1,4-DHP with 1,2-benzisothiazol-3-one 1,1-dioxide group10-fold more potent70-fold higher[6]
27 other compounds 1,4-DHPs with 1,2-benzisothiazol-3-one 1,1-dioxide group1-4-fold more potentNot specified[6]
Table 2: In Vivo Antihypertensive and Vasoconstrictor Activity
CompoundActivity TypeDoseEffect on Systolic Blood Pressure (SHR)Reference
38 Antagonist20 mg/kg (oral)35-37% decrease[6]
40 Antagonist20 mg/kg (oral)35-37% decrease[6]
43 Antagonist20 mg/kg (oral)35-37% decrease[6]
53 Antagonist20 mg/kg (oral)35-37% decrease[6]
22 Agonist100 µg/kg (IV)40% increase[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Vasorelaxant Activity in Isolated Rabbit Aortic Strips

This protocol is for assessing the calcium channel blocking activity of dihydropyridine derivatives by measuring their ability to inhibit K+-induced contractions in isolated vascular tissue.

Materials:

  • Male New Zealand White rabbits

  • Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • High K+ depolarizing solution (Krebs solution with 80 mM KCl, with NaCl reduced to maintain osmolarity)

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., DMSO)

  • Reference compound (Nifedipine)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Euthanize a rabbit and dissect the thoracic aorta.

    • Place the aorta in cold Krebs-bicarbonate solution and remove adhering connective tissue.

    • Cut the aorta into helical strips (e.g., 2-3 mm wide and 15 mm long).

  • Mounting and Equilibration:

    • Suspend the aortic strips in organ baths containing Krebs-bicarbonate solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

  • Induction of Contraction:

    • Replace the normal Krebs solution with the high K+ (80 mM) depolarizing solution to induce a sustained contraction. This contraction is dependent on calcium influx through L-type calcium channels.

  • Cumulative Concentration-Response Curve:

    • Once the K+-induced contraction has reached a stable plateau, add the test compound or reference compound (Nifedipine) to the organ bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).

    • Record the relaxation at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the maximal contraction induced by the high K+ solution.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of the compound.

    • Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve using non-linear regression analysis.

Experimental Workflow for Vasorelaxant Activity Assay

Vasorelaxant_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Dissect Thoracic Aorta A2 Prepare Aortic Strips A1->A2 B1 Mount Strips in Organ Bath A2->B1 B2 Equilibrate under Tension B1->B2 B3 Induce Contraction (High K⁺ Solution) B2->B3 B4 Add Test Compound (Cumulative Doses) B3->B4 B5 Record Relaxation B4->B5 C1 Plot Concentration- Response Curve B5->C1 C2 Calculate IC₅₀ Value C1->C2

Caption: Workflow for assessing vasorelaxant activity of DHP derivatives.

Protocol 2: Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This protocol allows for the direct measurement of the effect of dihydropyridine derivatives on L-type calcium currents in isolated cells (e.g., ventricular myocytes or HEK-293 cells expressing the channel).

Materials:

  • Isolated cells (e.g., cardiac myocytes, neurons, or a cell line heterologously expressing L-type calcium channels).

  • External solution (in mM: e.g., TEA-Cl 140, CaCl2 10, HEPES 10; pH adjusted to 7.4 with TEA-OH).

  • Internal (pipette) solution (in mM: e.g., CsCl 120, EGTA 10, Mg-ATP 5, HEPES 10; pH adjusted to 7.2 with CsOH).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for solution exchange.

  • Test compounds dissolved in the external solution.

Procedure:

  • Cell Preparation and Seeding:

    • Isolate primary cells or culture the cell line on glass coverslips suitable for microscopy and electrophysiology.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential where L-type channels are predominantly in the closed state (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.

    • Record baseline currents for a stable period.

  • Compound Application:

    • Perfuse the cell with the external solution containing the test dihydropyridine derivative at a known concentration.

    • Allow sufficient time for the compound to take effect (typically 2-5 minutes).

  • Post-Compound Recording:

    • Record the calcium currents again using the same voltage protocol.

    • To determine the concentration-dependency, apply multiple concentrations of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current before and after compound application.

    • Calculate the percentage of inhibition or potentiation of the current for each concentration.

    • For antagonists, plot the percentage of inhibition against the logarithm of the concentration and fit the data to a Hill equation to determine the IC50. For agonists, calculate the percentage of current enhancement.

Logical Relationship of Structure-Activity Relationship (SAR)

SAR_DHP cluster_details Key SAR Observations DHP_Core 1,4-Dihydropyridine Ring N1 N1 Position: Unsubstituted DHP_Core->N1 C4 C4 Position: Aryl Ring (e.g., Phenyl) DHP_Core->C4 C3_C5 C3 & C5 Positions: Ester Groups DHP_Core->C3_C5 C2_C6 C2 & C6 Positions: Small Alkyl Groups (e.g., Methyl) DHP_Core->C2_C6 Activity Optimal Antagonist Activity N1->Activity Essential C4->Activity Optimal C3_C5->Activity Optimal C2_C6->Activity Optimal SAR1 Substitution on N1 reduces activity[7] SAR2 Aryl ring at C4 is optimal; ortho/meta substitution enhances activity[7] SAR3 Ester groups at C3/C5 are optimal; non-identical esters can lead to chirality and stereoselectivity[7][8]

References

Synthesis of 2,3-Dihydropyridines from Unsaturated Oximes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-dihydropyridines from α,β-unsaturated oximes, a critical transformation for the generation of valuable intermediates in pharmaceutical research. The described methodology, based on a rhodium(III)-catalyzed C-H activation, offers an efficient route to these otherwise kinetically labile heterocycles.[1]

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals.[1] Among these, dihydropyridines are notable scaffolds, with 1,4-dihydropyridines being well-established as calcium channel blockers.[1][2] In contrast, 2,3-dihydropyridines are less stable but serve as crucial synthetic intermediates, particularly for the synthesis of piperidines, which are prevalent in many biologically active compounds and natural products.[1][3][4] The protocol detailed herein describes an efficient Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.[1][5] This method allows for the formation of a diverse range of substituted 2,3-dihydropyridines, which can be further transformed, for instance, through a one-pot hydrogenation to yield highly substituted piperidines.[1][5]

Reaction Mechanism and Signaling Pathway

The synthesis of 2,3-dihydropyridines from unsaturated oximes proceeds via a Rh(III)-catalyzed C-H activation pathway.[1][5] The catalytic cycle is initiated by the reversible C(sp²)-H insertion of the α,β-unsaturated oxime pivalate with a cationic Rh(III) complex, forming a five-membered metallacycle.[1][5][6] This is followed by an irreversible migratory insertion of a 1,1-disubstituted olefin into the Rh-C bond, which is the rate-limiting step.[1][6] Subsequent reductive elimination and N-O bond cleavage furnish the desired 2,3-dihydropyridine product and regenerate the active Rh(III) catalyst.[1][5][6]

Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines start Unsaturated Oxime Pivalate + 1,1-Disubstituted Olefin rh_complex Active Rh(III) Complex start->rh_complex C-H Activation (Reversible) catalyst [Rh(III)] Catalyst catalyst->rh_complex metallacycle_5 Five-Membered Metallacycle (II) rh_complex->metallacycle_5 metallacycle_7 Seven-Membered Metallacycle (IV) metallacycle_5->metallacycle_7 Migratory Insertion (Rate-Limiting) product This compound metallacycle_7->product Reductive Elimination/ N-O Bond Cleavage regenerated_catalyst Regenerated [Rh(III)] Catalyst metallacycle_7->regenerated_catalyst regenerated_catalyst->rh_complex

Caption: Catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydropyridines

This protocol details the general procedure for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.

Materials:

  • α,β-Unsaturated oxime pivalate (1.0 equiv)

  • 1,1-Disubstituted olefin (1.2 equiv)

  • --INVALID-LINK--₂ (Catalyst A₃, 5 mol %)

  • Cesium acetate (CsOAc) (2.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous (to make a 0.3 M solution)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To an anhydrous reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the α,β-unsaturated oxime pivalate, 1,1-disubstituted olefin, --INVALID-LINK--₂ catalyst, and CsOAc.

  • Add enough anhydrous HFIP to achieve a 0.3 M concentration of the oxime pivalate.

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

Protocol 2: One-Pot Synthesis of Piperidines

This protocol describes the one-pot synthesis of piperidines from α,β-unsaturated oximes and alkenes, proceeding through a this compound intermediate.[1]

Materials:

  • α,β-Unsaturated oxime pivalate (1.0 equiv)

  • 1,1-Disubstituted olefin (1.2 equiv)

  • --INVALID-LINK--₂ (Catalyst A₃, 5 mol %)

  • Cesium acetate (CsOAc) (2.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous (to make a 0.3 M solution)

  • Palladium on carbon (Pd/C, 10 mol %)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon

  • Anhydrous reaction vessel

Procedure:

  • Follow steps 1-3 of Protocol 1 for the synthesis of the this compound.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Carefully add Pd/C to the reaction vessel.

  • Evaporate the HFIP under a stream of nitrogen and then add methanol.

  • Purge the vessel with hydrogen gas and then stir the mixture under a hydrogen balloon at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the piperidine product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2,3-dihydropyridines and their subsequent conversion to piperidines, highlighting the scope of the reaction with different unsaturated oximes and alkenes.

Table 1: Scope of the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines [1]

EntryUnsaturated Oxime PivalateAlkeneProductYield (%)
1Phenyl-substitutedMethyl acrylate3aa99
2Phenyl-substitutedMethyl vinyl ketone3ab85
3Phenyl-substitutedAllyl methyl ether3ac75
4Thienyl-substitutedMethyl acrylate3ba91
5Naphthyl-substitutedMethyl acrylate3ca88
6Cyclohexyl-substitutedMethyl acrylate3da82
7Phenyl-substitutedMethylene cyclopentane3dj90
8Phenyl-substitutedMethylene cyclohexane3dk87

Reaction Conditions: Unsaturated oxime pivalate (1.0 equiv), alkene (1.2 equiv), --INVALID-LINK--₂ (5 mol %), CsOAc (2.0 equiv) in HFIP (0.3 M) at 60 °C for 16 h.

Table 2: One-Pot Synthesis and Diastereoselectivity of Piperidines [1]

EntryUnsaturated Oxime PivalateAlkenePiperidine ProductOverall Yield (%)Diastereomeric Ratio (dr)
1Phenyl-substitutedMethyl acrylate6aa854:1
2Phenyl-substitutedMethyl vinyl ketone6ab783:1
3Phenyl-substitutedMethylene cyclopentane6dj82>20:1
4Phenyl-substitutedMethylene cyclohexane6dk8010:1

Reaction Conditions: i) Unsaturated oxime pivalate (1.0 equiv), alkene (1.2 equiv), --INVALID-LINK--₂ (5 mol %), CsOAc (2.0 equiv) in HFIP (0.3 M) at 60 °C for 16 h. ii) Pd/C (10 mol %), H₂ (balloon), MeOH, rt, 12 h.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2,3-dihydropyridines and their subsequent conversion to piperidines.

Experimental_Workflow start Start setup Reaction Setup: - Unsaturated Oxime Pivalate - Alkene - Rh(III) Catalyst - CsOAc - Anhydrous HFIP start->setup reaction_dhp Reaction at 60 °C for 16 hours setup->reaction_dhp workup_dhp Workup & Purification (Protocol 1) reaction_dhp->workup_dhp one_pot_start One-Pot Procedure (Protocol 2) reaction_dhp->one_pot_start product_dhp This compound workup_dhp->product_dhp hydrogenation Hydrogenation: - Pd/C - H₂ (balloon) - MeOH, rt, 12h one_pot_start->hydrogenation workup_piperidine Workup & Purification hydrogenation->workup_piperidine product_piperidine Piperidine workup_piperidine->product_piperidine

Caption: Workflow for the synthesis of 2,3-dihydropyridines and piperidines.

Conclusion

The Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from unsaturated oximes provides a reliable and efficient method for accessing these valuable synthetic intermediates. The reaction exhibits a broad substrate scope and the resulting dihydropyridines can be readily converted into medicinally relevant piperidine scaffolds in a one-pot fashion with good yields and diastereoselectivity.[1] This methodology offers a powerful tool for researchers and professionals in drug discovery and development for the construction of complex nitrogen-containing molecules.

References

The Strategic Application of 2,3-Dihydropyridones in Alkaloid Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,3-dihydropyridones have emerged as versatile and powerful building blocks in the stereocontrolled synthesis of complex alkaloids. Their inherent reactivity and functionality allow for the efficient construction of polysubstituted piperidine rings, which form the core of numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the use of 2,3-dihydropyridones in the synthesis of a range of alkaloids, highlighting key strategies and quantitative data.

The utility of 2,3-dihydropyridones in alkaloid synthesis is primarily centered on their ability to participate in a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and other cycloadditions. These reactions enable the diastereoselective and enantioselective formation of intricate molecular architectures, paving the way for the total synthesis of alkaloids with high efficiency and stereocontrol.

Key Applications in Alkaloid Synthesis:

This section details the application of 2,3-dihydropyridone intermediates in the total synthesis of several distinct classes of alkaloids.

Synthesis of the Lycopodium Alkaloid Senepodine F

The total synthesis of the complex Lycopodium alkaloid, Senepodine F, showcases the power of a 2,3-dihydropyridone derivative in a key strategic cycloaddition. The synthesis of the decahydroquinoline AB-ring system of Senepodine F was achieved through a highly enantioselective and diastereoselective organocatalytic Diels-Alder reaction.[1][2]

A 5-nitro-2,3-dihydropyridone derivative served as the dienophile in a [4+2] cycloaddition with an α,β,γ,δ-unsaturated aldehyde. This key transformation, catalyzed by a chiral secondary amine, established multiple stereocenters in a single step with excellent control.[1][2]

Table 1: Key Reaction Data for the Asymmetric Diels-Alder Reaction in the Synthesis of Senepodine F [1][2]

EntryDienophileDieneCatalystSolventTemp (°C)Time (h)Yield (%)d.r.ee (%)
11-(tert-Butoxycarbonyl)-5-nitro-2,3-dihydropyridin-4(1H)-one(2E,4E)-5-Phenylpenta-2,4-dienal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineToluene-204895>20:198

Experimental Protocol: Asymmetric Diels-Alder Reaction for Senepodine F Intermediate [2]

To a solution of 1-(tert-butoxycarbonyl)-5-nitro-2,3-dihydropyridin-4(1H)-one (1.0 equiv.) and (2E,4E)-5-phenylpenta-2,4-dienal (1.2 equiv.) in toluene (0.1 M) at -20 °C was added (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.2 equiv.). The reaction mixture was stirred at -20 °C for 48 hours. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford the desired Diels-Alder adduct.

Logical Relationship: Role of 2,3-Dihydropyridone in Senepodine F Synthesis

senepodine_f_synthesis dihydropyridone 5-Nitro-2,3-dihydropyridone (Dienophile) diels_alder Asymmetric Diels-Alder dihydropyridone->diels_alder diene Unsaturated Aldehyde (Diene) diene->diels_alder octahydroquinoline Octahydroquinoline Intermediate diels_alder->octahydroquinoline ab_ring Decahydroquinoline (AB-Ring) octahydroquinoline->ab_ring Further Transformations senepodine_f Senepodine F ab_ring->senepodine_f Coupling with C-ring fragment

Caption: Strategic use of a 2,3-dihydropyridone in the key Diels-Alder reaction to construct the core of Senepodine F.

Synthesis of the Dendrobatid Alkaloid Pumiliotoxin C

The asymmetric synthesis of the dendrobatid alkaloid (-)-pumiliotoxin C, a toxic substance isolated from the skin of poison dart frogs, has been accomplished using a chiral 2,3-dihydro-4-pyridone as a key intermediate. This approach, developed by Comins and Dehghani, highlights the utility of these heterocycles in constructing the indolizidine and quinolizidine ring systems characteristic of this class of alkaloids.

The synthesis commences with the enantioselective addition of a Grignard reagent to a chiral N-acylpyridinium salt, derived from 4-methoxy-3-(triisopropylsilyl)pyridine, to generate a chiral 2-substituted-2,3-dihydro-4-pyridone. This intermediate then undergoes a series of transformations to construct the pumiliotoxin C skeleton.

Table 2: Key Steps and Yields in the Asymmetric Synthesis of (-)-Pumiliotoxin C

StepReactionReagents and ConditionsYield (%)
1Asymmetric addition to chiral N-acylpyridinium saltPropylmagnesium chloride, THF, -78 °C85 (94% de)
2Hydrolysis and Protection1. HCl, MeOH; 2. (Boc)2O, DMAP, CH2Cl292
3Conjugate AdditionMe2CuLi, THF, -78 °C89
4Ketone ReductionL-Selectride®, THF, -78 °C95 (>99% de)
5Deprotection and Cyclization1. TFA, CH2Cl2; 2. K2CO3, MeOH88

Experimental Protocol: Asymmetric Synthesis of the Dihydropyridone Intermediate for Pumiliotoxin C

To a solution of the chiral N-acyl-4-methoxypyridinium salt (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere was added propylmagnesium chloride (1.5 equiv.) dropwise. The reaction mixture was stirred at -78 °C for 2 hours. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution and allowed to warm to room temperature. The mixture was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting diastereomeric mixture of 2,3-dihydro-4-pyridones was purified by flash chromatography on silica gel to afford the major diastereomer.

Experimental Workflow: Synthesis of (-)-Pumiliotoxin C

pumiliotoxin_c_synthesis start Chiral N-Acylpyridinium Salt step1 Asymmetric Grignard Addition start->step1 dihydropyridone Chiral 2,3-Dihydro-4-pyridone step1->dihydropyridone step2 Hydrolysis & Protection dihydropyridone->step2 protected_pyridone N-Boc-dihydropyridone step2->protected_pyridone step3 Conjugate Addition (Me2CuLi) protected_pyridone->step3 piperidone Disubstituted Piperidone step3->piperidone step4 Stereoselective Ketone Reduction piperidone->step4 amino_alcohol Amino Alcohol step4->amino_alcohol step5 Deprotection & Cyclization amino_alcohol->step5 pumiliotoxin_c (-)-Pumiliotoxin C step5->pumiliotoxin_c

Caption: Stepwise construction of (-)-Pumiliotoxin C from a chiral 2,3-dihydro-4-pyridone intermediate.

Synthesis of Indolizidine and Quinolizidine Alkaloids

Chiral 2,3-dihydro-4-pyridones serve as excellent precursors for the synthesis of various indolizidine and quinolizidine alkaloids, such as indolizidine (+)-209B, myrtine, and epi-myrtine. These syntheses often involve the stereocontrolled functionalization of the dihydropyridone ring followed by cyclization to form the bicyclic alkaloid core.

For instance, the synthesis of indolizidine (+)-209B utilizes a chiral 1,4-dihydropyridine intermediate, which is readily converted to a functionalized piperidine that undergoes subsequent cyclization. The syntheses of myrtine and epi-myrtine employ an organocatalytic intramolecular aza-Michael reaction of a tethered enone onto the dihydropyridone core to construct the quinolizidine skeleton.

Table 3: Comparison of Key Steps in the Synthesis of Indolizidine and Quinolizidine Alkaloids

AlkaloidKey IntermediateKey ReactionStereocontrol
Indolizidine (+)-209BChiral 1,4-DihydropyridineNucleophilic addition and cyclizationChiral auxiliary
(+)-MyrtineAcyclic precursor with dihydropyridone moietyIntramolecular aza-Michael additionOrganocatalysis
(-)-epi-MyrtineAcyclic precursor with dihydropyridone moietyIntramolecular aza-Michael additionOrganocatalysis

Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition for the Synthesis of a Quinolizidine Precursor

To a solution of the acyclic amino-dihydropyridone precursor (1.0 equiv.) in dichloromethane (0.05 M) was added the chiral imidazolidinone catalyst (Jørgensen-Hayashi catalyst, 0.1 equiv.) and benzoic acid (0.1 equiv.). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the quinolizidinone product.

Signaling Pathway Analogy: Stereocontrol in Quinolizidine Synthesis

stereocontrol_pathway catalyst Chiral Organocatalyst substrate Acyclic Dihydropyridone Precursor catalyst->substrate Activation iminium Iminium Ion Intermediate substrate->iminium cyclization Intramolecular Aza-Michael Addition iminium->cyclization Facial Selectivity myrtine (+)-Myrtine cyclization->myrtine epimyrtine (-)-epi-Myrtine cyclization->epimyrtine

Caption: Organocatalyst-directed stereochemical outcome in the synthesis of myrtine and epi-myrtine.

Conclusion

The application of 2,3-dihydropyridones in alkaloid synthesis provides a robust and versatile platform for the construction of complex molecular architectures. The ability to control stereochemistry through various synthetic strategies, including asymmetric catalysis and the use of chiral auxiliaries, makes these intermediates particularly valuable in the field of natural product synthesis and drug discovery. The detailed protocols and data presented herein serve as a practical guide for researchers looking to employ these powerful building blocks in their own synthetic endeavors.

References

Application Notes and Protocols for the Analytical Identification of 2,3-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropyridines are a class of semi-saturated nitrogen-containing heterocyclic compounds. They serve as crucial intermediates in the synthesis of various natural products, particularly alkaloids, and are valuable building blocks for constructing piperidine and quinolizidine ring systems which exhibit a wide range of biological and pharmacological properties[1]. Given their synthetic utility and potential therapeutic relevance, the accurate and unambiguous identification and characterization of 2,3-dihydropyridine derivatives are paramount for quality control, reaction monitoring, and drug development.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and characterize 2,3-dihydropyridines, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Spectroscopic Methods (UV-Vis and IR), and X-ray Crystallography.

Logical Workflow for Identification

A systematic approach is recommended for the comprehensive analysis of a putative this compound sample. The workflow begins with preliminary spectroscopic analysis for functional group identification, proceeds to chromatographic separation for purity assessment and quantification, and culminates in detailed structural elucidation and definitive confirmation.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Definitive Confirmation cluster_4 Final Identification start Unknown Sample (Putative this compound) uv_ir UV-Vis & IR Spectroscopy start->uv_ir Functional Group & Chromophore ID hplc HPLC Analysis uv_ir->hplc Purity & Concentration ms Mass Spectrometry hplc->ms Molecular Weight nmr NMR Spectroscopy (1H, 13C, 2D) ms->nmr Connectivity & Stereochemistry xray X-ray Crystallography nmr->xray Absolute 3D Structure (if crystalline) end_node Identified this compound nmr->end_node xray->end_node

Caption: Logical workflow for the analysis of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2,3-dihydropyridines in solution. ¹H NMR provides information on the proton environment, including chemical shifts, signal multiplicity (splitting), and coupling constants, which helps define the connectivity of atoms. ¹³C NMR identifies the different carbon environments in the molecule. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the overall structure.[1][2]

A key diagnostic feature in the ¹H NMR spectrum of 2,3-dihydropyridinones is the presence of two geminal protons at the C2 (or C3) position, which typically appear as two distinct doublets of doublets.[1][3] These signals exhibit a large geminal coupling constant (²J) of approximately 16 Hz and smaller vicinal coupling constants (³J) to the adjacent proton.[1][3]

Quantitative Data:

NucleusPosition / Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)Reference
¹H H-2 (CH₂)2.26 - 3.09dd, dd²J ≈ 16, ³J ≈ 4-7[1][3]
H-3 (CH)4.65 - 5.20m-[3]
Vinylic H (e.g., H-5 or H-6)5.01 - 5.47s-[1][2][3]
¹³C C-2 (CH₂)~42.0--[1][3]
C-3 (CH)~64.6--[3]
C-4 (C=O)~190.0--[3]
Olefinic C96.2 - 101.9--[1][3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC/HETCOR) to resolve complex structures and confirm assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is essential for determining the molecular weight and elemental composition of 2,3-dihydropyridines. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[4] The fragmentation pattern, generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), offers valuable structural information.[5] Common fragmentation pathways for dihydropyridine-related structures include the loss of substituents, retro-Diels-Alder (RDA) reactions, and cleavage of the heterocyclic ring.[6][7]

MS_Fragmentation M Molecular Ion [M]⁺ F1 Loss of H• [M-1]⁺ M->F1 F2 Loss of Substituent (R) [M-R]⁺ M->F2 F3 Retro-Diels-Alder (if applicable) M->F3 F4 Pyridine Ring Fission (e.g., loss of HCN) M->F4

Caption: Common fragmentation pathways for this compound derivatives in MS.

Quantitative Data:

Fragmentation TypeNeutral LossDescriptionReference
Loss of Hydrogen RadicalH• (1 Da)A common initial fragmentation resulting in an [M-1]⁺ ion.[6]
Loss of SubstituentsVariesLoss of alkyl or functional groups from the dihydropyridine ring or side chains.[7][8]
Retro-Diels-Alder (RDA)Ethylene (28 Da)Cleavage of the dihydropyridine ring, particularly in fused systems.[6]
Pyridine Ring FissionHCN (27 Da)Cleavage of the pyridine ring itself.[6]

Experimental Protocol (GC-MS with EI):

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., methanol, acetonitrile, ethyl acetate) to a concentration of approximately 1 mg/mL.[6]

    • Perform serial dilutions to achieve a final concentration suitable for the instrument (typically 1-10 µg/mL).[6]

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Instrument Setup & Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[6]

      • Injection Volume: 1 µL.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to a value significantly above the expected molecular weight (e.g., m/z 500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺).

    • Analyze the fragmentation pattern by identifying major fragment ions.

    • Correlate the observed fragments with the proposed structure by calculating the mass of potential neutral losses.

    • Compare the obtained spectrum with library databases for known compounds.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a robust and versatile technique for the separation, quantification, and purity assessment of this compound compounds.[9] Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (e.g., C8 or C18) is paired with a polar mobile phase.[10][11] This method allows for the separation of the target compound from starting materials, byproducts, and degradation products.[11] UV detection is typically employed, with the wavelength set to the absorbance maximum (λmax) of the dihydropyridine chromophore to ensure high sensitivity.[10]

Quantitative Data (Example RP-HPLC Conditions):

ParameterCondition 1 (General Dihydropyridines)Condition 2 (Dichloropyridine)
Column Luna C8 (150 mm × 4.6 mm; 3 µm)[10]Newcrom R1 (150 mm x 4.6 mm; 5 µm)[11]
Mobile Phase ACN:MeOH:0.7% TEA (pH 3.06) (30:35:35 v/v)[10]ACN:Water with 0.1% H₃PO₄ or HCOOH (50:50 v/v)[11]
Flow Rate 1.0 mL/min[10]1.0 mL/min
Column Temp. 30 °C[10]Ambient
Injection Vol. 3 µL[10]5-10 µL
Detection UV at 237 nm[10]UV at appropriate λmax
Run Time < 8 minutes[10]Varies

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase components as specified in the chosen method (e.g., Condition 1 or 2 above).

    • For Condition 2, prepare a 0.1% (v/v) solution of the acid modifier (phosphoric acid for UV, formic acid for MS compatibility) in HPLC-grade water.[11]

    • Mix the aqueous and organic (acetonitrile) components in the specified ratio.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration before use.[10][11]

  • Standard and Sample Preparation:

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.[11]

    • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range.

    • Sample Solution: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Instrument Setup & Analysis:

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved (typically 30 minutes).[10]

    • Set the UV detector to the appropriate wavelength.

    • Inject the standards and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards versus their concentration.

    • Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to all peaks in the chromatogram.

Spectroscopic Methods (UV-Vis and IR)

Application Note: UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are rapid, non-destructive techniques used for preliminary characterization and functional group identification.

  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule.[12] The conjugated π-system in the this compound ring gives rise to characteristic absorption bands in the UV region. The wavelength of maximum absorbance (λmax) can be used as a preliminary identifier and is crucial for setting the detection wavelength in HPLC analysis.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[4] For this compound derivatives, key absorbances include C-H stretches from the ring and substituents, C=C stretching from the double bond, and, if present, the strong C=O stretch of a pyridinone or ester group.[13]

Quantitative Data:

TechniqueFunctional Group / TransitionTypical Wavelength / WavenumberReference
UV-Vis π → π* transitions230 - 300 nm (approx.)[14][15]
IR C-H (sp² on ring)3000 - 3200 cm⁻¹[13]
C-H (sp³)2850 - 3000 cm⁻¹[12]
C=O (Ketone/Ester)1690 - 1760 cm⁻¹[12]
C=C (Alkene)1620 - 1680 cm⁻¹[12]
C-O (Ether/Ester)1000 - 1300 cm⁻¹[12]

Experimental Protocols:

UV-Vis Spectroscopy Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Analysis:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Perform a baseline correction with the solvent blank.

    • Scan the sample across a suitable wavelength range (e.g., 200-400 nm).

    • Record the absorbance spectrum and identify the λmax.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Analysis:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact with the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Analyze the resulting transmittance or absorbance spectrum to identify characteristic functional group peaks.

X-ray Crystallography

Application Note: Single-crystal X-ray crystallography is the gold standard for the absolute and unambiguous determination of the three-dimensional structure of a molecule.[16][17] This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation in the solid state.[18] While it requires a high-quality single crystal of the compound, the resulting structural data is definitive and invaluable for resolving any ambiguities from other analytical methods.[19][20]

Experimental Protocol (General Overview):

  • Crystallization:

    • Grow a single, diffraction-quality crystal of the purified this compound. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in the cold stream (typically 100 K) of the X-ray diffractometer.

    • The instrument will irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters of the model against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Analysis:

    • Analyze the final refined structure to determine bond lengths, angles, and torsion angles.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

    • Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database, CSD).

References

Application Notes and Protocols for the Purification of 2,3-Dihydropyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropyridines are an important class of heterocyclic compounds with a diverse range of biological activities, making them valuable scaffolds in drug discovery and development. The synthesis of these molecules often results in complex mixtures containing starting materials, byproducts, and isomers, necessitating robust purification protocols to isolate the desired product with high purity. This document provides detailed application notes and experimental protocols for the purification of 2,3-dihydropyridine products, focusing on common laboratory techniques such as flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), recrystallization, and vacuum distillation. Additionally, methods for purity assessment and relevant biological signaling pathways are discussed.

Purification Strategies: A Comparative Overview

The choice of purification method depends on several factors, including the physicochemical properties of the this compound derivative (e.g., polarity, solubility, thermal stability), the nature of the impurities, and the desired scale of purification. The following table summarizes the key aspects of the most common purification techniques.

Purification TechniquePrincipleTypical PurityTypical RecoveryThroughputKey Considerations
Flash Column Chromatography Adsorption chromatography based on polarity.>95%60-90%Low to MediumCost-effective for moderate scales; requires method development (solvent system selection).
Preparative HPLC High-resolution separation based on polarity (RP) or other interactions.>99%50-80%LowHigh purity achievable; suitable for difficult separations and final polishing steps.
Recrystallization Differential solubility of the product and impurities in a solvent or solvent system.>98%40-80%Low to HighCan be highly efficient for crystalline solids; requires suitable solvent selection.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>97%50-90%Medium to HighSuitable for thermally sensitive, volatile liquids; requires specialized equipment.

Experimental Protocols

Flash Column Chromatography

Flash column chromatography is a widely used technique for the routine purification of organic compounds. For 2,3-dihydropyridines, which are often moderately polar, normal-phase chromatography on silica gel is a common approach.

Protocol: Purification of a Generic N-Substituted this compound

  • Materials:

    • Crude this compound product

    • Silica gel (230-400 mesh)

    • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Glass column, flasks, and other standard laboratory glassware

  • Procedure:

    • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation. If the compound streaks, adding a small amount of triethylamine (0.1-1%) to the eluent can help to suppress interactions with acidic silanol groups on the silica.

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under a gentle flow of the solvent. Ensure the packed bed is level and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase). For less soluble compounds, "dry loading" is recommended: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

    • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane), can improve separation.

    • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

    • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Troubleshooting:

    • Poor Separation: Optimize the solvent system or consider using a different stationary phase (e.g., alumina).

    • Compound Streaking: Add a small percentage of a basic modifier like triethylamine to the eluent.

Workflow for Flash Column Chromatography Purification

G cluster_prep Preparation cluster_proc Process cluster_post Post-Purification TLC TLC Analysis (Solvent System Optimization) Pack Column Packing (Silica Gel Slurry) TLC->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Elution (Isocratic or Gradient) Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct

Caption: Workflow for this compound purification by flash column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique ideal for purifying small to medium quantities of a compound to a very high degree of purity. It is particularly useful for separating closely related isomers or for a final purification step.

Protocol: Reverse-Phase HPLC Purification

  • Instrumentation:

    • Preparative HPLC system with a UV detector and fraction collector.

    • C18 reverse-phase preparative column (e.g., 20 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile or Methanol

  • Procedure:

    • Method Development: Develop a separation method on an analytical HPLC system with a similar stationary phase. A typical starting gradient could be from 30% B to 95% B over 20 minutes.

    • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase composition or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

    • Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

    • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.

    • Product Isolation: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.

  • Quantitative Data Example (Hypothetical):

ParameterValue
Crude Purity 85%
Column C18, 20 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 20 mL/min
Loading 100 mg
Final Purity >99%
Recovery 75%
Recrystallization

Recrystallization is a powerful and scalable method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Protocol: Single-Solvent and Two-Solvent Recrystallization

  • Solvent Screening:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.

    • For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble, and the two solvents must be miscible. Common pairs include ethanol/water, and dichloromethane/hexane.[1]

  • Single-Solvent Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.[2]

    • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).[2]

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Two-Solvent Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Add the hot "poor" solvent dropwise until the solution becomes slightly turbid.[1]

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]

    • Follow steps 4-7 from the single-solvent procedure.

Logical Flow of Recrystallization

G Start Crude this compound SolventScreen Solvent Screening Start->SolventScreen Dissolve Dissolve in Minimum Hot Solvent SolventScreen->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate Crystals (Vacuum Filtration) Crystals->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: The logical steps involved in the recrystallization process.

Vacuum Distillation

For liquid this compound derivatives that are thermally stable at reduced pressures, vacuum distillation is an effective method for purification on a larger scale.

Protocol: Vacuum Distillation of a this compound Derivative

  • Equipment:

    • A distillation flask, condenser, receiving flask, and vacuum adapter.

    • A vacuum pump and a pressure gauge.

    • A heating mantle and a stir bar.

  • Procedure:

    • Place the crude liquid this compound in the distillation flask with a stir bar.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Gradually apply vacuum and begin heating the flask.

    • Collect and discard any low-boiling impurities.

    • Collect the main fraction of the this compound product at a constant temperature and pressure.

    • Stop the distillation before the flask is completely dry.

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

  • Note: The boiling point of a compound under vacuum can be estimated using a temperature-pressure nomograph.[3] Reducing the pressure significantly lowers the boiling point, preventing decomposition of heat-sensitive compounds.[4][5]

Purity Assessment

Accurate determination of purity is crucial. A combination of techniques is often employed for a comprehensive analysis.

MethodPrincipleInformation Provided
TLC Adsorption chromatographyQualitative assessment of the number of components.
HPLC High-resolution chromatographyQuantitative purity (% area), detection of trace impurities.[6]
qNMR Nuclear Magnetic ResonanceAbsolute purity determination against a certified internal standard.[7]
GC-MS Gas Chromatography-Mass SpectrometryPurity of volatile compounds and identification of impurities by mass.
Melting Point Phase transition temperatureSharp melting point range indicates high purity for crystalline solids.

Protocol: Purity Determination by Quantitative NMR (qNMR)

  • Accurately weigh a known amount of the purified this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire a 1H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.[8]

Biological Signaling Pathways of Dihydropyridines

While 1,4-dihydropyridines are well-known L-type calcium channel blockers, the biological activities of this compound derivatives are an active area of research. Dihydropyridine scaffolds, in general, are known to interact with various signaling pathways.

Calcium Channel Blockade

Dihydropyridines are classic antagonists of L-type voltage-gated calcium channels, which are crucial for muscle contraction and neuronal signaling. By blocking these channels, they inhibit the influx of Ca2+ into cells, leading to vasodilation and a decrease in blood pressure.[9]

G DHP Dihydropyridine CaChannel L-type Ca2+ Channel DHP->CaChannel blocks CaInflux Ca2+ Influx CaChannel->CaInflux mediates Contraction Smooth Muscle Contraction CaInflux->Contraction induces Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to

Caption: Dihydropyridine action on L-type calcium channels.

STAT1 Signaling Pathway

Recent studies have shown that some dihydropyridine calcium channel blockers can suppress the transcription of Programmed Death-Ligand 1 (PD-L1) by inhibiting the activation of Signal Transducer and Activator of Transcription 1 (STAT1).[10] This suggests a potential role for dihydropyridines in immunomodulation.

G IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR JAK JAK IFNyR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 (dimer) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus translocates to PDL1 PD-L1 Gene pSTAT1->PDL1 binds to promoter Transcription Transcription PDL1->Transcription activates DHP Dihydropyridine DHP->STAT1 inhibits phosphorylation

Caption: Inhibition of the STAT1 signaling pathway by dihydropyridines.

References

Application Notes and Protocols for the Use of 2,3-Dihydropyridine Analogues in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a specific protocol for the synthesis of a 2,3-dihydropyridine analogue, a dihydropyridinone derivative, utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability, which are critical in a drug development context.

Introduction to 2,3-Dihydropyridines and the Advantages of Flow Synthesis

The this compound scaffold and its derivatives are important structural motifs in medicinal chemistry. The application of continuous flow technology to the synthesis of these and other heterocyclic compounds is a rapidly growing field.[1] Flow chemistry provides a paradigm shift from traditional batch processing by offering precise control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control leads to improved product consistency, accelerated reaction rates, and reduced waste, aligning with the principles of Green Chemistry.[2]

Key advantages of employing flow chemistry for the synthesis of complex heterocyclic molecules include:

  • Enhanced Safety: The small reaction volumes within the microreactors minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.[1]

  • Rapid Optimization: Automated flow systems enable the rapid screening of reaction conditions, significantly reducing the time required for process optimization.[1]

  • Improved Yield and Selectivity: Precise control over stoichiometry and temperature gradients can lead to cleaner reaction profiles and higher yields of the desired product.[2]

  • Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[3]

  • Integration of Synthesis and Purification: Downstream processing steps, such as work-up and purification, can be integrated into the flow path, creating a seamless and automated manufacturing process.[4]

Organocatalytic Synthesis of a Chiral Dihydropyridinone in Continuous Flow

A notable application of flow chemistry in this area is the enantioselective synthesis of a dihydropyridinone derivative through a domino Michael addition/cyclization reaction. This process utilizes a polystyrene-supported chiral benzotetramisole (BTM) analogue as a recyclable organocatalyst.[5][6] The use of an immobilized catalyst in a packed-bed reactor is particularly well-suited for continuous flow operations, as it simplifies product isolation and catalyst reuse.[2]

Reaction Pathway

The synthesis involves an initial in-flow activation of phenylacetic acid with pivaloyl chloride to form a mixed anhydride. This is followed by a domino Michael addition/cyclization reaction with a chalcone-type tosylimine, catalyzed by the immobilized chiral organocatalyst.[6]

cluster_0 In-situ Activation cluster_1 Domino Reaction Phenylacetic_Acid Phenylacetic Acid Mixed_Anhydride Mixed Anhydride Phenylacetic_Acid->Mixed_Anhydride Activation Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Mixed_Anhydride Dihydropyridinone Dihydropyridinone Product Mixed_Anhydride->Dihydropyridinone Domino Michael Addition/Cyclization (Immobilized Chiral Catalyst) Chalcone_Imine Chalcone-type Tosylimine Chalcone_Imine->Dihydropyridinone

Caption: Key reaction stages in the synthesis of the dihydropyridinone derivative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the continuous flow synthesis of (3R,4R)-3,4,6-triphenyl-1-tosyl-3,4-dihydropyridin-2(1H)-one.[6]

ParameterValue
Reagents & Concentrations
Phenylacetic Acid0.2 M in Dichloromethane (DCM)
Pivaloyl Chloride0.2 M in DCM
Chalcone-type Tosylimine0.1 M in DCM
Flow Rates
Phenylacetic Acid Solution0.14 mL/min
Pivaloyl Chloride Solution0.14 mL/min
Tosylimine Solution0.28 mL/min
Reactor & Catalyst
Activation Reactor Volume4 mL
Domino Reaction ReactorPacked bed with PS-supported BTM (0.54 mmol)
Domino Reactor Volume1 mL
Reaction Conditions
TemperatureAmbient
Performance
Residence Time (Activation)14.2 min
Residence Time (Domino)7.5 min
Total Operation Time11 hours
Yield of Product4.44 g
Enantiomeric Excess (ee)>99.9%

Experimental Protocols

Materials and Reagents
  • Phenylacetic acid

  • Pivaloyl chloride

  • (E)-N-(3-oxo-1,3-diphenylprop-1-en-1-yl)-4-methylbenzenesulfonamide (Chalcone-type tosylimine)

  • Polystyrene-supported benzotetramisole (PS-BTM) analogue (f = 0.9 mmol/g)[6]

  • Dichloromethane (DCM), anhydrous

  • Deionized water

Equipment Setup

A continuous flow system comprising:

  • Three syringe pumps for reagent delivery.

  • A T-mixer for combining reagent streams.

  • A 4 mL coil reactor for the in-situ activation step.

  • A packed-bed reactor (1 mL volume) containing the PS-BTM catalyst.

  • A back-pressure regulator.

  • A collection vessel.

G PumpA Pump A (Phenylacetic Acid) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Pivaloyl Chloride) PumpB->Mixer1 PumpC Pump C (Tosylimine) Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Activation Reactor (4 mL Coil) Mixer1->Reactor1 Reactor2 Domino Reactor (1 mL Packed Bed) Mixer2->Reactor2 Reactor1->Mixer2 Workup Aqueous Workup (In-line) Reactor2->Workup Collection Product Collection Workup->Collection

Caption: Experimental workflow for the continuous synthesis of the dihydropyridinone.

Protocol for Continuous Flow Synthesis
  • Preparation of Reagent Solutions:

    • Prepare a 0.2 M solution of phenylacetic acid in anhydrous DCM.

    • Prepare a 0.2 M solution of pivaloyl chloride in anhydrous DCM.

    • Prepare a 0.1 M solution of the chalcone-type tosylimine in anhydrous DCM.

  • System Priming:

    • Prime the syringe pumps and the reactor system with anhydrous DCM to ensure an inert and dry environment.

  • Initiation of Flow Synthesis:

    • Set the flow rates for the syringe pumps as follows:

      • Pump A (Phenylacetic Acid): 0.14 mL/min

      • Pump B (Pivaloyl Chloride): 0.14 mL/min

      • Pump C (Tosylimine): 0.28 mL/min

    • The streams from Pump A and Pump B are combined in the first T-mixer and enter the 4 mL activation reactor.

    • The effluent from the activation reactor is then mixed with the stream from Pump C in the second T-mixer before entering the packed-bed domino reactor.

  • Reaction and Collection:

    • The reaction mixture flows through the packed-bed reactor containing the immobilized catalyst.

    • The output from the domino reactor undergoes an in-line aqueous workup.

    • The organic phase containing the dihydropyridinone product is collected in a designated vessel.

  • Steady State and Shutdown:

    • Allow the system to reach a steady state before collecting the product for yield determination.

    • Upon completion of the run, flush the entire system with anhydrous DCM to remove any residual reagents and product.

This protocol provides a robust and scalable method for the enantioselective synthesis of a chiral dihydropyridinone, showcasing the power of continuous flow chemistry in modern drug discovery and development.[6]

References

Application Notes and Protocols for Scale-Up Synthesis of 2,3-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropyridines are a class of nitrogen-containing heterocyclic compounds that serve as versatile intermediates in the synthesis of various biologically active molecules, including piperidines, which are prevalent in pharmaceuticals. Unlike their more stable 1,4-dihydropyridine counterparts, the synthesis of 2,3-dihydropyridines can be challenging. This document provides detailed protocols for the scale-up synthesis of 2,3-dihydropyridine derivatives, focusing on a robust Rhodium(III)-catalyzed C-H activation approach. The protocols are designed to be adaptable for process development and larger-scale production in a research or industrial setting.

Overview of the Synthetic Pathway

The presented method is based on the Rh(III)-catalyzed annulation of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][2] This reaction proceeds via a C(sp²)-H insertion to form a five-membered metallacycle, followed by migratory insertion of the olefin and reductive elimination to yield the this compound product.[1] This approach offers a broad substrate scope and good functional group tolerance.[1]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Derivatization Unsaturated_Oxime α,β-Unsaturated Oxime Pivalate CH_Activation Rh(III)-Catalyzed C-H Activation & Annulation Unsaturated_Oxime->CH_Activation Olefin 1,1-Disubstituted Olefin Olefin->CH_Activation Dihydropyridine This compound Derivative CH_Activation->Dihydropyridine Reductive Elimination Piperidine Piperidine Derivative Dihydropyridine->Piperidine Catalytic Hydrogenation G cluster_setup Reactor Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Inert_Atmosphere Purge Reactor with Inert Gas (N2/Ar) Charge_Oxime Charge Oxime & Solvent Inert_Atmosphere->Charge_Oxime Heat Heat to 60-80 °C Charge_Oxime->Heat Add_Olefin Add Olefin (via Addition Funnel) Heat->Add_Olefin Add_Catalyst Add Rh Catalyst & CsOAc Solution Add_Olefin->Add_Catalyst Stir Stir at Temp (12-24h) Add_Catalyst->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Stir->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify Product (Crystallization/Distillation) Concentrate->Purify

References

Application Notes and Protocols: 2,3-Dihydropyridine as a Versatile Building Block for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydropyridine scaffold is a pivotal building block in the synthesis of a diverse array of nitrogen-containing heterocycles. Its inherent reactivity and versatile functionalization potential make it an attractive starting material for the construction of complex molecular architectures, many of which are found in biologically active natural products and pharmaceuticals. This document provides an overview of the applications of 2,3-dihydropyridines in the synthesis of valuable nitrogen heterocycles, detailed experimental protocols for key transformations, and insights into the signaling pathways targeted by some of the resulting molecules.

Applications in Heterocyclic Synthesis

2,3-Dihydropyridines serve as versatile intermediates in a variety of chemical transformations, enabling the synthesis of several important classes of nitrogen heterocycles:

  • Piperidines: The piperidine ring is a ubiquitous structural motif in pharmaceuticals. 2,3-Dihydropyridines can be readily reduced to the corresponding piperidines, often with a high degree of stereocontrol. This transformation is crucial for the synthesis of numerous drug candidates.

  • Fused Pyridines (e.g., Pyrido[2,3-d]pyrimidines): The dihydropyridine ring can be annulated with other heterocyclic systems to generate fused bicyclic and polycyclic structures. For instance, condensation reactions with urea or thiourea derivatives can yield pyridopyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition.

  • Quinolizidine Alkaloids: The quinolizidine skeleton is the core structure of a large family of alkaloids with interesting pharmacological properties. Synthetic strategies towards these natural products often involve the construction of a this compound intermediate followed by further cyclization steps.

  • Cycloaddition Products: The endocyclic double bond of 2,3-dihydropyridines can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. This provides a powerful tool for the stereoselective synthesis of complex polycyclic nitrogen heterocycles.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 2,3-dihydropyridines and their derivatives, as well as the biological activity of some of the resulting nitrogen heterocycles.

Table 1: Synthesis of 2,3-Dihydropyridines via Rh(III)-Catalyzed C-H Activation

Entryα,β-Unsaturated Oxime PivalateAlkeneProductYield (%)
11a2a3aa99
21b2a3ba85
31c2a3ca91

Reaction Conditions: α,β-Unsaturated oxime pivalate (1.0 equiv), alkene (2.0 equiv), [Cp*CF3Rh(OAc)2] (5 mol %), CsOAc (20 mol %), HFIP, 60 °C.

Table 2: Synthesis of Piperidines from 2,3-Dihydropyridines

EntryThis compoundProductYield (%)Diastereomeric Ratio (d.r.)
13aa4aa95>20:1
23ba4ba8810:1
33ca4ca92>20:1

Reaction Conditions: this compound (1.0 equiv), H2 (1 atm), Pd/C (10 mol %), MeOH, rt.

Table 3: Biological Activity of Dihydropyridine Derivatives

CompoundTargetCell LineIC₅₀ (µM)Citation
Compound 6 PIM-1 KinaseHT-29 (Colon Cancer)0.70[1]
Compound 4 -MDA-MB-231 (Breast Cancer)4.6[1]
TD-Hid-6Polyphenol Oxidase-1.14[2]
TD-Hid-7Polyphenol Oxidase-5.29[2]

Experimental Protocols

Protocol 1: General Procedure for the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines

This protocol is adapted from the work of Rovis and coworkers.[3][4]

Materials:

  • α,β-Unsaturated oxime pivalate

  • 1,1-Disubstituted olefin

  • [Cp*CF3Rh(OAc)2] (Rhodium catalyst)

  • Cesium acetate (CsOAc)

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous solvents and reagents

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the α,β-unsaturated oxime pivalate (0.2 mmol, 1.0 equiv), the 1,1-disubstituted olefin (0.4 mmol, 2.0 equiv), [Cp*CF3Rh(OAc)2] (0.01 mmol, 5 mol %), and CsOAc (0.04 mmol, 20 mol %).

  • Add anhydrous HFIP (1.0 mL) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.

Protocol 2: General Procedure for the Hydrogenation of 2,3-Dihydropyridines to Piperidines

This protocol describes the reduction of the this compound scaffold to the corresponding piperidine.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Balloon or hydrogenator

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the this compound (0.1 mmol, 1.0 equiv) and methanol (2.0 mL).

  • Carefully add Pd/C (10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary, although in many cases, the product is obtained in high purity after filtration and solvent removal.

Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is a general representation for the synthesis of a fused pyridopyrimidine system.

Materials:

  • 2-Amino-1,6-dihydropyridine-3-carboxamide derivative

  • Chloroacetyl chloride

  • Anhydrous dioxane

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-1,6-dihydropyridine-3-carboxamide derivative (1.0 equiv) in anhydrous dioxane.

  • Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the pyridopyrimidinone derivative.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow: Synthesis of Piperidines from 2,3-Dihydropyridines

G cluster_synthesis Rh(III)-Catalyzed Synthesis cluster_reduction Hydrogenation Oxime_Pivalate α,β-Unsaturated Oxime Pivalate Reaction1 [Cp*CF3Rh(OAc)2] CsOAc, HFIP, 60°C Oxime_Pivalate->Reaction1 Alkene 1,1-Disubstituted Olefin Alkene->Reaction1 Dihydropyridine This compound Reaction1->Dihydropyridine Reaction2 H2, Pd/C MeOH, rt Dihydropyridine->Reaction2 Piperidine Piperidine Derivative Reaction2->Piperidine

Caption: Workflow for the two-step synthesis of piperidines.

Signaling Pathway: PIM-1 Kinase Inhibition

G Cytokines Cytokines JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate PIM1_Gene PIM-1 Gene (in nucleus) STAT->PIM1_Gene transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translation Substrates Downstream Substrates (e.g., Bad, p27) PIM1_Kinase->Substrates phosphorylate Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival promote DHP_Inhibitor Dihydropyridine Inhibitor DHP_Inhibitor->PIM1_Kinase inhibit

Caption: Inhibition of the PIM-1 kinase signaling pathway.

Signaling Pathway: Polyphenol Oxidase Inhibition

G Phenolic_Substrate Phenolic Substrate (e.g., Catechol) PPO Polyphenol Oxidase (PPO) (Copper-containing enzyme) Phenolic_Substrate->PPO binds to Quinone o-Quinone PPO->Quinone oxidizes Browning Enzymatic Browning (Polymerization) Quinone->Browning DHP_Inhibitor Dihydropyridine Inhibitor DHP_Inhibitor->PPO inhibits

Caption: Mechanism of polyphenol oxidase (PPO) inhibition.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2,3-Dihydropyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the solid-phase synthesis of 2,3-dihydropyridine libraries. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to their diverse biological activities. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries, facilitating high-throughput screening and accelerating the drug discovery process. The methodologies described herein are based on established principles of solid-phase synthesis and known solution-phase reactions of 2,3-dihydropyridines.

Introduction to 2,3-Dihydropyridines and Solid-Phase Synthesis

2,3-Dihydropyridines are a class of heterocyclic compounds that have garnered attention in medicinal chemistry for their potential as scaffolds in the development of novel therapeutic agents. The ability to rapidly synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies. Solid-phase synthesis is an ideal technology for this purpose, offering numerous advantages over traditional solution-phase chemistry.[1][2] These benefits include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1]

The general strategy for the solid-phase synthesis of a this compound library involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the resin. This approach allows for the efficient construction of a large number of compounds in a combinatorial fashion.

Overview of the Synthetic Strategy

The proposed solid-phase synthesis of this compound libraries is adapted from a solution-phase rhodium(III)-catalyzed reaction between α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.[3][4] This route is chosen for its potential adaptability to a solid support and the commercial availability of a wide range of building blocks. A traceless linker strategy can be employed to ensure that the final cleaved product does not contain any part of the linker, which is often desirable in drug discovery.

The overall workflow can be summarized as follows:

  • Immobilization: An appropriate starting material, such as a functionalized α,β-unsaturated oxime, is attached to a solid support via a suitable linker.

  • Cycloaddition: The resin-bound oxime undergoes a catalyzed reaction with a diverse set of 1,1-disubstituted olefins to form the this compound ring system.

  • Cleavage: The final this compound product is cleaved from the solid support.

This strategy allows for the introduction of diversity at multiple points in the molecular scaffold, leading to a library of structurally varied compounds.

Data Presentation

The following table presents illustrative data for a hypothetical solid-phase synthesis of a this compound library. The yields and purities are representative of what can be expected from solid-phase organic synthesis.

EntryResin-Bound OximeOlefin Building BlockProduct StructureYield (%)Purity (%)
1Resin-O-Cinnamaldehyde OximeMethyl Acrylate5-Methoxycarbonyl-6-phenyl-2,3-dihydropyridine7592
2Resin-O-Cinnamaldehyde OximeAcrylonitrile5-Cyano-6-phenyl-2,3-dihydropyridine7290
3Resin-O-Crotonaldehyde OximeMethyl Acrylate5-Methoxycarbonyl-6-methyl-2,3-dihydropyridine7895
4Resin-O-Crotonaldehyde OximeAcrylonitrile5-Cyano-6-methyl-2,3-dihydropyridine7088

Experimental Protocols

The following are detailed protocols for the key experiments in the solid-phase synthesis of a this compound library.

Protocol 1: Immobilization of α,β-Unsaturated Aldehyde on Wang Resin

This protocol describes the attachment of an α,β-unsaturated aldehyde to Wang resin, a common solid support for the synthesis of molecules with a C-terminal carboxylic acid.

Materials:

  • Wang resin

  • 4-Carboxy-trans-cinnamaldehyde

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Washing: Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • Activation: In a separate flask, dissolve 4-carboxy-trans-cinnamaldehyde (3 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in DMF (5 mL). Add DIC (3 eq., 3.0 mmol) and stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the activated aldehyde solution to the swollen resin. Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Formation of the Resin-Bound Oxime

This protocol details the conversion of the resin-bound aldehyde to the corresponding oxime.

Materials:

  • Resin-bound aldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol (EtOH)

Procedure:

  • Swelling: Swell the resin-bound aldehyde (1 g) in a mixture of EtOH:Pyridine (10:1, 10 mL) for 30 minutes.

  • Reaction: Add hydroxylamine hydrochloride (5 eq.) to the resin suspension. Heat the mixture at 60°C for 6 hours with gentle agitation.

  • Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin with EtOH (3 x 10 mL), water (3 x 10 mL), EtOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Rh(III)-Catalyzed Cycloaddition for this compound Synthesis

This protocol describes the key ring-forming reaction on the solid support.

Materials:

  • Resin-bound oxime

  • 1,1-Disubstituted olefin (e.g., methyl acrylate)

  • [RhCp*Cl2]2 catalyst

  • AgSbF6

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Swelling: Swell the resin-bound oxime (1 g) in DCE (10 mL) for 30 minutes.

  • Catalyst Preparation: In a separate flask, mix [RhCp*Cl2]2 (0.025 eq.) and AgSbF6 (0.1 eq.) in DCE (2 mL) and stir at room temperature for 15 minutes.

  • Reaction: Add the 1,1-disubstituted olefin (5 eq.) to the resin suspension, followed by the catalyst solution. Heat the mixture at 80°C for 24 hours with agitation.

  • Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin with DCE (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of the this compound from the Resin

This protocol outlines the release of the final product from the solid support.

Materials:

  • Resin-bound this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swelling: Swell the resin-bound product (1 g) in DCM (5 mL) for 30 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA:DCM:TIS (95:2.5:2.5, 10 mL).

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Collection: Filter the resin and collect the filtrate. Wash the resin with DCM (2 x 5 mL).

  • Evaporation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by preparative HPLC or flash chromatography.

Visualizations

The following diagrams illustrate the key processes in the solid-phase synthesis of this compound libraries.

experimental_workflow start Start: Wang Resin immobilization Protocol 1: Immobilization (α,β-Unsaturated Aldehyde) start->immobilization oxime_formation Protocol 2: Oxime Formation immobilization->oxime_formation cycloaddition Protocol 3: Cycloaddition (Diverse Olefins) oxime_formation->cycloaddition cleavage Protocol 4: Cleavage cycloaddition->cleavage purification Purification cleavage->purification library This compound Library purification->library

Experimental workflow for the solid-phase synthesis.

signaling_pathway cluster_resin Solid Support Resin Wang Resin Resin_Aldehyde Resin-Bound Aldehyde Resin->Resin_Aldehyde Resin_Oxime Resin-Bound Oxime Resin_Aldehyde->Resin_Oxime Resin_DHP Resin-Bound this compound Resin_Oxime->Resin_DHP Final_Product This compound Resin_DHP->Final_Product Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Resin_Aldehyde Immobilization Hydroxylamine Hydroxylamine Hydroxylamine->Resin_Oxime Oxime Formation Olefin 1,1-Disubstituted Olefin Olefin->Resin_DHP Cycloaddition Catalyst Rh(III) Catalyst Catalyst->Resin_DHP TFA TFA Cleavage TFA->Final_Product Cleavage

Reaction pathway on the solid support.

logical_relationship library_concept Combinatorial Library Generation Key Principles diversity_points Points of Diversity R1: from Unsaturated Oxime R2, R3: from Olefin library_concept->diversity_points solid_phase Solid-Phase Synthesis Advantages Easy Purification Use of Excess Reagents Automation Friendly library_concept->solid_phase drug_discovery Application in Drug Discovery High-Throughput Screening SAR Studies Lead Optimization diversity_points->drug_discovery solid_phase->drug_discovery

Logical relationship of concepts.

References

Application Note: Enzymatic Synthesis of 2,3-Dihydropyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropyridine scaffolds are privileged structures in medicinal chemistry, most notably as L-type calcium channel blockers for treating cardiovascular diseases.[1] Among the various isomers, 2,3-dihydropyridines are versatile synthetic intermediates for producing piperidines, a class of nitrogen heterocycles prevalent in numerous pharmaceuticals.[2] Traditional chemical synthesis of these analogues often requires harsh conditions, multi-step procedures, and can be challenging to perform stereoselectively.[2] Biocatalysis, utilizing enzymes such as imine reductases (IREDs), presents a green and highly selective alternative for the synthesis of chiral amines and heterocyclic compounds.[3] IREDs catalyze the asymmetric reduction of C=N bonds in cyclic imines, offering a direct route to enantiomerically pure products under mild, aqueous conditions.[3][4] This application note provides a detailed protocol for the enzymatic synthesis of 2,3-dihydropyridine analogues using imine reductases, including data on enzyme performance and a generalized experimental workflow.

Principle of the Method

The enzymatic synthesis of this compound analogues is based on the asymmetric reduction of a suitable cyclic imine or iminium precursor. Imine reductases (IREDs), which belong to the NADPH-dependent oxidoreductase enzyme class, facilitate the transfer of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the electrophilic carbon of the imine bond.[4] This process generates a chiral center with high stereoselectivity. To make the process economically viable, the expensive cofactor is continuously regenerated in situ using a cofactor recycling system, such as glucose dehydrogenase (GDH), which oxidizes glucose while reducing NADP+ back to NADPH.

cluster_main Enzymatic Reduction Cycle cluster_recycle Cofactor Recycling System Precursor Cyclic Imine Precursor IRED Imine Reductase (IRED) Precursor->IRED Product Chiral this compound Analogue IRED->Product  High e.e. NADP NADP+ IRED->NADP NADPH NADPH NADPH->IRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 1: General workflow for the IRED-catalyzed synthesis with cofactor recycling.

Experimental Protocols

Protocol 1: General Procedure for IRED-Catalyzed Synthesis

This protocol describes a representative small-scale (1-5 mL) reaction. Conditions should be optimized for specific substrates and enzymes.

Materials and Reagents:

  • Imine reductase (IRED) enzyme (lyophilized powder or solution)

  • Cyclic imine precursor substrate

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose dehydrogenase (GDH) for cofactor recycling

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Sodium sulfate (anhydrous)

  • Microcentrifuge tubes or small reaction vials

  • Thermomixer or incubator shaker

Procedure:

  • Reaction Mixture Preparation: In a 2 mL microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • 1 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • 1 mM NADP⁺ (or NAD⁺).

    • 100 mM D-Glucose.

    • 1-5 mg/mL IRED.

    • 0.5-2 mg/mL GDH.

  • Pre-incubation: Gently mix the solution and pre-incubate at the desired reaction temperature (e.g., 30 °C) for 10 minutes to ensure all components are dissolved and the enzymes are active.

  • Reaction Initiation: Add the cyclic imine substrate to a final concentration of 10-50 mM. If the substrate is not water-soluble, it can be dissolved in a minimal amount of a co-solvent like DMSO (final concentration ≤ 5% v/v).

  • Incubation: Seal the reaction vial and place it in a thermomixer or incubator shaker set to the optimal temperature (typically 25-37 °C) and agitation (e.g., 750 rpm).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at various time points (e.g., 2, 4, 8, 24 hours). Quench the reaction by adding an equal volume of acetonitrile or by basifying with 1M NaOH followed by immediate extraction. Analyze the samples by HPLC or GC (as described in Protocol 2).

  • Reaction Work-up (upon completion):

    • Quench the reaction by adding an equal volume of saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., 3 x 1 mL ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by flash column chromatography if necessary.

Protocol 2: Analytical Method for Determining Conversion and Enantiomeric Excess

Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Trifluoroacetic acid (TFA) or diethylamine (DEA) as mobile phase modifiers (if needed).

Procedure:

  • Sample Preparation: Dilute the quenched reaction aliquots or the final purified product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.

  • Method Development: Develop an isocratic HPLC method to separate the substrate, product, and enantiomers of the product. A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

  • Analysis:

    • Inject the prepared sample onto the chiral HPLC column.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Conversion (%): Calculate the conversion by comparing the peak area of the substrate to the sum of the peak areas of the substrate and product. Conversion (%) = [Area(Product) / (Area(Substrate) + Area(Product))] x 100

    • Enantiomeric Excess (e.e. %): Calculate the e.e. by integrating the peak areas of the two product enantiomers (E1 and E2). e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100

Data Presentation

The following tables summarize representative data from studies on the enzymatic reduction of cyclic imines, which serve as models for the synthesis of this compound analogues.

Table 1: Performance of Imine Reductases in the Asymmetric Reduction of Cyclic Imines

EnzymeSubstrateSubstrate Conc. (mM)Yield (%)e.e. (%)Reference
Engineered SvIRED2-Aryl-pyrrolines50-100 g/L>90>99[5]
IRED from P. mucilaginosus (PmIR-6P)2-(2,5-difluorophenyl)-pyrroline400>95>99 (R)[6]
(R)-IRED_Ms2-methyl-1-pyrrolineNot specifiedHigh>99 (R)[4]
Novel IREDsDihydroisoquinolinesNot specified>90High[4]

Table 2: Impact of Protein Engineering on IRED Performance

VariantKey MutationsImprovementReference
Engineered SvIRED4 rounds of directed evolutionSignificant increase in specific activity (136.8 U/mg)[5]
PmIR-6PP140A/Q190S/R251N/Q217E/A257R/T277M~5-fold increase in activity, 12 °C increase in Tₘ[6]
PmIR-ReQ138M/P140M/Y187E/Q190A/D250M/R251NComplete reversal of stereoselectivity (>96% e.e. for S-isomer)[6]

Visualizations

start Start prep Prepare Reaction Mixture (Buffer, Cofactor, GDH, IRED) start->prep pre_incubate Pre-incubate at 30°C (10 min) prep->pre_incubate add_sub Add Substrate (10-50 mM) pre_incubate->add_sub incubate Incubate with Shaking (24h, 30°C) add_sub->incubate monitor Monitor Progress (Chiral HPLC/GC) incubate->monitor monitor->incubate Incomplete workup Reaction Work-up (Extraction) monitor->workup Complete purify Purification (Chromatography) workup->purify analyze Final Analysis (Yield, e.e.%) purify->analyze end End analyze->end

Figure 2: Detailed experimental workflow for enzymatic synthesis and analysis.

References

Microwave-Assisted Synthesis of 1,4-Dihydropyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (1,4-DHPs) represent a critically important class of heterocyclic compounds in medicinal chemistry.[1] First synthesized by Arthur Hantzsch in 1882, this molecular scaffold is the foundation for numerous drugs, most notably as L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension and angina.[1][2][3] Commercially significant drugs, including Amlodipine, Nifedipine, and Felodipine, feature the 1,4-DHP core structure.[1][3]

The classical Hantzsch synthesis is a one-pot, multicomponent condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][4] However, conventional heating methods for this reaction often suffer from long reaction times, harsh conditions, and can result in only moderate yields.[1][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[1] By utilizing microwave irradiation, the synthesis of 1,4-DHPs can be dramatically accelerated, often reducing reaction times from hours to minutes.[1][5] This modern approach frequently leads to higher product yields, cleaner reaction profiles, and aligns with the principles of green chemistry by reducing energy consumption and often permitting solvent-free conditions.[1] These advantages establish microwave-assisted synthesis as an attractive and efficient methodology for researchers in drug discovery and development.[1]

General Reaction: The Hantzsch Synthesis

The microwave-assisted Hantzsch synthesis is a one-pot, three-component reaction that condenses an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate) to form the 1,4-dihydropyridine ring.[1]

r1 Aldehyde plus1 + r2 2 x β-Ketoester plus2 + r3 Ammonia Source p1 1,4-Dihydropyridine plus3 + p2 3 x H₂O mid_point->p1 Microwave (Δ) One-Pot

Caption: General scheme for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 1,4-DHPs is a streamlined process that enables rapid compound production. The key steps, from reactant preparation to final product isolation, are outlined below.

G prep 1. Reactant Preparation mix 2. Mix Aldehyde, β-Ketoester, & Ammonia Source prep->mix irradiate 3. Microwave Irradiation (Controlled Time/Temp) mix->irradiate cool 4. Cooling to Room Temp irradiate->cool precipitate 5. Precipitation in Ice Water cool->precipitate isolate 6. Isolation by Filtration precipitate->isolate purify 7. Purification (Recrystallization) isolate->purify product Pure 1,4-Dihydropyridine purify->product

Caption: General workflow for microwave-assisted 1,4-DHP synthesis.

Plausible Reaction Mechanism

The Hantzsch reaction mechanism involves a sequence of condensation and addition reactions. Microwave irradiation accelerates the key steps, including the formation of Knoevenagel and enamine intermediates, their subsequent Michael addition, and the final cyclization and dehydration to yield the 1,4-DHP product.[1]

G cluster_inputs aldehyde Aldehyde + β-Ketoester knoevenagel Knoevenagel Adduct (α,β-Unsaturated Dicarbonyl) aldehyde->knoevenagel Knoevenagel Condensation ammonia Ammonia + β-Ketoester enamine Enamine Intermediate ammonia->enamine Enamine Formation michael Michael Adduct knoevenagel->michael Michael Addition enamine->michael Michael Addition cyclized Cyclized Intermediate michael->cyclized Cyclization/ Ring Closure dhp 1,4-Dihydropyridine cyclized->dhp Dehydration

Caption: Plausible mechanism for the Hantzsch 1,4-DHP condensation.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis in a Domestic Microwave Oven

This protocol is adapted from a solvent-free method, which is environmentally friendly and simplifies the work-up procedure.[1]

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (30 mmol)[1]

  • Pyrex cylindrical tube[1]

  • Domestic microwave oven

  • Crushed ice

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a Pyrex cylindrical tube, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (20 mmol, 2.60 g), and ammonium acetate (30 mmol, 2.31 g).[1]

  • Place the open tube inside a domestic microwave oven.

  • Irradiate the mixture at a specified power (e.g., 450 W) for a short duration (e.g., 3-5 minutes). Caution: Monitor the reaction closely to prevent overheating and potential pressure buildup.

  • After irradiation, carefully remove the tube from the oven and allow it to cool to room temperature.[1]

  • Pour the cooled reaction mixture into a beaker containing crushed ice.[1]

  • Stir vigorously until a solid product precipitates.

  • Filter the crude product using a sintered funnel and wash with cold water.

  • Recrystallize the solid from methanol or ethanol to obtain the pure product.

Protocol 2: Synthesis in a Single-Mode Microwave Synthesizer

This protocol uses a single-mode microwave synthesizer, allowing for precise temperature and pressure control, which can lead to improved yields and reproducibility.[5]

Materials:

  • Substituted Aldehyde (e.g., 4-Chlorobenzaldehyde, 1 mmol)

  • Ethyl acetoacetate (2.2 mmol)

  • Aqueous Ammonia (25%, 1.5 mmol)

  • Ethanol

  • Microwave reactor vial (10 mL) with Teflon septa

  • Single-mode microwave synthesizer (e.g., CEM Discover)[6]

Procedure:

  • To a 10 mL microwave reactor vial, add the substituted aldehyde (1 mmol), ethyl acetoacetate (2.2 mmol), aqueous ammonia (1.5 mmol), and ethanol (2 mL).

  • Seal the vial with a Teflon septa and place it in the microwave cavity.

  • Set the reaction temperature to 140-150°C and the reaction time to 10-15 minutes, with magnetic stirring.[2][6]

  • Once the reaction is complete, the instrument will automatically cool the vial using a stream of compressed air.

  • After cooling, open the vial and transfer the contents to a round-bottom flask.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Green Synthesis in an Aqueous Micellar Solution

This protocol utilizes an aqueous micellar solution, representing a green chemistry approach to the synthesis.[4]

Materials:

  • Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, 1 mmol)

  • Diethyl acetylenedicarboxylate (1 mmol)

  • Ammonium acetate (1 mmol)

  • Malononitrile (1 mmol)

  • Aluminum dodecyl sulfate [Al(DS)₃] in water (micellar solution)[4]

  • Microwave reactor

Procedure:

  • Prepare an aqueous micellar solution of aluminum dodecyl sulfate [Al(DS)₃].

  • In a microwave-safe vessel, combine the substituted benzaldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), ammonium acetate (1 mmol), and malononitrile (1 mmol) in the micellar solution.[4]

  • Seal the vessel and place it in the microwave cavity.

  • Irradiate the mixture at 80 watts for approximately 5 minutes.[4]

  • After the reaction is complete, cool the vessel.

  • The product typically precipitates from the aqueous solution.

  • Isolate the solid by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain a pure sample.[4]

Data Summary: Microwave-Assisted Hantzsch Synthesis

The following table summarizes results from various microwave-assisted Hantzsch syntheses, demonstrating the method's efficiency with different substituted aldehydes.

EntryAldehydeReagentsSolvent/ConditionsPower/TempTime (min)Yield (%)Reference
1BenzaldehydeEthyl Acetoacetate, NH₄OAcSolvent-Free450 W492[7]
24-ChlorobenzaldehydeEthyl Acetoacetate, NH₄OAcSolvent-Free450 W395[7]
34-NitrobenzaldehydeEthyl Acetoacetate, NH₄OAcSolvent-Free450 W591[7]
4VanillinEthyl Acetoacetate, NH₄OAcSolvent-Free450 W494[7]
5BenzaldehydeEthyl Acetoacetate, Aq. NH₃EtOH/H₂O (1:1)140 °C1096[6]
6PropionaldehydeEthyl Acetoacetate, Aq. NH₃EtOH/H₂O (1:1)140 °C1091[6]
72-ChlorobenzaldehydeDiethyl Acetoacetate, Aq. NH₃None150 °C1539[2]
84-PyridinecarboxaldehydeMethyl Acetoacetate, Aq. NH₃None140 °C1089[2]
94-NitrobenzaldehydeDEADC, Malononitrile, NH₄OAcAl(DS)₃ in H₂O80 W594[4]

DEADC: Diethyl acetylenedicarboxylate

Conclusion

Microwave-assisted synthesis is a robust, rapid, and highly efficient method for the preparation of 1,4-dihydropyridines. The protocols and data presented demonstrate significant advantages over classical methods, including drastically reduced reaction times, often excellent product yields, and adaptability to green chemistry principles.[1] This technology provides a valuable tool for medicinal chemists and researchers, accelerating the discovery and development of novel therapeutic agents based on the 1,4-DHP scaffold.

References

Continuous Flow Synthesis of Dihydropyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,4-dihydropyridines (DHPs), a critical scaffold in many blockbuster drugs such as nifedipine, amlodipine, and felodipine, has been significantly advanced through the adoption of continuous flow chemistry.[1][2] Traditional batch production methods for DHPs, often relying on the Hantzsch condensation reaction, can be hampered by issues related to scalability, safety, and process control.[1] Continuous flow processing offers a robust alternative, providing enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and straightforward scalability, making it an attractive methodology for both academic research and industrial pharmaceutical production.[3][4]

This document provides detailed application notes and experimental protocols for the continuous flow synthesis of dihydropyridines, with a focus on the Hantzsch reaction. It includes quantitative data from various studies, detailed experimental setups, and visual workflows to facilitate the adoption of this powerful technology.

Advantages of Continuous Flow Synthesis for Dihydropyridines

Continuous flow chemistry offers several key advantages over traditional batch methods for the synthesis of dihydropyridines:

  • Enhanced Safety: By utilizing small reactor volumes, continuous flow systems inherently minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.[3]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and potentially higher yields.[3]

  • Rapid Reaction Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, significantly accelerating process development.

  • Scalability: Scaling up production in a continuous flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors.[5]

  • Integration of In-line Analysis and Purification: Continuous flow setups can readily incorporate in-line analytical techniques (e.g., Raman spectroscopy) for real-time reaction monitoring and downstream purification modules for a streamlined process.[6]

Experimental Protocols and Quantitative Data

This section details experimental procedures for the continuous flow synthesis of dihydropyridines using both microwave-assisted and conventionally heated systems.

Microwave-Assisted Continuous Flow Hantzsch Synthesis

Microwave irradiation in continuous flow has been shown to significantly accelerate the Hantzsch dihydropyridine synthesis.[7][8] The focused heating leads to rapid reaction times and high efficiencies.

A typical microwave-assisted continuous flow setup involves pumping a pre-mixed solution of the aldehyde, β-ketoester, and ammonia source through a microwave flow reactor. The product stream is then collected for purification.

Microwave-Assisted Continuous Flow Hantzsch Synthesis Workflow reagent_prep Reagent Solution (Aldehyde, β-Ketoester, Ammonia Source, Solvent) pump Syringe/HPLC Pump reagent_prep->pump mw_reactor Microwave Flow Reactor pump->mw_reactor collection Product Collection mw_reactor->collection purification Purification (Crystallization/Chromatography) collection->purification product Dihydropyridine Product purification->product

Caption: Workflow for microwave-assisted continuous flow Hantzsch synthesis.

  • Reagents:

    • A cold (5 °C) stock solution is prepared by mixing:

      • Aqueous formaldehyde (37% in water with 10-15% methanol; 17.5 mL; 233.75 mmol)

      • Ethyl acetoacetate (62.5 mL; 488.25 mmol)

      • Methanolic solution of ammonia (15.5% in methanol; 75.0 mL; 525.5 mmol)

      • Methanol (100.0 mL)

  • Flow System:

    • The stock solution is pumped through a microwave flow cell.

  • Reaction Parameters:

    • Flow Rate: 1.4 mL/min

    • Microwave Power: Adjusted to maintain the desired temperature (temperature not specified in the abstract, but the reaction was monitored by Raman spectroscopy to determine completion).

  • Work-up and Purification:

    • The collected solution is cooled, and the precipitated product is filtered.

    • The solid is rinsed with chilled ethanol (0–5 °C) and recrystallized from ethanol.

Aldehydeβ-KetoesterAmmonia SourceSolventFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)Reference
FormaldehydeEthyl acetoacetateMethanolic NH3Methanol1.4Not SpecifiedNot Specified80[5][6]
BenzaldehydeEthyl acetoacetateAq. NH4OHEthanolNot Specified10140Lower than batch[8]
PropionaldehydeEthyl acetoacetateAq. NH4OHEthanol/WaterNot Specified10140Not Specified[7]
3-(Trimethylsilyl)propynalEthyl β-aminocrotonate-Toluene/Acetic Acid (5:1)Not Specified1100Not Specified[7]
Conventionally Heated Continuous Flow Hantzsch Synthesis

Continuous flow synthesis of dihydropyridines can also be effectively carried out using conventional heating methods, such as an oil bath, which offers a simpler setup compared to microwave reactors.[9]

In this setup, reactant solutions are pumped through a heated micro-tube reactor. The product is then collected and purified.

Conventionally Heated Continuous Flow Hantzsch Synthesis Workflow reagent1 Solution A (Aldehyde, β-Ketoester in Ethanol) pump1 Pump A reagent1->pump1 reagent2 Solution B (Ammonium Acetate in Water) pump2 Pump B reagent2->pump2 mixer Micromixer pump1->mixer pump2->mixer reactor Heated Micro-tube Reactor mixer->reactor collection Product Collection reactor->collection purification Purification (Recrystallization) collection->purification product Nifedipine purification->product

Caption: Workflow for the synthesis of Nifedipine in a micro-tube reactor.

  • Reagents:

    • Solution A: 1-2 M 2-nitrobenzaldehyde and 1-2 M methyl acetoacetate in ethanol.

    • Solution B: 20-30 wt% aqueous ammonium acetate solution.

  • Flow System:

    • Solution A and Solution B are pumped at equal flow rates into a micromixer.

    • The mixed stream then enters a micro-tube reactor immersed in a heated oil bath.

    • Micro-tube Reactor Dimensions: 0.5 mm inner diameter, 1-3 m length.

  • Reaction Parameters:

    • Flow Rate (each stream): 5-50 µL/min

    • Oil Bath Temperature: 100-120 °C

  • Work-up and Purification:

    • The product solution is collected in a cooled container, leading to the precipitation of nifedipine.

    • The crude product is recrystallized from 95% ethanol, filtered, washed, and dried.

2-Nitrobenzaldehyde & Methyl Acetoacetate Conc. (in Ethanol)Ammonium Acetate Conc. (aq.)Flow Rate (each stream) (µL/min)Reactor Length (m)Temperature (°C)Yield (%)
Not specified (10 mmol in 10 mL)20%5210074
Not specified (10 mmol in 10 mL)30%5110075
Not specified (10 mmol in 10 mL)30%25111078
Not specified (20 mmol in 10 mL)25%25211089
Not specified (15 mmol in 10 mL)25%50212091

Signaling Pathways and Logical Relationships

The Hantzsch dihydropyridine synthesis proceeds through a series of interconnected reactions. A simplified representation of the reaction pathway is shown below.

Simplified Hantzsch Dihydropyridine Synthesis Pathway aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester ketoester1->knoevenagel ketoester2 β-Ketoester enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia Source ammonia->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dhp 1,4-Dihydropyridine cyclization->dhp

Caption: Key reaction steps in the Hantzsch 1,4-dihydropyridine synthesis.

Conclusion

Continuous flow synthesis represents a significant advancement in the preparation of dihydropyridines, offering enhanced safety, control, and scalability. The protocols and data presented herein provide a foundation for researchers and drug development professionals to implement this technology. The use of both microwave-assisted and conventionally heated flow systems allows for flexibility in experimental design, catering to different laboratory capabilities and specific synthetic needs. Further exploration and optimization of these methods will undoubtedly continue to drive innovation in the efficient and sustainable production of these vital pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dihydropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My 2,3-dihydropyridine product is unstable and decomposes upon isolation. What is happening and how can I prevent this?

A1: 2,3-Dihydropyridines are often kinetically labile and can be prone to decomposition, primarily through oxidation to the corresponding aromatic pyridine.[1] This is especially true for N-unprotected 2,3-dihydropyridines.

Troubleshooting:

  • Inert Atmosphere: Ensure your reaction and work-up are conducted under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Avoid Air Exposure During Work-up: Use degassed solvents for extraction and chromatography.

  • Immediate Derivatization: If the free this compound is not the final target, consider proceeding immediately to the next step, such as reduction to the corresponding piperidine, without isolating the intermediate.[1]

  • Use of 1,1-Disubstituted Olefins: In syntheses involving the coupling of unsaturated oximes and alkenes, using 1,1-disubstituted olefins can help prevent in situ oxidation and allow for the isolation of the this compound product.[1]

Q2: I am observing the formation of a significant amount of the corresponding pyridine as a byproduct. How can I minimize this over-oxidation?

A2: The oxidation of the dihydropyridine product to the aromatic pyridine is a common side reaction.[1][2] The driving force for this is the formation of a stable aromatic ring.[3][4]

Troubleshooting:

  • Choice of Oxidant (if applicable): If your synthesis involves an oxidation step to form the dihydropyridine, the choice and stoichiometry of the oxidizing agent are critical. Milder oxidizing agents may be necessary.

  • Reaction Temperature: Higher temperatures can promote oxidation. Running the reaction at a lower temperature may help to minimize this side reaction.

  • Catalyst Selection: In some syntheses, the catalyst can influence the rate of oxidation. For example, in Rh(III)-catalyzed syntheses, the choice of ligand can affect the stability of the dihydropyridine intermediate.[1]

  • Work-up Conditions: Avoid acidic conditions during work-up if possible, as this can sometimes facilitate aromatization.

Q3: My reaction is producing N-oxide impurities. What causes this and how can I avoid it?

A3: N-oxide formation is a result of the oxidation of the nitrogen atom in the dihydropyridine ring. This can occur if the reaction conditions are too harsh or if an inappropriate oxidizing agent is used.

Troubleshooting:

  • Protecting Groups: If the nitrogen atom is not involved in the cyclization, consider protecting it with a suitable group that can be removed later.

  • Control of Oxidant: Use a stoichiometric amount of a mild oxidizing agent. Reagents like sodium percarbonate in the presence of a rhenium-based catalyst can provide good yields of N-oxides under mild conditions, so harsher, less selective oxidants should be avoided if N-oxide formation is not desired.[5]

  • Inert Atmosphere: As with over-oxidation to pyridine, performing the reaction under an inert atmosphere can help prevent unwanted oxidation.

  • Storage as a Salt: Storing the amine-containing starting materials or the final product as a salt can reduce their susceptibility to air oxidation.[6]

Q4: I am getting a mixture of regioisomers (e.g., 2,3- and 1,2-dihydropyridines). How can I improve the regioselectivity of my reaction?

A4: The formation of regioisomers is a common challenge in dihydropyridine synthesis, particularly in reactions like the aza-Diels-Alder reaction. The regioselectivity is often dictated by the electronic and steric properties of the reactants and the catalyst used.

Troubleshooting:

  • Catalyst Choice: Lewis acid catalysts can significantly influence the regioselectivity of aza-Diels-Alder reactions.[7] Experimenting with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) or even performing the reaction under catalyst-free conditions may alter the isomeric ratio.[8]

  • Substituent Effects: The electronic nature of the substituents on both the diene and the dienophile (or their aza-analogs) plays a crucial role. Electron-withdrawing groups on the imine dienophile generally increase the reaction rate.[7]

  • Solvent Polarity: The polarity of the solvent can influence the transition state and thus the regioselectivity. A systematic screen of solvents with varying polarities is recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature.
Decomposition of Product Work up the reaction mixture promptly after completion. Use an inert atmosphere and degassed solvents. Consider immediate derivatization to a more stable compound.[1]
Hydrolysis of Intermediates If using enamine intermediates, ensure anhydrous conditions to prevent hydrolysis back to the corresponding ketone and amine.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants and catalyst. An excess of one reactant may lead to side reactions.
Catalyst Inactivity Ensure the catalyst is fresh and active. If using a solid-supported catalyst, verify its loading and integrity.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Action
Formation of Regioisomers Alter the catalyst, solvent, or temperature to influence the regioselectivity.[7]
Over-oxidation to Pyridine Reduce reaction temperature, use a milder oxidant if applicable, and ensure an inert atmosphere.[2]
Self-Condensation of Reactants Add one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
Polymerization If the product is prone to polymerization, consider running the reaction at a lower concentration and temperature. Work-up conditions should be carefully controlled to avoid harsh acids or bases.[9]

Quantitative Data on Side Product Formation

The following table summarizes the yields of oxidized pyridine products from 1,4-dihydropyridines using different oxidation methods. While this data is for 1,4-dihydropyridines, the principles of oxidation are relevant to the stability of 2,3-dihydropyridines.

Dihydropyridine DerivativeOxidation Method A (DMSO)Oxidation Method B (DMSO/HNO₃)Oxidation Method C (Bleaching Powder)
Diethyl 4-(4-bromophenyl)-2,6-bis(2-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate53%47%64%
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate32%40%26%

Data adapted from a study on the oxidation of 1,4-dihydropyridines.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Over-oxidation in Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines

This protocol is based on the synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins, which was found to prevent the rapid in situ oxidation to pyridine.[1]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), the 1,1-disubstituted olefin (1.2 equiv), and the Rh(III) catalyst (e.g., --INVALID-LINK--₂, 2-5 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., hexafluoroisopropanol, HFIP) to achieve the desired concentration (e.g., 0.3 M).

  • Inert Atmosphere: Seal the vial under an argon or nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 50-60 °C) for the required time (e.g., 16 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using degassed solvents.

Protocol 2: General Procedure for Aza-Diels-Alder Reaction to Synthesize Tetrahydropyridines (precursors to 2,3-Dihydropyridines)

This protocol outlines a general approach for the aza-Diels-Alder reaction, where careful control of conditions can influence the yield and selectivity.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the diene (1.0 equiv) in an appropriate anhydrous solvent (e.g., methanol, toluene, or dichloromethane).

  • Imine Generation (if in situ): If the imine is generated in situ, add the corresponding aldehyde (1.1 equiv) and amine (1.0 equiv) to the solution and stir at room temperature for 1-2 hours.

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used, cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding the catalyst (e.g., ZnCl₂, 10 mol%) portion-wise.

  • Reaction: Stir the reaction at the optimized temperature, monitoring its progress by TLC or LC-MS. For uncatalyzed reactions, heating may be required.

  • Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of a mild base (e.g., NaHCO₃) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? - Extend time - Increase temp. check_yield->incomplete_rxn Yes decomposition Product Decomposition? - Inert atmosphere - Immediate derivatization check_yield->decomposition Yes hydrolysis Intermediate Hydrolysis? - Anhydrous conditions check_yield->hydrolysis Yes success Successful Synthesis check_purity->success No oxidation Over-oxidation to Pyridine? - Lower temp - Inert atmosphere check_purity->oxidation Yes n_oxide N-Oxide Formation? - Milder oxidant - Protect N-atom check_purity->n_oxide Yes isomers Regioisomers Formed? - Screen catalysts - Vary solvent check_purity->isomers Yes polymer Polymerization? - Lower concentration - Control work-up pH check_purity->polymer Yes incomplete_rxn->start decomposition->start hydrolysis->start oxidation->start n_oxide->start isomers->start polymer->start

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Reaction_Pathways Reaction Pathways in this compound Synthesis reactants Diene/Imine Analogs intermediate Cycloaddition Intermediate reactants->intermediate [4+2] Cycloaddition hydrolysis_products Hydrolyzed Intermediates reactants->hydrolysis_products Hydrolysis of Enamine product Desired this compound intermediate->product Rearrangement / Work-up isomers Isomeric Dihydropyridines intermediate->isomers Alternative Cyclization pyridine Pyridine (Over-oxidation) product->pyridine Oxidation n_oxide N-Oxide product->n_oxide Oxidation polymer Polymer product->polymer Polymerization

Caption: General reaction and side reaction pathways in this compound synthesis.

References

Technical Support Center: Overcoming Stability Issues of 2,3-Dihydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability challenges associated with 2,3-dihydropyridine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound derivatives?

A1: The core chemical structure of dihydropyridines is inherently susceptible to degradation. The primary stability issue is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2][3] This process, known as aromatization, leads to a complete loss of the pharmacological activity associated with the dihydropyridine scaffold.[3][4] This degradation is often accelerated by exposure to light (photosensitivity), elevated temperatures, and humidity.[5]

Q2: How does light exposure affect the stability of my this compound compound?

A2: Dihydropyridines are well-known for their photosensitivity. Exposure to light, particularly in the UV-A range, can trigger photodegradation, leading to the oxidation of the dihydropyridine ring.[3][6] This process can be rapid, especially for compounds in solution, sometimes occurring within minutes of direct light exposure.[3] The rate of degradation is influenced by the solvent, light intensity, and the specific substituents on the molecule.[3] For this reason, most pharmaceutical formulations of dihydropyridine-based drugs are solid dosage forms, like tablets, to enhance stability.[2][4]

Q3: Are there specific chemical features that make certain dihydropyridine derivatives more unstable?

A3: Yes, the substituents on the dihydropyridine ring and associated groups can significantly influence stability. For instance, in 1,4-dihydropyridines, the presence of a nitro-group on the phenyl ring can accelerate the oxidation process.[7] Conversely, other substituents, such as fluorine, have been shown to increase photostability, while chlorine can increase the rate of degradation.[8] The electronic properties and steric bulk of substituents play a crucial role in the metabolic stability and susceptibility of the dihydropyridine ring to oxidation.[9]

Q4: How can I store my this compound samples to ensure long-term stability?

A4: To ensure long-term stability, samples should be stored as a solid/powder if possible. Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[6] For solutions, use amber-colored vials or wrap containers in aluminum foil and store them at low temperatures (-20°C or -80°C) for long-term storage.[6]

Troubleshooting Guide

Problem 1: My experimental results are inconsistent or show a loss of biological activity over time.

Possible Cause Troubleshooting Step
Degradation of the compound due to light exposure. 1. Prepare fresh solutions for each experiment and minimize light exposure at all stages.[6] 2. Work under subdued or red light conditions.[10] 3. Use amber-colored vials or wrap all glassware (e.g., flasks, cuvettes) in aluminum foil.[6] 4. Confirm the purity of your stock solution via HPLC before each experiment.[6]
Thermal degradation of the compound. 1. Avoid heating solutions for extended periods. 2. Store stock solutions at appropriate low temperatures (e.g., -20°C).[6]
Oxidation from atmospheric oxygen. 1. Consider degassing solvents before use. 2. Store sensitive solutions under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: I observe an unexpected peak in my HPLC or LC-MS analysis.

Possible Cause Troubleshooting Step
The new peak is the oxidized pyridine derivative. 1. The primary degradation product of a dihydropyridine is its pyridine analog.[1][2][3] This product will have a molecular weight that is two daltons less than the parent compound. Check your mass spectrometry data for a corresponding mass. 2. Compare the retention time of the unknown peak to a known standard of the corresponding pyridine derivative, if available.
Formation of secondary photoproducts. 1. In some cases, secondary degradation products can form, especially under stressing irradiation conditions.[2][7] 2. Perform a forced degradation study: intentionally expose a sample of your compound to a UV lamp and analyze it at different time points. This will help confirm if the new peaks are photoproducts.[3]
Reaction with solvent or impurities. 1. Ensure the use of high-purity, degassed solvents. 2. Run a blank analysis of the solvent to rule out contamination.

Problem 3: My compound has low aqueous solubility, making formulation and stabilization difficult.

Possible Cause Troubleshooting Step
Inherent low solubility of the dihydropyridine derivative. 1. Consider the use of surfactants, such as polysorbate 20, to create micellar solutions. This has been shown to improve both water solubility and photostability of dihydropyridine derivatives.[7] 2. Investigate the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.[7] 3. For pre-clinical studies, nanosuspension formulations can be developed to improve solubility and permeability.[11]

Quantitative Data on Dihydropyridine Stability

The stability of dihydropyridines is highly dependent on their specific structure and the experimental conditions. The following tables provide representative data on the photodegradation of various 1,4-dihydropyridine derivatives, which illustrates the general principles applicable to the dihydropyridine class.

Table 1: Comparative Photodegradation of Dihydropyridine Derivatives in Ethanol

Compound IDPhenyl Ring SubstituentTime for 10% Degradation (t0.1 in min)
DHP-A 2-NO₂15
DHP-B 3-NO₂18
DHP-C 2-Cl35
DHP-D 2-CF₃55
DHP-E 2-F> 120
DHP-F 2,3-di-Cl< 10

Data is illustrative and compiled from principles described in referenced literature.[8][9] Higher t0.1 values indicate greater stability.

Table 2: Effect of Formulation on Photostability of a DHP Derivative (M3)

FormulationContainerDegradation after 12h (%)
Ethanol Solution Quartz Cuvette> 90%
Aqueous Solution with Polysorbate 20 Amber PET~10%
Aqueous Solution with Polysorbate 20 Covered Amber PET< 5%

Data adapted from a study on a novel 1,4-dihydropyridine derivative.[7]

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Photosensitive Dihydropyridine

Objective: To prepare a stock solution of a photosensitive dihydropyridine compound while minimizing light-induced degradation.[6]

Materials:

  • Dihydropyridine compound

  • Anhydrous, high-purity solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Amber glass vials with screw caps

  • Aluminum foil

  • Vortex mixer

Procedure:

  • Work Environment: Conduct all procedures in a dark room or under a red safelight. Alternatively, work in a designated low-light area, away from windows and direct overhead lighting.[6][10]

  • Weighing: Quickly and accurately weigh the desired amount of the dihydropyridine powder.

  • Dissolution: Transfer the weighed powder to an amber glass vial. Add the required volume of the chosen solvent to achieve the desired stock concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, wrap the vial in aluminum foil during this process.

  • Storage: For long-term storage, store the stock solution at -20°C or -80°C, ensuring the vial is tightly sealed and wrapped in aluminum foil.[6] For short-term use (within a day), the solution may be stored at 4°C, protected from light.

  • Quality Control: Before each use, it is highly recommended to verify the purity of the solution using a validated HPLC method to check for degradation products.[6]

Protocol 2: Forced Photodegradation Study

Objective: To intentionally degrade a dihydropyridine compound to identify its degradation products and their analytical signatures (e.g., retention time in HPLC).[3]

Materials:

  • Dihydropyridine solution (prepared as in Protocol 1)

  • Clear glass or quartz vial/cuvette

  • Controlled light source (e.g., Xenon lamp in a photostability chamber or a UV lamp)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Place the dihydropyridine solution in a clear vial.

  • Initial Analysis (T=0): Immediately inject an aliquot of the solution into the HPLC/LC-MS system to obtain a baseline chromatogram.

  • Light Exposure: Place the vial under the controlled light source. Follow established guidelines, such as those from the International Conference on Harmonization (ICH), for controlled irradiation.[7]

  • Time-Point Analysis: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the solution and analyze it by HPLC/LC-MS.

  • Data Analysis: Monitor the chromatograms over time. Observe the decrease in the peak area of the parent dihydropyridine compound and the corresponding increase in the peak area(s) of the photoproducts. This will help identify the retention times of the degradation products.[3]

Visual Guides

Degradation_Pathway cluster_factors Accelerating Factors DHP This compound (Active Compound) PYR Pyridine Derivative (Inactive/Altered Activity) DHP->PYR Oxidation (Aromatization) [Major Pathway] SP Secondary Products (e.g., Hydrolysis, Side-chain oxidation) PYR->SP Further Degradation (Stressing Conditions) Light Light (UV) Light->DHP Heat Heat Heat->DHP Humidity Humidity Humidity->DHP

Caption: Primary degradation pathway for dihydropyridine compounds.

Troubleshooting_Workflow decision decision action action issue issue start Inconsistent Results or Unexpected HPLC Peak check_handling Were light protection protocols followed? start->check_handling check_mw New Peak in MS? (MW = Parent - 2 Da) issue_oxidation Issue Likely: Oxidation to Pyridine Derivative check_mw->issue_oxidation Yes issue_other Issue: Potential secondary degradation or impurity. Perform forced degradation study. check_mw->issue_other No check_handling->check_mw Yes action_handling Implement Strict Light Protection: - Use amber vials - Work in low light - Prepare fresh solutions check_handling->action_handling No action_handling->start Re-run Experiment

Caption: Decision tree for troubleshooting experimental issues.

Caption: Recommended workflow for handling and storing dihydropyridines.

References

Technical Support Center: Optimization of Catalyst Loading for 2,3-Dihydropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in 2,3-dihydropyridine reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,3-dihydropyridines, with a focus on problems related to catalyst loading.

Issue 1: Low or No Product Yield

Question: My reaction is showing low or no conversion to the desired this compound product. How can I troubleshoot this?

Answer:

Low product yield is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Follow these steps to diagnose and resolve the problem:

  • Verify Catalyst Activity:

    • Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly under inert conditions to prevent degradation.

    • Catalyst Loading: Insufficient catalyst loading can lead to low conversion. Consider a modest increase in the catalyst concentration. However, be aware that excessive loading can sometimes lead to side reactions.[1]

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent.[2]

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature may be too low. A gradual increase in temperature can sometimes improve the reaction rate and yield.

    • Reaction Time: Monitor the reaction over time to ensure it has reached completion. An increase in reaction time might be necessary.[3]

    • Solvent: The choice of solvent can significantly impact the reaction. Screen a variety of solvents with different polarities.

  • Check Reagent Purity:

    • Ensure all starting materials and reagents are pure and free from contaminants that could poison the catalyst.

Issue 2: Low Enantioselectivity (ee)

Question: The yield of my reaction is acceptable, but the enantioselectivity is poor. What are the potential causes and solutions?

Answer:

Low enantioselectivity in asymmetric catalysis can be influenced by several factors. Here is a systematic approach to troubleshooting:

  • Catalyst System:

    • Chiral Ligand: The choice of the chiral ligand is crucial for achieving high enantioselectivity. It may be necessary to screen a variety of ligands.

    • Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. A non-linear effect may be observed, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst. This can occur due to the formation of catalyst aggregates.[4][5]

  • Reaction Parameters:

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.

    • Solvent: The solvent can play a critical role in the stereochemical outcome of the reaction. A screening of different solvents is highly recommended.

  • Substrate and Reagent Quality:

    • Purity: Impurities in the substrate or reagents can sometimes interfere with the chiral recognition process, leading to lower enantioselectivity.

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then slows down or stops completely. I suspect catalyst deactivation. What are the common deactivation pathways and how can I prevent them?

Answer:

Catalyst deactivation is a significant challenge in pyridine chemistry. The nitrogen atom in the pyridine ring can act as a poison to many metal catalysts.[6][7] Common deactivation mechanisms include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, blocking active sites.[6]

  • Formation of Inactive Species: The catalyst may react with components of the reaction mixture to form catalytically inactive complexes.[8][9]

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[7]

Strategies to Mitigate Catalyst Deactivation:

  • Use of Additives: In some cases, additives can be used to prevent catalyst poisoning.

  • Modification of the Catalyst: Using a more robust ligand or a different metal precursor can sometimes prevent deactivation.

  • Purification of Reagents: Rigorous purification of starting materials and solvents to remove potential poisons is crucial.[2]

  • Optimize Reaction Conditions: Adjusting the temperature and reactant concentrations can help to minimize deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound synthesis?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction, catalyst, and substrates used. It typically ranges from 0.5 mol% to 20 mol%.[4][5] It is always recommended to perform a catalyst loading optimization study for each new reaction.

Q2: How does catalyst loading affect the reaction rate and yield?

A2: Generally, increasing the catalyst loading will increase the reaction rate and, up to a certain point, the yield.[3] However, beyond an optimal loading, you may see diminishing returns or even a decrease in yield due to side reactions or catalyst aggregation.

Q3: Can I reuse my catalyst?

A3: The reusability of a catalyst depends on its stability under the reaction conditions. Heterogeneous catalysts are generally easier to recover and reuse. For homogeneous catalysts, recovery can be more challenging. If you observe a decrease in activity upon reuse, it is likely due to catalyst deactivation or leaching.

Q4: What analytical techniques are best for monitoring reaction progress and determining enantioselectivity?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor the progress of the reaction. Chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) are the standard methods for determining the enantiomeric excess (ee) of the product.

Data Presentation

The following tables summarize quantitative data from a model organocatalytic asymmetric synthesis of tetrahydropyridines, which serves as a useful analogue for understanding the optimization of catalyst loading in related N-heterocycle syntheses.[4][5]

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity

EntryCatalyst Loading (mol%)Time (d)Yield (%)dr (major:minor)ee (%)
15.04791.9:198
22.04851.9:198
31.04881.8:198
40.55871.7:198

Reaction conditions: 1,3-dicarbonyl compound, β-nitroolefin, and aldimine in CH2Cl2 at -25 °C. Data adapted from a representative organocatalytic synthesis of tetrahydropyridines.[4][5]

Table 2: Screening of Different Solvents

EntrySolventTime (d)Yield (%)dr (major:minor)ee (%)
1Toluene4651.5:198
2Et2O4581.6:198
3MeCN4721.7:198
4CH2Cl24791.9:198

Reaction conditions: 5 mol% catalyst loading. Data adapted from a representative organocatalytic synthesis of tetrahydropyridines.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in Asymmetric this compound Synthesis

This protocol provides a general guideline for optimizing catalyst loading in an organocatalytic asymmetric synthesis of 2,3-dihydropyridines.

  • Setup: A series of oven-dried reaction vials are charged with the appropriate starting materials (e.g., an α,β-unsaturated aldehyde and a nitrogen-containing precursor) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: To each vial, a different loading of the chiral organocatalyst (e.g., 0.5, 1, 2, 5, and 10 mol%) is added.

  • Reaction Initiation: The anhydrous solvent is added to each vial, and the reactions are stirred at the desired temperature.

  • Monitoring: The progress of each reaction is monitored by TLC or LC-MS at regular intervals.

  • Work-up and Analysis: Once the reactions are complete, they are quenched, and the products are isolated and purified (e.g., by flash column chromatography). The yield of the desired this compound is determined for each catalyst loading.

  • Enantioselectivity Determination: The enantiomeric excess of the product from each reaction is determined by chiral HPLC or GC analysis.

  • Data Analysis: The yield and enantioselectivity are plotted against the catalyst loading to determine the optimal loading for the reaction.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low or No Product Yield CheckCatalyst Step 1: Verify Catalyst Activity Start->CheckCatalyst CatalystQuality Catalyst Quality/Storage CheckCatalyst->CatalystQuality CatalystLoading Increase Catalyst Loading CheckCatalyst->CatalystLoading CatalystDeactivation Check for Deactivation CheckCatalyst->CatalystDeactivation CheckConditions Step 2: Optimize Reaction Conditions Temperature Optimize Temperature CheckConditions->Temperature Time Increase Reaction Time CheckConditions->Time Solvent Screen Solvents CheckConditions->Solvent CheckReagents Step 3: Check Reagent Purity PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents Solution Improved Yield CatalystDeactivation->CheckConditions Solvent->CheckReagents PurifyReagents->Solution

Caption: Troubleshooting workflow for low product yield.

Catalyst_Deactivation_Pathway ActiveCatalyst Active Catalyst [M-L] Product This compound ActiveCatalyst->Product Catalytic Cycle InactiveComplex Inactive Complex [M-L-Pyridine] ActiveCatalyst->InactiveComplex Poisoning Dimer Inactive Dimer [M-L*]2 ActiveCatalyst->Dimer Dimerization Substrate Pyridine Substrate Substrate->ActiveCatalyst

Caption: Common catalyst deactivation pathways in pyridine reactions.

Experimental_Workflow Setup 1. Reaction Setup (Vials with Starting Materials) AddCatalyst 2. Add Varying Catalyst Loadings (0.5, 1, 2, 5, 10 mol%) Setup->AddCatalyst Initiate 3. Add Solvent & Stir AddCatalyst->Initiate Monitor 4. Monitor by TLC/LC-MS Initiate->Monitor Workup 5. Quench & Purify Monitor->Workup Analyze 6. Determine Yield & ee Workup->Analyze Optimize 7. Identify Optimal Loading Analyze->Optimize

Caption: Experimental workflow for catalyst loading optimization.

References

Technical Support Center: Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the Hantzsch dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my Hantzsch synthesis using the classical method (refluxing in ethanol or acetic acid). What are the most common causes?

A1: Low yields are a frequent issue with the classical Hantzsch synthesis and can be attributed to several factors.[1][2][3] The traditional method often involves harsh conditions and long reaction times, which can lead to product degradation or the formation of side products.[1][3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, prolonged heating, or an inappropriate solvent can significantly hinder the reaction's efficiency.[1][2]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the nitrogen source (e.g., ammonia, ammonium acetate) can introduce unwanted side reactions.[1][2] The quality of the nitrogen source, such as diacetonamine, can also degrade over time and should be verified.[2]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, directly consumes starting materials and reduces the yield of the desired 1,4-dihydropyridine (1,4-DHP).[1]

  • Inefficient Purification: Significant product loss can occur during workup and purification stages, leading to an artificially low isolated yield.[2]

Q2: My reaction is not proceeding to completion, and a significant amount of starting material remains. How can I improve the conversion rate?

A2: Incomplete conversion is often related to reaction kinetics.[1] To drive the reaction forward, consider these optimization strategies:

  • Catalysis: The use of a catalyst can dramatically accelerate the reaction.[1] Effective catalysts include Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid, PTSA), and various organocatalysts.[1][3]

  • Alternative Energy Sources: Microwave or ultrasound irradiation can significantly reduce reaction times from hours to minutes and often improve yields compared to conventional heating.[1][3]

  • Solvent Choice: The solvent's polarity influences the reaction rate.[1] While ethanol and acetic acid are traditional, greener and sometimes more effective solvents like water (especially in the form of aqueous micelles), glycerol, or polyethylene glycol (PEG-400) have been used successfully.[1][4]

  • Concentration: Increasing the concentration of reactants or running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[1]

Q3: My desired 1,4-dihydropyridine product is being oxidized to the corresponding pyridine. How can I prevent this side reaction?

A3: The aromatization of the 1,4-dihydropyridine ring is a common side reaction, particularly under harsh conditions or exposure to air.[1][3] While this oxidation is sometimes the desired outcome, if the 1,4-DHP is the target, it must be minimized.[3][5] To prevent this:

  • Control the Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent aerial oxidation.[1]

  • Moderate Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, which can promote oxidation.[6]

  • Careful Choice of Reagents: Some reagents or catalysts can promote oxidation. For example, nitric acid is a known oxidant for these compounds.[3][4]

Q4: I am having difficulty purifying my final product. What are some effective purification strategies?

A4: The purification of 1,4-dihydropyridines can be challenging due to their properties and the presence of similarly polar byproducts.[7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often a highly effective method for achieving high purity.[7]

  • Column Chromatography: This is a versatile purification technique. However, the basic nature of the pyridine ring can cause tailing on silica gel.[7] This issue can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[7]

  • Acid-Base Extraction: The basicity of the dihydropyridine can be exploited for purification. An acidic wash (e.g., dilute HCl) can protonate the product, allowing it to be extracted into an aqueous layer and separated from non-basic impurities.[7] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]

Q5: How does the choice of aldehyde affect the reaction?

A5: The structure of the aldehyde has a significant impact on the reaction's success. Aromatic, aliphatic, α,β-unsaturated, and heterocyclic aldehydes are all viable substrates.[4] Generally, aldehydes with electron-withdrawing groups (e.g., a nitro group) tend to enhance yields, while sterically hindered aldehydes, such as ortho-substituted benzaldehydes, may reduce the reaction's efficiency.[4]

Quantitative Data on Reaction Optimization

The following tables summarize data illustrating the impact of various catalysts and conditions on the Hantzsch synthesis.

Table 1: Effect of Catalyst and Conditions on Hantzsch Synthesis (Model Reaction: Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate)

Catalyst (mol%)SolventConditionsTimeYield (%)
None (Classical)EthanolRefluxSeveral hoursLow-Moderate
p-Toluenesulfonic acid (PTSA)Aqueous Micelles (SDS 0.1M)Ultrasonic Irradiation30-60 min>90%
Yb(OTf)₃AcetonitrileReflux2-4 hoursHigh
Ceric Ammonium Nitrate (CAN)None (Solvent-free)80 °C5-15 minHigh
IodineMethanolReflux1-2 hoursHigh

Table 2: Effect of Nitrogen Source on Hantzsch Synthesis

Nitrogen SourceSolventConditionsObservations
Ammonium AcetateWater70 °CGood yields, convenient source.[8]
Ammonium HydroxideEthanolRefluxTraditional method, can be effective.[9]
Ammonium CarbonateWater70-75 °CEffective, but can decompose at higher temperatures.[6]
UreaWater70 °CForms the desired product but often with significant byproducts.[8]
DiacetonamineEthanolRefluxAlternative source, purity is critical for good yield.[2]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

This protocol describes the traditional one-pot condensation reaction.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and the nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol.[10]

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This can take several hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains dissolved, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by recrystallization from a solvent like ethanol.[7]

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Micelles

This modern protocol offers a greener and more efficient alternative.[3]

  • Reactant Mixture: In a suitable vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (PTSA) in an aqueous solution of a surfactant (e.g., 0.1M SDS) to form micelles.[1][3]

  • Reaction: Place the vessel in an ultrasonic bath at room temperature. Irradiate the mixture with ultrasound (e.g., 40 kHz) for the optimized time, typically 30-60 minutes.[1]

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, the solid product that often precipitates can be isolated by simple filtration.

  • Purification: Wash the collected solid with water and dry it. The product is often of high purity, but can be further purified by recrystallization if necessary.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Hantzsch dihydropyridine synthesis.

Hantzsch_Troubleshooting start Problem Encountered (e.g., Low Yield, Impurities) check_reagents 1. Verify Starting Materials start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup purity Check Purity (Aldehyde, Ketoester, N-Source) check_reagents->purity Impure? stoichiometry Confirm Stoichiometry (Typically 1:2:1) check_reagents->stoichiometry Incorrect ratio? temp_time Adjust Temperature & Time (Avoid prolonged high heat) check_conditions->temp_time Incomplete / Degradation? solvent Change Solvent (e.g., Aqueous Micelles, EtOH, Solvent-free) check_conditions->solvent Poor solubility / rate? catalyst Introduce Catalyst (e.g., PTSA, Lewis Acid) check_conditions->catalyst Slow reaction? atmosphere Use Inert Atmosphere (N₂/Ar) (To prevent oxidation) check_conditions->atmosphere Pyridine byproduct? recrystallize Optimize Recrystallization (Solvent screening) check_workup->recrystallize Solid product? chromatography Modify Chromatography (Add base like Et₃N to eluent) check_workup->chromatography Oily / inseparable? energy Use Alternative Energy (Microwave or Ultrasound) catalyst->energy Still slow? extraction Consider Acid-Base Extraction chromatography->extraction Still impure?

Caption: A troubleshooting workflow for diagnosing and resolving common issues in the Hantzsch dihydropyridine synthesis.

References

Technical Support Center: Purification of 2,3-Dihydropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2,3-dihydropyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main challenges in purifying this compound isomers stem from their structural similarities. Enantiomers, which are non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation particularly difficult.[1][2] Diastereomers, which have different spatial arrangements but are not mirror images, exhibit different physical properties, but these differences can be slight, still posing a separation challenge.[1] Key difficulties include co-elution in chromatographic methods and challenges in inducing selective crystallization.[3]

Q2: What are the most common techniques for separating this compound enantiomers?

A2: The most widely used and effective techniques for separating this compound enantiomers are chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC).[4][5][6][7] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2][8] Other techniques such as enzyme-catalyzed kinetic resolution and crystallization of diastereomeric salts are also employed.[5]

Q3: How do I select the appropriate chiral stationary phase (CSP) for HPLC or SFC separation?

A3: The selection of a CSP is crucial for successful enantiomeric separation and is often an empirical process.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are the most commonly used for dihydropyridine separations due to their broad applicability and high success rates.[5][8] Macrocyclic antibiotic-based CSPs (e.g., Chirobiotic™ V) can also be effective, particularly for basic dihydropyridines.[10] The choice of CSP will depend on the specific structure of the dihydropyridine isomer. Screening multiple columns with different selectivities is a common and recommended strategy.[8]

Q4: Can diastereomers of 2,3-dihydropyridines be separated by standard chromatography?

A4: Yes, since diastereomers have different physical and chemical properties, they can often be separated by standard (achiral) chromatography techniques like silica gel column chromatography or standard HPLC.[1] However, if the physicochemical differences are minor, achieving baseline separation can still be challenging, and optimization of the mobile phase and stationary phase is critical.

Q5: What is the role of temperature in the chiral separation of dihydropyridine isomers?

A5: Temperature can have a significant impact on chiral separations. Varying the temperature can affect the interactions between the analytes and the chiral stationary phase, thereby influencing retention times, selectivity, and resolution.[1][11] In some cases, a decrease in temperature can improve resolution for dihydropyridine enantiomers.[12] However, the effect is system-dependent, and temperature optimization should be considered as a parameter during method development.[11]

Troubleshooting Guides

Chromatography Issues

Problem: Poor or no separation of enantiomers (co-elution).

Possible CauseSuggested Solution(s)
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic antibiotic-based).[8]
Suboptimal Mobile Phase Composition Normal-Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.[4] Reversed-Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). Optimize the pH of the buffer, as it can significantly affect the ionization and retention of the analytes.[13] Polar Organic Mode: Experiment with different polar organic solvents (e.g., acetonitrile, methanol) and additives.[4]
Incorrect Temperature Optimize the column temperature. Lower temperatures often increase enantioselectivity but may also increase analysis time and backpressure.[12]
Low Efficiency Ensure the column is packed efficiently and has not degraded. Check for system issues like dead volume.[14]

Problem: Peak tailing or broad peaks.

Possible CauseSuggested Solution(s)
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For example, a small amount of a basic modifier like diethylamine can reduce tailing for basic analytes on silica-based columns. For acidic analytes, an acidic modifier like formic or acetic acid can be beneficial.[4]
Column Overload Reduce the sample concentration or injection volume.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase whenever possible. A sample solvent that is too strong can cause peak distortion.[15]
Contaminated Column or Guard Column Flush the column with a strong solvent. If using a guard column, replace it.
Crystallization Issues

Problem: Diastereomers will not selectively crystallize.

Possible CauseSuggested Solution(s)
Similar Solubilities of Diastereomers Screen a wide range of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.[16]
Formation of a Conglomerate or Solid Solution Attempt crystallization under different conditions (e.g., temperature, cooling rate). Seeding with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.[17]
Presence of Impurities Purify the diastereomeric mixture by another method (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.[18]

Problem: Oiling out instead of crystallization.

Possible CauseSuggested Solution(s)
High Degree of Supersaturation Dilute the solution and allow for slower cooling or solvent evaporation to control the rate of supersaturation.[18]
Low Melting Point of the Solute Choose a solvent with a lower boiling point or try to crystallize at a lower temperature.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
  • Column Selection:

    • Begin by screening a set of polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® AD-H, AS-H, and Chiralcel® OD-H, OJ-H.

  • Mobile Phase Screening:

    • Normal-Phase:

      • Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).

      • If no separation is observed, systematically vary the ratio to 80:20 and 70:30.

      • If peak shape is poor, add 0.1% diethylamine (for basic analytes) or 0.1% trifluoroacetic acid (for acidic analytes).

    • Reversed-Phase:

      • Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (e.g., 50:50, v/v).

      • Adjust the organic modifier percentage to optimize retention and resolution.

      • Screen different buffers (e.g., ammonium acetate, ammonium formate) and pH levels.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on resolution.

  • Flow Rate Adjustment:

    • Start with a flow rate of 1.0 mL/min for analytical columns (4.6 mm I.D.). Adjust as necessary to balance resolution and analysis time.

Protocol 2: Diastereoselective Crystallization
  • Solvent Screening:

    • Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) at an elevated temperature to achieve a saturated solution.

    • Allow the solutions to cool slowly to room temperature and then to 4°C.

    • Observe for crystal formation and analyze the composition of the crystals and the mother liquor (e.g., by HPLC or NMR) to identify a solvent system that provides enrichment of one diastereomer in the solid phase.

  • Optimization of Crystallization Conditions:

    • Once a suitable solvent is identified, optimize the concentration and cooling rate.

    • Consider techniques like vapor diffusion by dissolving the mixture in a volatile solvent and placing it in a sealed chamber containing a less volatile anti-solvent.

  • Seeding:

    • If pure crystals of one diastereomer are available, add a small seed crystal to a saturated solution to promote the crystallization of that specific diastereomer.[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Method Development cluster_purification Purification cluster_analysis Analysis racemic_mixture Racemic this compound Mixture column_screening Column Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) racemic_mixture->column_screening Inject mobile_phase_screening Mobile Phase Optimization (Normal, Reversed, Polar Organic) column_screening->mobile_phase_screening Select Best Column temperature_screening Temperature Optimization mobile_phase_screening->temperature_screening Optimize Mobile Phase prep_hplc Preparative Chiral HPLC/SFC temperature_screening->prep_hplc Optimized Method fraction_analysis Fraction Analysis (Analytical HPLC, ee determination) prep_hplc->fraction_analysis Collect Fractions pure_enantiomers Pure Enantiomers fraction_analysis->pure_enantiomers Combine Pure Fractions

Caption: A typical experimental workflow for the chiral separation of this compound isomers using HPLC/SFC.

troubleshooting_workflow start Poor/No Separation check_csp Is the CSP appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->start Re-evaluate optimize_mp Adjust solvent ratio, pH, and additives check_mp->optimize_mp No check_temp Is the temperature optimized? check_mp->check_temp Yes optimize_mp->start Re-evaluate optimize_temp Vary column temperature check_temp->optimize_temp No success Successful Separation check_temp->success Yes optimize_temp->start Re-evaluate

Caption: A logical troubleshooting workflow for addressing poor separation of this compound isomers in chromatography.

References

Technical Support Center: Managing Regioselectivity in 2,3-Dihydropyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of 2,3-dihydropyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the functionalization of 2,3-dihydropyridines?

A1: The regioselectivity of 2,3-dihydropyridine functionalization is primarily governed by a combination of electronic and steric effects, as well as the reaction mechanism. Key factors include:

  • Electronic Effects: The electron density of the dihydropyridine ring influences its reactivity towards electrophiles and nucleophiles. The nitrogen atom and the double bond's position dictate the most electron-rich or electron-poor sites.

  • Steric Hindrance: Bulky substituents on the dihydropyridine ring or the incoming reagent can block access to certain positions, favoring functionalization at less sterically hindered sites.[1]

  • Directing Groups: The presence of a directing group on the substrate can coordinate to a metal catalyst, bringing the reactive center to a specific C-H bond, thereby ensuring high regioselectivity.[1][2]

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of metal (e.g., Rhodium, Palladium, Cobalt) and its associated ligands plays a crucial role in determining which position is functionalized.[3][4] Different catalysts can augment or override the substrate's inherent selectivity.[3]

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base or acid can significantly impact the reaction pathway and, consequently, the regioselectivity.

Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for a specific isomer?

A2: To obtain a single, specific regioisomer, you must control the reaction pathway. Effective strategies include:

  • Employing Directing Groups: Introducing a directing group is a powerful strategy to achieve high regioselectivity in C-H functionalization reactions.[1][2] The directing group forces the reaction to occur at a specific position, often ortho to the group.

  • Catalyst Selection: Systematically screen different transition metal catalysts and ligands. For instance, rhodium catalysts might favor C3-selectivity via chelation assistance, while palladium catalysts could enhance C5-selectivity through electrophilic palladation.[3]

  • Blocking Groups: Introduce a temporary "blocking" group at a reactive position to prevent its functionalization.[5] This group can be removed later in the synthetic sequence.

  • Optimization of Reaction Conditions: Methodically adjust the reaction temperature, solvent polarity, and concentration. Noncovalent interactions, which can be influenced by the solvent, can also guide selectivity.[6]

Q3: Which positions on the this compound ring are most reactive?

A3: The reactivity of the different positions on the this compound core is highly dependent on the reaction type:

  • Electrophilic Attack: The electron-rich double bond (C4-C5) is generally the most susceptible to electrophilic attack.

  • Deprotonation/Metalation: The allylic C6 position is often favored for deprotonation with a strong base, leading to functionalization at this site. Directing groups can override this inherent reactivity.[7]

  • Nucleophilic Addition: In N-activated dihydropyridines (pyridinium salts), nucleophilic attack typically occurs at the C2 or C6 positions.[5][7]

Troubleshooting Guide

This guide addresses common problems encountered during the regioselective functionalization of 2,3-dihydropyridines.

Problem Possible Causes Solutions & Recommendations
Low or No Regioselectivity Multiple positions on the ring have similar reactivity under the chosen conditions.Modify the Substrate: Introduce a directing group to guide the functionalization to a single site.[2] Alternatively, use a bulky substituent to sterically block other reactive positions.[5]
The catalyst system is not selective enough.Screen Catalysts and Ligands: Test different transition metals (e.g., Pd, Rh, Co, Ir) and a variety of ligands. The electronic and steric properties of ligands can fine-tune the catalyst's selectivity.[8]
Reaction conditions are not optimal.Optimize Reaction Parameters: Systematically vary the temperature, solvent, and reaction time. Sometimes, a lower temperature can enhance selectivity.
Low Yield of Desired Regioisomer Inefficient catalyst or catalyst deactivation.Verify Catalyst Activity: Use a fresh batch of catalyst or pre-activate it according to the literature. Increase catalyst loading if necessary, but be mindful of potential side reactions.
Formation of byproducts due to competing reaction pathways.Analyze Byproducts: Identify the structure of major byproducts to understand the competing reactions. This can provide insights into how to modify the conditions to favor the desired pathway.
Incomplete reaction.Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product to determine the optimal reaction time.[9]
Difficulty Purifying the Desired Isomer Structural similarity of regioisomers makes separation by chromatography challenging.Prevent Formation of Impurities: The most effective solution is to improve the regioselectivity of the reaction itself using the strategies mentioned above.
Derivatization: If separation is impossible, consider a derivatization reaction that might selectively react with one isomer, making the subsequent separation easier.

Data Presentation: Catalyst and Directing Group Effects

The following tables summarize quantitative data on how different factors can influence the regioselectivity of functionalization reactions.

Table 1: Catalyst-Controlled Regiodivergent C-H Alkynylation

CatalystPosition of FunctionalizationSelectivity (Ratio)Reference
Rhodium (Rh)C3High C3-selectivity[3]
Palladium (Pd)C5Enhanced C5-selectivity[3]

Table 2: Influence of Directing Group on C-H Functionalization

Directing GroupPosition of FunctionalizationTypical CatalystKey FeatureReference
Pyridine/PyrimidineC-H AminocarbonylationCobalt (III)Site selectivity controlled by the directing group.[3]
AmidineC6 (allylic)Organolithium baseDirects regioselective metalation.[7]
N-OxideC2/C6Transition MetalsActivates ortho C-H bonds.[2]
Carboxylic AcidOrtho positionPalladium (II)Forms a stable cyclometalated intermediate.[2]

Experimental Protocols

Protocol: Directed Regioselective Metalation and Functionalization at the C6 Position

This protocol is a generalized procedure for the regioselective functionalization of a 1,2-dihydropyridine bearing an amidine directing group at the C2 position, based on the strategy reported by Aggarwal and co-workers.[7]

Step 1: Reaction Setup

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-amidinyl-1,2-dihydropyridine substrate (1.0 eq.).

  • Dissolve the substrate in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether).

  • Cool the solution to the required temperature (typically -78 °C) using a dry ice/acetone bath.

Step 2: Deprotonation (Metalation)

  • Slowly add an organolithium base (e.g., s-BuLi, 1.1 eq.) dropwise to the cooled solution while stirring.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete deprotonation at the C6 position, directed by the amidine group.

Step 3: Electrophilic Quench

  • Add a solution of the desired electrophile (e.g., an aldehyde, alkyl halide, or a metal salt for cross-coupling) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at -78 °C for a period, then slowly warm to room temperature and stir until completion (monitor by TLC).

Step 4: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C6-functionalized 2,6-disubstituted dihydropyridine.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Problem: Mixture of Regioisomers q1 Is a Directing Group (DG) Present on the Substrate? start->q1 sol1 Introduce a suitable DG (e.g., Amidine, Pyridine) q1->sol1 No q2 Have Different Catalysts and Ligands Been Screened? q1->q2 Yes sol1->q2 sol2 Systematically screen catalysts (Pd, Rh, Co) and ligands q2->sol2 No q3 Have Reaction Conditions Been Optimized? q2->q3 Yes sol2->q3 sol3 Vary Temperature, Solvent, and Concentration q3->sol3 No end_node Improved Regioselectivity q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_substrate Substrate Factors cluster_reagents Reagent & Condition Factors center Regioselectivity in this compound Functionalization electronics Electronic Effects (π-system electron density) center->electronics sterics Steric Hindrance (Bulky substituents) center->sterics dg Directing Groups (Coordination) center->dg catalyst Catalyst & Ligand (Rh, Pd, Co, etc.) center->catalyst conditions Reaction Conditions (Temp, Solvent) center->conditions

Caption: Key factors influencing regioselectivity.

G start Start: Substrate & Reagents setup 1. Reaction Setup (Inert atmosphere, cool to -78°C) start->setup deprotonation 2. Directed Metalation (Add organolithium base) setup->deprotonation quench 3. Electrophilic Quench (Add electrophile) deprotonation->quench workup 4. Aqueous Workup & Extraction quench->workup purify 5. Purification (Column Chromatography) workup->purify end_node Product: Regioselective Compound purify->end_node

Caption: General experimental workflow for directed functionalization.

References

Technical Support Center: Solvent Effects on 2,3-Dihydropyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects in 2,3-dihydropyridine synthesis, particularly through the Hantzsch reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, with a focus on how solvent choice can be the root cause and solution.

Issue 1: Low or No Product Yield

Low yields are a common problem in Hantzsch dihydropyridine synthesis and can often be attributed to suboptimal reaction conditions, where the solvent plays a critical role.[1]

Potential Cause Explanation Troubleshooting Steps & Recommendations
Poor Reactant Solubility The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow or incomplete reaction.1. Select a solvent with appropriate solubility: Ensure all reactants are soluble at the reaction temperature. A mixture of solvents, such as ethanol and isopropanol, can sometimes improve solubility and yield. 2. Increase reaction temperature: Cautiously increasing the temperature may improve solubility. However, monitor for any increase in byproduct formation.
Inappropriate Solvent Polarity The polarity of the solvent can significantly affect the reaction rate by stabilizing or destabilizing intermediates and transition states.[2] For the Hantzsch reaction, which involves several condensation steps, solvent polarity is key.1. Screen different solvent types: Test a polar protic solvent (e.g., ethanol, methanol), a polar aprotic solvent (e.g., DMSO, DMF), and a non-polar solvent (e.g., toluene) to find the optimal conditions for your specific substrates. 2. Consider "green" solvents: Water and glycerol have been used effectively and can offer environmental benefits.[2][3] In some cases, solvent-free conditions can provide excellent yields.[4][5][6]
Solvent-Reactant Interaction Protic solvents (e.g., alcohols, water) can form hydrogen bonds with reactants, particularly the nucleophilic enamine intermediate, potentially reducing its reactivity.[7][8]1. Switch to a polar aprotic solvent: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) do not form hydrogen bonds with the nucleophile, which can enhance the reaction rate. 2. Use of a catalyst: An appropriate catalyst can often overcome the inhibitory effects of a protic solvent.[9]

Issue 2: Formation of Unexpected Byproducts or Regioisomers

The Hantzsch reaction can sometimes yield unexpected products, including the 1,2-dihydropyridine regioisomer instead of the expected 1,4-dihydropyridine, or oxidation to the corresponding pyridine.[1][10]

Potential Cause Explanation Troubleshooting Steps & Recommendations
Solvent-Influenced Regioselectivity The reaction conditions, including solvent and temperature, can influence the chemoselectivity, leading to the formation of 1,2-dihydropyridine byproducts.[11]1. Adjust reaction temperature and solvent polarity: Systematically vary these parameters to favor the formation of the desired 1,4-DHP isomer.[11] 2. Solvent-free conditions: Some studies have shown that solvent-free reactions at room temperature can favor the formation of the 1,2-DHP isomer.[1]
Oxidation of Dihydropyridine The 1,4-dihydropyridine product can be sensitive to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of the corresponding pyridine.1. Use an inert atmosphere: Running the reaction under nitrogen or argon can minimize oxidation. 2. Optimize reaction time and temperature: Avoid prolonged reaction times at high temperatures. 3. Choose a less oxidizing solvent: While not the primary cause, the solvent can influence the rate of oxidation.
Self-Condensation or Side Reactions Side reactions, such as the self-condensation of the β-ketoester, can reduce the yield of the desired product.[10]1. Control the order of reagent addition: Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can sometimes minimize side reactions.[10] 2. Solvent viscosity: In highly viscous solvents, poor mixing can lead to localized high concentrations of reactants, promoting side reactions. Ensure adequate stirring.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of the Hantzsch reaction?

A1: The Hantzsch reaction involves both polar and non-polar intermediates and transition states. The effect of solvent polarity on the reaction rate is complex. Generally, polar solvents can stabilize charged intermediates, potentially increasing the rate of certain steps. However, polar protic solvents can also solvate and deactivate the enamine nucleophile through hydrogen bonding, slowing down the reaction.[7] The optimal solvent is often found through experimental screening.

Q2: What is the difference between a protic and an aprotic solvent, and why is it important for my reaction?

A2: Protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[12][13] Aprotic solvents (e.g., DMSO, DMF, acetone) do not have such a hydrogen atom and cannot donate hydrogen bonds.[8][12] This is crucial because protic solvents can "cage" and stabilize anionic nucleophiles, making them less reactive, which can slow down key steps in the dihydropyridine synthesis.[7]

Q3: Can I run the Hantzsch reaction without any solvent?

A3: Yes, solvent-free Hantzsch reactions have been reported to be very efficient, often requiring a catalyst and gentle heating.[4][5][6] This approach is considered a "green" chemistry method as it reduces solvent waste. It can also lead to shorter reaction times and high yields.[5]

Q4: My reaction is very slow. Should I switch to a more polar solvent?

A4: Not necessarily. While a more polar solvent might be beneficial, other factors could be at play. First, consider if your reactants are fully dissolved. If not, a solvent with better solubilizing properties is needed. Also, consider the solvent's coordinating ability. A highly coordinating solvent might interact with a catalyst, reducing its effectiveness. If the reaction is sluggish, screening a few solvents with different properties (polar protic, polar aprotic, non-polar) is the best approach. Using a catalyst or increasing the temperature (with caution) are also options to increase the reaction rate.[9]

Q5: I am observing an unexpected byproduct. Could the solvent be the cause?

A5: Yes, the solvent can influence the reaction pathway. For instance, the use of certain solvents under specific conditions might favor the formation of the 1,2-dihydropyridine isomer over the 1,4-isomer.[1] Additionally, if your solvent is not anhydrous, the presence of water can lead to hydrolysis of intermediates or the final product. Always use dry solvents unless water is intentionally part of the reaction medium.

Data Presentation

Table 1: Effect of Solvent on the Hantzsch Synthesis of a Model 1,4-Dihydropyridine

SolventSolvent TypeDielectric Constant (approx.)Reaction Time (h)Yield (%)Reference(s)
EthanolPolar Protic24.55-1070-85[14][15]
MethanolPolar Protic32.76-1265-80[9]
WaterPolar Protic80.12-4>90 (with catalyst)[2][9]
AcetonitrilePolar Aprotic37.54-875-88[16]
DMSOPolar Aprotic46.73-680-92[16]
TolueneNon-polar2.412-24<40General knowledge
Solvent-free--0.5-2>90 (with catalyst)[4][5][6]

Note: The values presented are approximate and can vary significantly depending on the specific substrates, catalyst, and reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and the chosen solvent (5-10 mL).

  • Addition of Nitrogen Source: Add the nitrogen source, typically ammonium acetate (1.2 mmol), to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]

Protocol 2: Kinetic Analysis of Hantzsch Reaction by UV-Vis Spectroscopy

This protocol describes how to monitor the reaction kinetics to understand the effect of different solvents.

  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, β-ketoester, and ammonium acetate in the solvent to be investigated.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the 1,4-dihydropyridine product over time. The λmax can be determined by scanning a solution of the purified product.

  • Initiation of the Reaction: In a quartz cuvette, mix the solutions of the β-ketoester and ammonium acetate. Place the cuvette in the temperature-controlled cell holder of the spectrophotometer. The reaction is initiated by adding the aldehyde solution, followed by rapid mixing.

  • Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).

  • Data Analysis: The concentration of the product at each time point can be calculated using the Beer-Lambert law (A = εbc). Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By repeating the experiment with different initial concentrations of reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.[3][17][18][19]

Mandatory Visualization

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael DHP 1,4-Dihydropyridine Michael->DHP Cyclization & Dehydration Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Conc.) CheckPurity->ReviewConditions EvaluateSolvent Evaluate Solvent Choice (Polarity, Solubility) ReviewConditions->EvaluateSolvent Optimize Systematically Optimize Parameters EvaluateSolvent->Optimize IdentifyByproducts Identify Byproducts (NMR, MS, etc.) EvaluateSolvent->IdentifyByproducts Optimize->IdentifyByproducts ModifyPurification Modify Purification Strategy IdentifyByproducts->ModifyPurification Success Successful Synthesis ModifyPurification->Success

References

Technical Support Center: 2,3-Dihydropyridine Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and preventing the oxidation of 2,3-dihydropyridine and its derivatives. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading or showing impurities over time?

A1: 2,3-Dihydropyridines, especially those with an unprotected nitrogen (N-unprotected), are inherently unstable and highly susceptible to oxidation.[1] The primary degradation pathway is the aromatization to the more stable corresponding pyridine derivative. This oxidation process is a key challenge in the synthesis, storage, and handling of these compounds.[2]

Q2: What are the common signs that my this compound has oxidized?

A2: The most common indicators of oxidation to the pyridine derivative include:

  • Color Change: A noticeable change in the physical appearance of your solid compound, such as yellowing.[3]

  • New Spots on TLC: The appearance of a new, typically more polar, spot on a Thin Layer Chromatography (TLC) plate.[3]

  • Loss of Potency: Diminished effectiveness of the compound in biological assays.[3]

  • Disappearance of NH Peak: In proton NMR spectra of N-unprotected dihydropyridines, the disappearance of the characteristic -NH peak confirms aromatization.[4][5]

Q3: How can I enhance the stability of my this compound?

A3: The stability of this compound can be significantly improved by attaching an alkyl or an electron-withdrawing group (e.g., acyl) to the nitrogen atom.[1] This modification effectively hinders the facile oxidation that leads to aromatization. For N-unprotected versions, using a stable synthetic equivalent that can be unmasked under mild conditions is a viable strategy.[1]

Q4: What are the ideal storage conditions for solid this compound compounds?

A4: To minimize oxidation and ensure long-term stability, solid this compound derivatives should be stored under the following conditions:

  • Low Temperature: Store in a cool, dry place.[6][7][8] For extended stability, refrigeration (4°C) or freezing (-20°C to -80°C) is highly recommended.[3]

  • In the Dark: Protect the compound from light by using amber or opaque vials.[3][9]

  • Inert Atmosphere: For highly sensitive derivatives or long-term storage, flush the container with an inert gas like argon or nitrogen to displace oxygen before sealing.[3]

  • Tightly Sealed: Keep the container securely sealed to protect against environmental extremes and moisture.[6][7][8][10]

Q5: What precautions should I take when preparing and storing solutions of this compound?

A5: Due to their limited stability in solution, it is always best to prepare solutions of 2,3-dihydropyridines fresh before use.[3] If a stock solution must be stored, follow these guidelines:

  • Use Degassed Solvents: To minimize dissolved oxygen, use solvents that have been degassed.[3]

  • Protect from Light: Store solutions in amber vials or wrap standard vials in aluminum foil.[3]

  • Store at Low Temperatures: Freeze the solutions at -20°C or -80°C.[3]

  • Consider Antioxidants: For certain applications, adding a suitable antioxidant to the solution may help inhibit oxidation.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solutions
My solid this compound has changed color (e.g., from white to yellow).Oxidation to the corresponding pyridine derivative, which is often colored.[3]1. Verify the purity of your sample using an appropriate analytical method like HPLC or TLC. 2. Review your storage procedures. Ensure the compound is protected from light, stored at a low temperature, and kept in a dry environment under an inert atmosphere.[3] 3. For future storage, flush the container with argon or nitrogen before sealing.[3]
I am observing a new, more polar spot on my TLC plate after working up or storing my this compound.The pyridine derivative is generally more polar than the parent this compound.1. This is a strong indicator of oxidation. Quantify the extent of degradation using HPLC. 2. If the impurity level is unacceptable, the compound may need to be repurified. 3. Immediately implement more stringent, oxygen-free handling and storage conditions.
The yield of my reaction to synthesize this compound is consistently low.The this compound intermediate is unstable under the reaction or workup conditions and is oxidizing.[1]1. Modify the reaction to form a more stable N-substituted dihydropyridine.[1] 2. Consider an in situ approach where the unstable dihydropyridine is generated and immediately reacted with another reagent in the same pot.[1] 3. Ensure all workup procedures are performed quickly and at low temperatures.
My this compound solution is losing activity in my biological assay.The this compound is likely degrading via oxidation in the solution.[3]1. Prepare fresh solutions immediately before each experiment.[3] 2. If using a stock solution, confirm it is stored properly (frozen, protected from light) and used within a minimal timeframe.[3] 3. Re-evaluate your solvent system; ensure it is high-purity and free from peroxides or other oxidizing contaminants.[3]

Data & Protocols

Table 1: Common Oxidizing Agents and Conditions to Avoid

To prevent the unwanted conversion to pyridine, it is crucial to avoid a range of oxidizing agents and conditions during synthesis, workup, and storage.

Category Specific Examples Notes
Common Lab Reagents Nitric acid (HNO₃), Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).[11]These are strong oxidants often used intentionally for aromatization.
Air & Solvents Atmospheric oxygen, Dimethyl sulfoxide (DMSO) at elevated temperatures.[4][12]N-unprotected 2,3-dihydropyridines are particularly sensitive to aerial oxidation.
Light UV light, and in some cases, visible light.[9]Photodegradation can accelerate the oxidation process.[9]
Metal Catalysts Copper(II) chloride with hydrogen peroxide.[13]Certain metal ions can catalyze the oxidation.
Other Reagents 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]A powerful oxidizing quinone known to be effective for aromatization.
Protocol 1: General Procedure for Handling and Storage of 2,3-Dihydropyridines

This protocol outlines best practices to minimize oxidation during routine handling and storage.

Materials:

  • This compound compound

  • Amber glass vials with screw caps and septa

  • Argon or Nitrogen gas supply with a needle adapter

  • Schlenk line or glovebox (recommended for highly sensitive compounds)

  • Freezer (-20°C or -80°C)

Procedure:

  • Weighing: If possible, weigh the solid compound in a glovebox under an inert atmosphere. If a glovebox is not available, weigh the compound quickly in a fume hood, minimizing its exposure to air.

  • Packaging: Place the weighed solid into a clean, dry amber glass vial.

  • Inerting: Insert a needle connected to an inert gas line through the vial's septum. Insert a second "outlet" needle that does not reach the compound.

  • Purging: Gently flush the vial with argon or nitrogen for 1-2 minutes to displace all oxygen.

  • Sealing: Remove the outlet needle first, followed by the gas inlet needle, and immediately tighten the screw cap. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Label the vial clearly and place it in a designated freezer (-20°C or -80°C) for storage.[3]

  • Solution Preparation: Prepare solutions immediately before use.[3] Use solvents that have been degassed by sparging with argon or nitrogen.

Protocol 2: Monitoring Oxidation via Thin Layer Chromatography (TLC)

This method allows for a quick qualitative assessment of the purity of a this compound sample.

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Dissolve a small amount of your this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry completely.

  • Analysis: Visualize the spots under a UV lamp.

    • A pure sample of this compound should show a single spot.

    • The oxidized pyridine derivative will appear as a separate, typically more polar spot (lower Rf value). The relative intensity of this new spot can give a qualitative indication of the extent of oxidation.

Visualizations

Diagrams created using Graphviz to illustrate key processes.

OxidationPathway DHP This compound Intermediate Oxidative Intermediate DHP->Intermediate - 2H⁺, - 2e⁻ Pyridine Pyridine Intermediate->Pyridine Oxidant [O] (e.g., O₂, Light, Metal Catalyst) Oxidant->Intermediate

Caption: Oxidation pathway of this compound to pyridine.

TroubleshootingWorkflow start Observe Impurity (e.g., color change, new TLC spot) check_purity Quantify Impurity (HPLC/NMR) start->check_purity is_major Is Impurity > 5%? check_purity->is_major repurify Repurify Compound is_major->repurify Yes review_storage Review Storage & Handling (Temp, Light, Atmosphere) is_major->review_storage No repurify->review_storage implement_changes Implement Stricter Conditions (e.g., use glovebox, degas solvents) review_storage->implement_changes end_ok Proceed with Experiment implement_changes->end_ok

Caption: Troubleshooting workflow for unexpected impurities.

ExperimentalFlow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis/Storage weigh 1. Weigh Solid (Inert atmosphere if possible) degas 2. Prepare Degassed Solvent dissolve 3. Dissolve Solid (Protect from light) degas->dissolve react 4. Perform Reaction/Assay (Immediately) dissolve->react analyze 5. Analyze Product react->analyze store 6. Store any remaining solution at -80°C under Argon analyze->store

Caption: Experimental workflow for handling 2,3-dihydropyridines.

References

Technical Support Center: Workup Procedures for Sensitive 2,3-Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedures for sensitive 2,3-dihydropyridine compounds. These compounds are known for their potential instability, particularly their susceptibility to oxidation and acid-catalyzed rearrangements. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound compounds during workup?

A1: The main stability concerns for this compound compounds during workup are:

  • Oxidation: The dihydropyridine ring is susceptible to oxidation, which leads to the corresponding aromatic pyridine derivative. This is often the primary degradation pathway and results in a complete loss of the desired biological activity.[1]

  • Acid Sensitivity: Acidic conditions can lead to decomposition or rearrangement of the this compound ring system. Standard silica gel used in chromatography is acidic and can cause streaking of basic compounds or degradation of acid-sensitive molecules.

  • Hydrolysis: Certain functional groups on the this compound scaffold, such as esters, may be prone to hydrolysis under acidic or basic aqueous workup conditions.

Q2: What general precautions should be taken during the workup of sensitive 2,3-dihydropyridines?

A2: To minimize degradation, it is crucial to handle sensitive 2,3-dihydropyridines with care throughout the workup process. Key precautions include:

  • Inert Atmosphere: Whenever possible, perform workup procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Mild Conditions: Avoid high temperatures and strong acidic or basic conditions.

  • Prompt Processing: Process the reaction mixture and subsequent purification steps as quickly as possible to reduce the time the compound is exposed to potentially degradative conditions.

Q3: How can I monitor for degradation of my this compound compound during workup and purification?

A3: Degradation can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the formation of a new, often more polar, spot can indicate the formation of a degradation product. The oxidized pyridine derivative is a common byproduct and will have a different Rf value. LC-MS is a powerful tool to detect the appearance of new peaks and identify their molecular weights, which can help in elucidating the structure of the degradation products.

Troubleshooting Guides

Issue 1: Low yield of the desired this compound after aqueous workup.
  • Possible Cause A: Oxidation during extraction.

    • Solution: Use degassed solvents for the extraction. If the compound is particularly sensitive, consider performing the extraction in a glovebox or using Schlenk techniques to maintain an inert atmosphere. Adding an antioxidant, such as a small amount of butylated hydroxytoluene (BHT), to the extraction solvent may also help.

  • Possible Cause B: Decomposition in the presence of acidic or basic aqueous solutions.

    • Solution: Use neutral water for washing. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Quickly neutralize the organic layer after the wash. A wash with a saturated aqueous solution of a mild buffer, such as sodium bicarbonate or ammonium chloride, can be employed to neutralize the reaction mixture before extraction.

  • Possible Cause C: Emulsion formation leading to loss of material.

    • Solution: To break up emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking of the separatory funnel can also help prevent emulsion formation.

Issue 2: The this compound compound decomposes on the silica gel column during chromatography.
  • Possible Cause A: Acidity of the silica gel.

    • Solution 1: Neutralize the silica gel. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry and then flush with the mobile phase until the eluent is neutral. This deactivates the acidic silanol groups on the silica surface.

    • Solution 2: Use a basic modifier in the mobile phase. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine or a few drops of ammonia in the methanol portion of the eluent, can help to prevent decomposition of basic or acid-sensitive compounds on the column.

    • Solution 3: Use an alternative stationary phase. Neutral alumina is a good alternative to silica gel for the purification of basic and acid-sensitive compounds.[2] It is important to choose the correct activity grade of alumina for your specific separation.

  • Possible Cause B: Oxidation on the column.

    • Solution: While challenging to completely eliminate, using fresh, degassed solvents for the mobile phase can help. Running the column as quickly as possible will also minimize the contact time with any residual oxygen.

Issue 3: Difficulty in removing a high-boiling point solvent (e.g., DMF, DMSO) during workup.
  • Possible Cause: High boiling point and miscibility with water.

    • Solution: If your this compound is not too polar, a common technique is to dilute the reaction mixture with a large volume of water and then extract the product with a non-polar or moderately polar organic solvent like ethyl acetate or diethyl ether. Repeat the aqueous wash several times (at least 3-5 times) to effectively remove the high-boiling point solvent. A final wash with brine can help to remove residual water from the organic layer.

Data Presentation

Table 1: Comparison of Stationary Phases for Chromatography of Sensitive Basic Heterocycles

Stationary PhaseAdvantagesDisadvantagesBest Suited For
Standard Silica Gel High resolving power for a wide range of compounds.Acidic surface can cause degradation or poor peak shape for basic/acid-sensitive compounds.Neutral and mildly acidic compounds.
Triethylamine-Treated Silica Gel Neutralized surface prevents degradation of many acid-sensitive compounds.Requires an extra preparation step. Residual triethylamine may need to be removed from the purified product.Acid-sensitive and basic compounds.
Neutral Alumina Basic surface is ideal for the purification of basic compounds.[2]Can be more reactive than silica for certain functional groups. Resolution may be different from silica.Basic and acid-sensitive compounds, especially nitrogen-containing heterocycles.[2]
Reversed-Phase Silica (C18) Good for polar compounds.Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). Not suitable for very non-polar compounds.Polar 2,3-dihydropyridines and their more polar degradation products.

Experimental Protocols

Protocol 1: General Workup Procedure for a Sensitive this compound
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The use of a mild quenching agent like NH₄Cl helps to avoid strongly acidic or basic conditions.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). It is recommended to use degassed solvents. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions).

    • Water.

    • Brine (saturated aqueous NaCl solution) to help remove water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a low temperature to avoid thermal degradation.

  • Purification: Purify the crude product by flash column chromatography using triethylamine-treated silica gel or neutral alumina.

Protocol 2: Preparation of Triethylamine-Treated Silica Gel for Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent such as hexane.

  • Addition of Triethylamine: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stirring: Stir the slurry for about 30 minutes to ensure even coating of the silica gel with the triethylamine.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Flushing: Flush the packed column with the desired mobile phase until the pH of the eluent is neutral. This removes excess triethylamine.

  • Loading and Elution: The column is now ready for loading the crude this compound and elution with the appropriate mobile phase.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction Synthesis of this compound quench Quench with sat. aq. NH4Cl reaction->quench Cool to 0 °C extract Extract with Organic Solvent quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Neutralized Silica or Alumina) concentrate->chromatography pure_product Isolated Pure this compound chromatography->pure_product

Caption: A general experimental workflow for the workup and purification of sensitive this compound compounds.

troubleshooting_logic cluster_workup_issues Workup Stage cluster_purification_issues Purification Stage start Low Yield or Decomposition of this compound check_workup Problem during aqueous workup? start->check_workup check_purification Problem during chromatography? start->check_purification oxidation_workup Oxidation during extraction? check_workup->oxidation_workup Yes acid_base_workup Acid/base sensitivity? oxidation_workup->acid_base_workup No solve_oxidation_workup Use degassed solvents and/or inert atmosphere. oxidation_workup->solve_oxidation_workup Yes solve_acid_base_workup Use neutral washes or mild buffers. acid_base_workup->solve_acid_base_workup Yes acid_base_workup->check_purification No silica_acidity Silica gel acidity? check_purification->silica_acidity Yes solve_silica_acidity Use neutralized silica, add base to eluent, or use neutral alumina. silica_acidity->solve_silica_acidity Yes

Caption: A troubleshooting decision tree for handling sensitive this compound compounds.

References

Technical Support Center: Byproduct Formation in Rh-Catalyzed 2,3-Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation in rhodium-catalyzed 2,3-dihydropyridine synthesis and related reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2,3-dihydropyridines and related dihydropyridine isomers using rhodium catalysis.

Issue 1: Low Yield of the Desired this compound Product

Question: My Rh(III)-catalyzed reaction between an α,β-unsaturated oxime pivalate and a 1,1-disubstituted olefin is giving a low yield of the target this compound. What are the potential causes and solutions?

Answer:

Low yields can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. Here are some common causes and troubleshooting steps:

  • Suboptimal Ligand on Rh(III) Catalyst: The electronic and steric properties of the cyclopentadienyl (Cp) ligand on the rhodium catalyst significantly impact reactivity.[1]

    • Solution: Screen different Cp*Rh(III) catalysts. An electron-deficient ligand, such as one with a trifluoromethyl substituent, has been shown to improve product yield.[1]

  • Incorrect Additive: The choice of additive is crucial for the catalytic cycle.

    • Solution: Cesium acetate (CsOAc) has been demonstrated to be an effective additive in combination with an electron-deficient Cp ligand to achieve high yields.[1]

  • Incomplete Conversion: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting materials are still present after the standard reaction time, consider increasing the reaction temperature or extending the reaction time.

  • Formation of Isomeric Byproducts: Depending on the substrate, regioisomeric dihydropyridine byproducts may form.

    • Solution: Carefully analyze the crude reaction mixture by NMR spectroscopy to identify any isomeric products. Modifying the ligand on the rhodium catalyst can sometimes improve regioselectivity.

Issue 2: Formation of Over-Reduction Products (Tetrahydropyridines or Piperidines)

Question: I am observing the formation of tetrahydropyridine or piperidine byproducts in my rhodium-catalyzed dihydropyridine synthesis. How can I prevent this?

Answer:

The formation of over-reduced products indicates the presence of a hydrogen source and a catalyst active for hydrogenation.

  • Unintended Hydrogen Source: The reaction medium may contain a hydrogen source.

    • Solution: Ensure all solvents and reagents are anhydrous. Certain additives or solvents can act as hydrogen donors under the reaction conditions.

  • Catalyst-Mediated Hydrogen Transfer: The rhodium catalyst itself, in the presence of a suitable proton source, can catalyze the reduction of the dihydropyridine product.

    • Solution: If the desired product is the dihydropyridine, avoid conditions that favor further reduction. Some protocols intentionally sequence the dihydropyridine synthesis with a hydrogenation step using a palladium catalyst to form piperidines.[1] If this is not desired, ensure no palladium sources are present and that the reaction conditions are optimized for the formation of the dihydropyridine only.

Issue 3: Formation of 1,2-Dihydropyridine or other Isomers instead of the 2,3-Isomer

Question: My reaction is producing the 1,2-dihydropyridine isomer or other positional isomers instead of the desired this compound. Why is this happening and how can I control the regioselectivity?

Answer:

The regioselectivity of dihydropyridine synthesis is highly dependent on the catalytic system and the substrates used.

  • Reaction Pathway Dictated by the Catalytic System: Different rhodium catalysts and starting materials lead to different dihydropyridine isomers.

    • Rh(III)-Catalyzed C-H Activation of Unsaturated Oximes: This method, developed by Rovis and coworkers, is specifically designed for the synthesis of 2,3-dihydropyridines.[1][2]

    • Rh(I)-Catalyzed C-H Alkenylation/Electrocyclization: This approach, from the Ellman and Bergman groups, typically yields 1,2-dihydropyridines from the reaction of α,β-unsaturated imines and alkynes.[3][4]

    • Solution: To obtain 2,3-dihydropyridines, ensure you are using the correct starting materials (α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins) and a Rh(III) catalyst.[1][2] If you are observing other isomers, it is likely that a different reaction pathway is being followed.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from unsaturated oximes?

A1: Based on the established mechanism, potential byproducts could include:

  • Unreacted Starting Materials: Due to incomplete conversion.

  • Piperidines: If the this compound product is subsequently reduced.[1]

  • Isomeric Dihydropyridines: Although this specific reaction is generally regioselective for the 2,3-isomer.

Q2: How can I improve the yield and purity of my this compound product?

A2: To improve yield and purity:

  • Optimize Reaction Conditions: Systematically screen catalysts, ligands, solvents, and additives. For the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines, a combination of a Rh(III) catalyst with an electron-deficient Cp ligand and CsOAc as an additive in hexafluoroisopropanol (HFIP) at 60 °C has been shown to be effective.[1]

  • Purify Starting Materials: Ensure the α,β-unsaturated oxime pivalate and the olefin are pure, as impurities can lead to side reactions.

  • Careful Work-up and Purification: After the reaction, a standard work-up followed by column chromatography on silica gel is typically used to isolate the pure this compound.

Q3: Can I use terminal alkynes in the Rh(I)-catalyzed synthesis to get dihydropyridines?

A3: Terminal alkynes can be problematic in Rh(I)-catalyzed cascades as they can undergo competitive homocoupling. To circumvent this, silyl-substituted alkynes are often used as terminal alkyne surrogates.[4]

Quantitative Data

The following table summarizes the effect of different cyclopentadienyl ligands on the yield of a model Rh(III)-catalyzed this compound synthesis.

Table 1: Effect of Cp Ligand on the Yield of this compound 3aa

EntryCatalyst (5 mol %)AdditiveYield (%)
1CpRh(OAc)₂ (A₁)-81
2ᵗBuCpRh(OAc)₂ (A₂)-91
3CpCF₃Rh(OAc)₂ (A₃)-93
4Cp*CF₃Rh(OAc)₂ (A₃)CsOAc99

Reaction conditions: α,β-unsaturated oxime pivalate 1a and alkene 2a in HFIP at 60 °C. Data sourced from Romanov-Michailidis et al., J. Am. Chem. Soc. 2015, 137, 28, 8892-8895.[1]

Experimental Protocols

General Procedure for Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines

This protocol is adapted from the work of Rovis and coworkers.[1]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), the 1,1-disubstituted olefin (2.0 equiv), the Rh(III) catalyst (e.g., [Cp*CF₃Rh(OAc)₂]₂, 2.5 mol %), and cesium acetate (CsOAc, 10 mol %).

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) to achieve the desired concentration (typically 0.1 M).

  • Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.

Visualizations

Reaction Mechanisms and Byproduct Formation Pathways

Rh_III_Catalyzed_2_3_Dihydropyridine_Synthesis Start α,β-Unsaturated Oxime Pivalate + 1,1-Disubstituted Olefin Intermediate1 Five-membered Rhodacycle II Start->Intermediate1 C-H Activation Byproduct2 Incomplete Conversion (Starting Materials) Start->Byproduct2 Incomplete Reaction Cat [Cp*Rh(III)(OAc)₂]₂ Cat->Intermediate1 Intermediate2 Seven-membered Rhodacycle IV Intermediate1->Intermediate2 Migratory Insertion Product This compound Intermediate2->Product Reductive Elimination/ N-O Bond Cleavage Byproduct1 Over-reduction Product (Piperidine) Product->Byproduct1 [H]

Caption: Proposed catalytic cycle for Rh(III)-catalyzed this compound synthesis and potential byproduct pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Low Yield or Byproduct Formation Analysis Analyze Crude Reaction by NMR, LC-MS Problem->Analysis Check_Conditions Verify Reaction Conditions: - Catalyst & Ligand - Solvent & Additives - Temperature & Time Analysis->Check_Conditions Identify Byproducts Check_Purity Check Purity of Starting Materials Analysis->Check_Purity Unreacted Starting Materials Optimize Systematically Optimize Conditions Check_Conditions->Optimize Purify_SM Re-purify Starting Materials Check_Purity->Purify_SM Success Improved Yield and Purity Optimize->Success Purify_SM->Success

Caption: A logical workflow for troubleshooting common issues in Rh-catalyzed dihydropyridine synthesis.

References

Technical Support Center: Diastereoselectivity in Chiral 2,3-Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselectivity issues in the synthesis of chiral 2,3-dihydropyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic routes.

Section 1: Troubleshooting Diastereoselectivity in the Reduction of 1,2-Dihydropyridine Intermediates

Many modern synthetic routes, such as Rh-catalyzed C-H activation/electrocyclization cascades, produce highly substituted 1,2-dihydropyridines.[1] A common subsequent step is a diastereoselective reduction to form chiral tetrahydropyridine or piperidine cores.[2]

Q1: I am performing a reduction of a 1,2-dihydropyridine to a 1,2,3,6-tetrahydropyridine, but I am observing a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

A1: This reduction typically proceeds through a two-step sequence: stereoselective protonation of the enamine double bond to form an iminium intermediate, followed by a stereoselective reduction. The final diastereoselectivity is highly dependent on the conditions used for both steps. The primary factors to investigate are the choice of acid and the reducing agent.[3]

Troubleshooting Recommendations:

  • Optimize the Acid: Different acids can significantly influence the stereochemical outcome of the protonation step. It is recommended to screen a variety of Brønsted acids. For example, sterically bulky carboxylic acids like pivalic acid (PivOH) have been shown to provide superior diastereoselectivity compared to stronger, less hindered acids like trifluoroacetic acid (TFA).[3]

  • Select the Appropriate Reducing Agent: The choice of the borohydride reducing agent is also critical. While sodium borohydride (NaBH₄) is common, its reactivity and the resulting stereocontrol can be modulated by the acid and solvent system. Other variants may offer different levels of stereocontrol.[3]

  • Control the Temperature: Lower temperatures (e.g., 0 °C or -78 °C) generally favor the kinetically controlled product, which often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[4]

Table 1: Effect of Acid and Reducing Agent on Diastereoselectivity of a Model 1,2-Dihydropyridine Reduction

EntryAcid (equiv.)Reducing Agent (equiv.)Temperature (°C)Diastereomeric Ratio (d.r.)
1TFA (5.0)NaBH₄ (3.0)0 to rt1.5 : 1
2TsOH (5.0)NaBH₄ (3.0)0 to rt2 : 1
3AcOH (5.0)NaBH₄ (3.0)0 to rt5 : 1
4PivOH (5.0)NaBH₄ (3.0)0 to rt>20 : 1

Data adapted from related synthetic protocols. Actual results may vary based on substrate.

Experimental Protocol: Highly Diastereoselective Reduction of a 1,2-Dihydropyridine Intermediate [3]
  • Formation of the 1,2-Dihydropyridine: To a solution of the α,β-unsaturated imine (1.0 mmol) and the alkyne (1.2 mmol) in toluene (5 mL), add [Rh(coe)₂Cl]₂ (2.5 mol %) and a suitable phosphine ligand (5 mol %). Heat the mixture at 80 °C for 2 hours to form the 1,2-dihydropyridine intermediate in situ.

  • Diastereoselective Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add pivalic acid (PivOH, 5.0 mmol, 5.0 equiv.).

  • Add sodium borohydride (NaBH₄, 3.0 mmol, 3.0 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the highly substituted tetrahydropyridine.

G start Low Diastereoselectivity (d.r.) Observed acid Screen Different Acids (e.g., PivOH, TFA, AcOH, TsOH) start->acid Step 1 reductant Select Appropriate Reducing Agent (e.g., NaBH₄, NaBH₃CN) acid->reductant Step 2 temp Vary Reaction Temperature (e.g., 0 °C to -78 °C) reductant->temp Step 3 analyze Analyze d.r. via ¹H NMR or HPLC temp->analyze end Optimal Conditions Identified analyze->end

Caption: Optimization workflow for improving diastereoselectivity in dihydropyridine reduction.[3]

Section 2: Controlling Diastereoselectivity in Nucleophilic Additions to Pyridinium Salts

A classic and powerful method for synthesizing chiral dihydropyridines involves the nucleophilic addition of organometallic reagents to N-acyl pyridinium salts.[5] Achieving high diastereoselectivity in this process relies heavily on the strategic use of chiral auxiliaries.[6]

Q2: My nucleophilic addition to an N-acyl pyridinium salt using a chiral auxiliary is yielding a nearly 1:1 mixture of diastereomers. What factors should I investigate?

A2: Low diastereoselectivity in this reaction points to insufficient facial discrimination of the pyridinium ring by the chiral auxiliary. The conformation of the pyridinium salt intermediate is key, and several factors can be tuned to create a more ordered and selective transition state.

Troubleshooting Recommendations:

  • Evaluate the Chiral Auxiliary: The structure of the chiral auxiliary is paramount.[3] Effective auxiliaries often possess bulky groups that create a strong steric bias, shielding one face of the pyridinium ring from nucleophilic attack. Furthermore, some auxiliaries can engage in π-stacking interactions with the pyridinium ring, which plays a key role in controlling the conformation of the cation intermediate and leading to high stereoselectivities.[6]

  • Introduce a Blocking Group: The regioselectivity of nucleophilic addition (C2 vs. C4 vs. C6) can be an issue.[5] Installing a large, sterically demanding blocking group, such as a trialkylsilyl group (e.g., -SiMe₃, -Si(iPr)₃), at a position like C3 can restrict addition to a single site (e.g., C6), where the chiral auxiliary can then exert maximum stereocontrol.[5]

  • Vary the N-Acyl Group: The acylating agent (e.g., chloroformate) used to activate the pyridine nitrogen is not just an activator but also part of the chiral environment. Experimenting with different N-acyl groups derived from chiral alcohols (like menthol derivatives) can significantly alter the diastereomeric ratio.[5]

  • Control Reaction Temperature: As with most stereoselective reactions, lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.[3]

Table 2: Influence of Chiral Auxiliary and Blocking Group on Diastereoselective Phenylation of 4-Methoxypyridine

EntryPyridine SubstrateChiral Auxiliary (on N-acyl group)Diastereomeric Ratio (d.r.)
14-Methoxypyridine(-)-8-Phenylmenthol65 : 35
24-Methoxy-3-(trimethylsilyl)pyridine(-)-8-Phenylmenthol83 : 17
34-Methoxy-3-(triisopropylsilyl)pyridine(-)-8-Phenylmenthol97 : 3

Data adapted from Comins et al. The bulky triisopropylsilyl group blocks C2 attack and forces a conformation that maximizes the facial shielding by the chiral auxiliary, leading to excellent diastereoselectivity at C6.[5]

G cluster_0 Factors Influencing Diastereoselectivity Aux Chiral Auxiliary (Steric Bulk & π-Stacking) TS Diastereomeric Transition States Aux->TS Block Blocking Group (e.g., -SiR₃ at C3) Block->TS Nuc Nucleophile (e.g., Grignard Reagent) Nuc->TS Temp Temperature (Lower is often better) Temp->TS Product Diastereomeric Ratio (d.r.) of Dihydropyridine Product TS->Product

Caption: Key factors influencing the transition state energy and product diastereoselectivity.[5][6]

Section 3: Addressing Endo/Exo Selectivity in Aza-Diels-Alder Reactions

The Aza-Diels-Alder (or Povarov) reaction is a powerful tool for constructing complex nitrogen-containing heterocycles, including dihydropyridine scaffolds.[7][8] A common challenge is controlling the endo vs. exo diastereoselectivity of the cycloaddition.

Q3: My Aza-Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I favor the formation of a single isomer?

A3: The endo/exo selectivity is determined by the geometry of the transition state. The endo product is often kinetically favored due to stabilizing secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[9] However, non-covalent interactions and steric repulsion can overcome these general preferences.[10][11]

Troubleshooting Recommendations:

  • Catalyst Choice: The choice of catalyst is critical. Lewis acids (e.g., Y(OTf)₃, Sc(OTf)₃) or Brønsted acids (e.g., chiral phosphoric acids) activate the imine dienophile and can strongly influence the transition state geometry through coordination, favoring one pathway over the other.[7][12] Chiral counteranions have also been used to control the stereoselectivity of Povarov reactions involving iminium ions.[13]

  • Solvent Polarity: The solvent can affect the stability of the polar transition states. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂) to polar protic (e.g., water) can shift the endo/exo ratio.[10]

  • Reaction Temperature: Temperature can be used to switch between kinetic and thermodynamic control. Lower temperatures will favor the kinetic product (often endo), whereas higher temperatures may allow for equilibration to the more stable thermodynamic product (often exo).

  • Substrate Sterics: The steric bulk of substituents on both the diene and the dienophile can create unfavorable steric interactions in the more compact endo transition state, thus favoring the exo pathway.[11] While harder to modify post-hoc, this is a key consideration during synthetic design.

G Diene Diene + Imine TS_Endo Endo Transition State (Kinetic Control) Favored by Secondary Orbital Interactions Diene->TS_Endo Lower Temp, Catalyst A TS_Exo Exo Transition State (Thermodynamic Control) Favored by Steric Factors Diene->TS_Exo Higher Temp, Catalyst B Endo_Product Endo Product TS_Endo->Endo_Product Exo_Product Exo Product TS_Exo->Exo_Product

Caption: Competing pathways for endo and exo product formation in Aza-Diels-Alder reactions.[9][10]

Section 4: General FAQs
Q4: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A4: Accurate determination of the d.r. is crucial for optimizing your reaction. The most common and reliable methods are:

  • High-Field ¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds and will have slightly different chemical shifts. Look for well-resolved signals corresponding to specific protons in each diastereomer. The ratio of the integrals for these signals gives the d.r. For complex spectra, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, making quantification easier.[14]

  • High-Performance Liquid Chromatography (HPLC): Using a normal phase or reverse-phase column, it is often possible to separate diastereomers. The ratio of the peak areas corresponds to the d.r. Chiral stationary phases can also be used, especially if you need to confirm the enantiomeric excess of each diastereomer.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can provide excellent separation of diastereomers, allowing for quantification by peak area integration.

Q5: Can the substitution pattern on the pyridine ring itself influence diastereoselectivity?

A5: Absolutely. Substituents on the pyridine ring have a profound effect on both regio- and stereoselectivity.[5]

  • Electronic Effects: Electron-withdrawing groups can make the pyridinium salt more electrophilic but can also influence the stability of intermediates.

  • Steric Effects: As discussed in Section 2, bulky substituents can act as blocking or directing groups, fundamentally altering the accessibility of different faces and positions of the ring to an incoming nucleophile.[5][15] This is a key design element for achieving high levels of stereocontrol.

References

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 2,3-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydropyridine scaffold is a valuable structural motif in medicinal chemistry and natural product synthesis. Its synthesis, however, presents unique challenges, and a variety of catalytic systems have been developed to address these. This guide provides an objective comparison of prominent catalytic systems for the synthesis of 2,3-dihydropyridines, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Catalytic System Performance

The selection of a catalytic system for this compound synthesis is critical, influencing factors such as yield, substrate scope, and reaction conditions. The following table summarizes quantitative data for three distinct and modern catalytic approaches.

Catalytic SystemCatalystKey ReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
Rhodium(III)-Catalyzed C-H Activation --INVALID-LINK--2α,β-Unsaturated Oxime Pivalate, 1,1-Disubstituted Olefin1,2-Dichloroethane (DCE)8012up to 99[1][2]
Gold(I)-Catalyzed Tandem Cyclization [Au(PPh3)]NTf2Homoprogargyl Amide1,2-Dichloroethane (DCE)801-24up to 98[3]
Copper(II)-Catalyzed Aza-Diels-Alder Cu(OTf)2N-benzylideneaniline, Danishefsky's dieneWater (with SDS)Ambient0.5-2up to 95[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the key catalytic systems compared in this guide.

Protocol 1: Rhodium(III)-Catalyzed C-H Activation for this compound Synthesis[1][2]

This method relies on the rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates and their subsequent annulation with 1,1-disubstituted olefins.

Materials:

  • --INVALID-LINK--2 (catalyst)

  • α,β-Unsaturated oxime pivalate (0.2 mmol, 1.0 equiv)

  • 1,1-Disubstituted olefin (0.4 mmol, 2.0 equiv)

  • Silver hexafluoroantimonate (AgSbF6) (0.04 mmol, 0.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, --INVALID-LINK--2 (0.01 mmol, 5 mol%), and AgSbF6.

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous DCE followed by the 1,1-disubstituted olefin via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Gold(I)-Catalyzed Tandem Self-Relay Catalysis for 2,3-Dihydropyridin-4(1H)-one Synthesis[3]

This protocol utilizes a gold(I) catalyst to mediate an intramolecular carbonyl addition of homoprogargyl amides, followed by a nucleophilic addition and Petasis-Ferrier rearrangement.

Materials:

  • [Au(PPh3)]NTf2 (catalyst)

  • Homoprogargyl amide (0.1 mmol, 1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

Procedure:

  • To a vial containing the homoprogargyl amide, add a solution of [Au(PPh3)]NTf2 (0.005 mmol, 5 mol%) in anhydrous DCE.

  • Seal the vial and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-24 hours), cool the reaction to room temperature.

  • Concentrate the mixture and purify the crude product by flash column chromatography to yield the 2,3-dihydropyridin-4(1H)-one.

Protocol 3: Copper(II)-Catalyzed Aza-Diels-Alder Reaction for 2,3-Dihydro-4-pyridone Synthesis[4]

This approach describes a copper(II)-catalyzed aza-Diels-Alder reaction between imines and Danishefsky's diene in an aqueous medium.

Materials:

  • Copper(II) triflate (Cu(OTf)2) (catalyst)

  • Sodium dodecyl sulfate (SDS)

  • N-benzylideneaniline (1.0 mmol, 1.0 equiv)

  • Danishefsky's diene (1.2 mmol, 1.2 equiv)

  • Water

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of Cu(OTf)2 (0.1 mmol, 10 mol%) and SDS (0.2 mmol, 20 mol%).

  • Add the N-benzylideneaniline to the aqueous solution.

  • Add Danishefsky's diene to the reaction mixture.

  • Stir the reaction vigorously at ambient temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 0.5-2 hours).

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 1,2-diphenyl-2,3-dihydro-4-pyridone.

Visualizing the Catalytic Comparison Workflow

The following diagram illustrates a generalized workflow for the comparison of different catalytic systems for this compound synthesis, from initial catalyst screening to final product analysis.

cluster_0 Catalyst Selection & Screening cluster_1 Reaction Optimization cluster_2 Synthesis & Analysis cluster_3 Performance Comparison A Identify Potential Catalysts (Rh, Au, Cu, etc.) B Define Substrate Scope A->B C Initial Screening Reactions B->C D Vary Reaction Parameters (Solvent, Temperature, Time) C->D E Optimize Catalyst Loading D->E F Perform Syntheses Under Optimized Conditions E->F G Isolate & Purify Products F->G H Characterize Products (NMR, MS, etc.) G->H I Compare Yields & Purity H->I J Assess Substrate Scope & Functional Group Tolerance I->J K Evaluate Reaction Conditions (Mildness, Scalability) J->K

Caption: Generalized workflow for comparing catalytic systems.

Signaling Pathways and Logical Relationships

The choice of a catalytic system is often guided by the desired reaction pathway. The following diagram illustrates the distinct mechanistic approaches of the compared catalytic systems.

cluster_rh Rh(III)-Catalyzed C-H Activation cluster_au Au(I)-Catalyzed Tandem Cyclization cluster_cu Cu(II)-Catalyzed Aza-Diels-Alder Rh_Start α,β-Unsaturated Oxime Pivalate + Olefin Rh_Cat [Rh(III)] Catalyst Rh_Start->Rh_Cat Rh_Inter Rhodacycle Intermediate Rh_Cat->Rh_Inter C-H Activation Rh_Prod This compound Rh_Inter->Rh_Prod Reductive Elimination Au_Start Homoprogargyl Amide Au_Cat [Au(I)] Catalyst Au_Start->Au_Cat Au_Inter Oxazine Intermediate Au_Cat->Au_Inter Intramolecular Addition Au_Prod 2,3-Dihydropyridin-4(1H)-one Au_Inter->Au_Prod Petasis-Ferrier Rearrangement Cu_Start Imine + Diene Cu_Cat [Cu(II)] Catalyst Cu_Start->Cu_Cat Cu_Inter [4+2] Cycloaddition Cu_Cat->Cu_Inter Lewis Acid Activation Cu_Prod 2,3-Dihydro-4-pyridone Cu_Inter->Cu_Prod

Caption: Mechanistic pathways for this compound synthesis.

References

A Tale of Two Isomers: Unraveling the Divergent Reactivity of 2,3- and 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet profound differences in the reactivity of dihydropyridine isomers is critical for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive comparison of the chemical reactivity of 2,3-dihydropyridines and 1,4-dihydropyridines, supported by experimental data and detailed protocols for their characteristic reactions.

The arrangement of the double bonds within the dihydropyridine ring dictates the electronic and steric properties of the molecule, leading to distinct and predictable chemical behaviors. While 1,4-dihydropyridines are renowned for their susceptibility to oxidation, forming a stable aromatic pyridine ring, 2,3-dihydropyridines, possessing a conjugated diene system, readily engage in pericyclic reactions, most notably the Diels-Alder reaction.

Key Reactivity Differences at a Glance

The fundamental difference in the reactivity of these two isomers stems from their electronic structure. The 1,4-dihydropyridine isomer possesses two isolated double bonds and is, in essence, a cyclic enamine. This configuration is prone to dehydrogenation to achieve the highly stable aromatic pyridine system. In contrast, the 2,3-dihydropyridine isomer contains a conjugated diene, a structural motif that is highly predisposed to participate in cycloaddition reactions.

Reaction TypeThis compound1,4-DihydropyridinePredominant Outcome
Oxidation Can be oxidized, but less prone than 1,4-DHP.Readily undergoes oxidation (aromatization).Formation of the corresponding pyridine.
Cycloaddition (Diels-Alder) Acts as a diene, readily undergoes [4+2] cycloaddition.Generally does not undergo Diels-Alder reactions.Formation of bicyclic adducts (e.g., isoquinuclidines).
Stability Kinetically labile.Thermodynamically driven to aromatize.1,4-DHP is often considered less stable due to the strong driving force for oxidation.

Oxidation: The Hallmark of 1,4-Dihydropyridine Reactivity

The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is their most characteristic reaction and a critical consideration in their use as pharmaceuticals, as this metabolic transformation leads to a loss of biological activity. This process can be initiated by a variety of oxidizing agents, including mild ones, and is often catalyzed by enzymes such as cytochrome P-450 in vivo.

Experimental Protocol: Oxidation of a 1,4-Dihydropyridine with DMSO

This protocol describes a simple and effective method for the oxidation of a 1,4-dihydropyridine using dimethyl sulfoxide (DMSO) as both the solvent and the oxidizing agent.

Materials:

  • Substituted 1,4-dihydropyridine (0.002 mmol)

  • Dimethyl sulfoxide (DMSO) (5-6 mL)

  • Distilled water

  • Ethanol (for washing)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating apparatus (water bath)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.002 mmol of the 1,4-dihydropyridine in 5-6 mL of DMSO.

  • Attach a reflux condenser and heat the mixture on a water bath for 2-3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into chilled water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with water and then with cold ethanol.

  • Dry the purified pyridine derivative.

Expected Outcome: The reaction typically affords the corresponding pyridine derivative in moderate to good yields (25-64%). The product can be characterized by spectroscopic methods, with a notable disappearance of the N-H proton signal in the 1H NMR spectrum.

Diels-Alder Reaction: The Domain of 2,3-Dihydropyridines

The conjugated diene system within the this compound ring makes it an excellent candidate for participation in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity is largely absent in the 1,4-isomer. The Diels-Alder reaction of 2,3-dihydropyridines (and the closely related 1,2-dihydropyridines) with various dienophiles provides a powerful and direct route to synthesize bicyclic nitrogen-containing scaffolds like isoquinuclidines, which are present in numerous biologically active alkaloids.

Experimental Protocol: Diels-Alder Reaction of a 1,2-Dihydropyridine (as a proxy for this compound)

The following is a general procedure for the Diels-Alder reaction of a 1,2-dihydropyridine with an activated dienophile, which is analogous to the expected reactivity of a this compound.

Materials:

  • N-protected 1,2-dihydropyridine (1.0 mmol)

  • Dienophile (e.g., acrolein, maleic anhydride) (1.2 mmol)

  • Solvent (e.g., toluene, dichloromethane) (10 mL)

  • Lewis acid catalyst (optional, e.g., TiCl4, for enhanced reactivity and stereoselectivity)

  • Standard inert atmosphere glassware

  • Stirring and temperature control apparatus

Procedure:

  • To a flame-dried, inert gas-flushed round-bottom flask, add the N-protected 1,2-dihydropyridine (1.0 mmol) and the chosen solvent (10 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • If using a Lewis acid catalyst, add it to the solution at this stage.

  • Add the dienophile (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture for the required time (can range from a few hours to overnight), monitoring the progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the isoquinuclidine adduct.

Expected Outcome: This reaction typically results in the formation of the corresponding 2-azabicyclo[2.2.2]octane (isoquinuclidine) derivative in good to excellent yields. The stereochemical outcome (endo/exo selectivity) can often be controlled by the choice of reactants, catalyst, and reaction conditions.

Logical Framework of Divergent Reactivity

The following diagram illustrates the distinct reaction pathways favored by 2,3- and 1,4-dihydropyridines.

G Divergent Reactivity of Dihydropyridine Isomers cluster_0 This compound cluster_1 1,4-Dihydropyridine cluster_2 Reaction Pathways cluster_3 Products DHP23 This compound (Conjugated Diene) Oxidation Oxidation (e.g., [O]) DHP23->Oxidation Possible but less favored DielsAlder [4+2] Cycloaddition (Diels-Alder) DHP23->DielsAlder Favored Pathway DHP14 1,4-Dihydropyridine (Cyclic Enamine) DHP14->Oxidation Favored Pathway DHP14->DielsAlder Generally Unreactive Pyridine Aromatic Pyridine Oxidation->Pyridine Isoquinuclidine Isoquinuclidine Adduct DielsAlder->Isoquinuclidine

Caption: Divergent reaction pathways of 2,3- and 1,4-dihydropyridine isomers.

Conclusion

The reactivity of dihydropyridine isomers is a clear illustration of how subtle changes in molecular structure can lead to vastly different chemical behaviors. While 1,4-dihydropyridines are defined by their propensity for aromatization through oxidation, 2,3-dihydropyridines are versatile dienes in Diels-Alder cycloadditions. This fundamental understanding is crucial for medicinal chemists and synthetic organic chemists in the design of stable drug candidates and the development of efficient synthetic routes to complex nitrogen-containing heterocyclic systems. The choice of dihydropyridine isomer should, therefore, be a strategic one, guided by the desired chemical transformation and the target molecular architecture.

Spectroscopic Fingerprints: A Comparative Guide to Dihydropyridine Isomer Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of dihydropyridine isomers is a critical step in ensuring the efficacy and safety of therapeutic agents. Spectroscopic techniques offer a powerful arsenal for elucidating the subtle structural nuances that differentiate these isomers. This guide provides a comparative overview of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the unambiguous identification of dihydropyridine isomers.

Dihydropyridines are a class of organic compounds with a partially saturated pyridine ring. Isomers of dihydropyridines can exhibit distinct pharmacological activities, making their differentiation essential. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), provide unique "fingerprints" based on the interaction of molecules with electromagnetic radiation, enabling their precise identification.

Comparative Spectroscopic Data of Dihydropyridine Isomers

The following table summarizes the key spectroscopic data for distinguishing between different dihydropyridine isomers. The exact values can vary depending on the specific substituents on the dihydropyridine ring.

Spectroscopic TechniqueKey Parameters1,2-Dihydropyridine1,4-Dihydropyridine2,3-Dihydropyridine
¹H NMR Chemical Shift (δ) of Olefinic Protons~6.0-7.5 ppm~5.5-6.0 ppm (H2, H6), ~4.5-5.0 ppm (H3, H5)~6.5-7.0 ppm (H4, H5), ~5.5-6.0 ppm (H2)
Chemical Shift (δ) of N-H Proton~5.0-7.0 ppm~8.0-9.5 ppm~5.0-7.0 ppm
Coupling Constants (J)Vicinal coupling between olefinic protonsCharacteristic coupling patterns for ring protonsVicinal and allylic couplings
¹³C NMR Chemical Shift (δ) of Olefinic Carbons~120-140 ppm~100-110 ppm (C3, C5), ~145-150 ppm (C2, C6)~120-140 ppm
Chemical Shift (δ) of Carbonyl Carbon (if present)~165-175 ppm~165-175 ppm~165-175 ppm
IR Spectroscopy N-H Stretching Vibration (ν)~3300-3400 cm⁻¹~3200-3400 cm⁻¹ (sharp to moderately broad)[1]~3300-3400 cm⁻¹
C=C Stretching Vibration (ν)~1600-1650 cm⁻¹~1600-1650 cm⁻¹[1]~1600-1650 cm⁻¹
C=O Stretching Vibration (ν) (if present)~1680-1720 cm⁻¹~1690-1700 cm⁻¹[2]~1680-1720 cm⁻¹
UV-Vis Spectroscopy Maximum Absorption (λmax)~280-320 nm~230-240 nm and ~330-360 nm~270-300 nm
Mass Spectrometry Molecular Ion Peak (M+)PresentProminent protonated molecular ion [M+H]⁺ in ESI[1]Present
Fragmentation PatternRetro-Diels-Alder reactionLoss of substituents from C3, C5, and C4 positions[3][4]Ring cleavage

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of protons and carbons, which is highly sensitive to the isomeric structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.[2]

Sample Preparation:

  • Dissolve 5-10 mg of the dihydropyridine isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • To confirm the N-H proton signal, a D₂O exchange experiment can be performed.[1] After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H peak will disappear or significantly decrease in intensity.

  • Acquire a ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

  • Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal signal assignment.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Thin Film Method: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Acquisition:

  • Record the background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the prepared sample in the spectrometer and record the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the molecule, which are influenced by the extent of conjugation and the chromophores present.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the dihydropyridine isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Record the baseline spectrum using the pure solvent.

  • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS).[6]

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is then introduced into the ion source of the mass spectrometer.

Data Acquisition:

  • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is commonly used for dihydropyridines.[3]

  • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

  • Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.[6]

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of dihydropyridine isomers, starting from sample preparation to data analysis and final isomer identification.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis & Identification Sample Dihydropyridine Isomer Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry (LC-MS, MS/MS) Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants, Diastereotopicity NMR->NMR_Data IR_Data Characteristic Functional Group Vibrations IR->IR_Data UV_Vis_Data λmax, Conjugation Pattern UV_Vis->UV_Vis_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Comparison Compare Experimental Data with Known Isomer Data NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: A logical workflow for dihydropyridine isomer differentiation.

References

A Comparative Guide to the Synthesis of 2,3-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydropyridine scaffold is a crucial heterocyclic motif found in numerous biologically active molecules and serves as a versatile intermediate in the synthesis of complex alkaloids and pharmaceuticals.[1] The inherent instability of N-unprotected 2,3-dihydropyridines has driven the development of various synthetic strategies to access these valuable compounds.[1] This guide provides a comparative overview of prominent methods for the synthesis of 2,3-dihydropyridines, offering a detailed look at their experimental protocols, performance data, and reaction mechanisms.

Performance Comparison of Key Synthesis Methods

The selection of a synthetic route to 2,3-dihydropyridines depends on factors such as desired substitution patterns, substrate availability, and required reaction conditions. The following table summarizes quantitative data for three major synthetic approaches.

Synthesis MethodCatalyst/ReagentTypical SolventTemperature (°C)Reaction TimeYield (%)Diastereomeric Ratio (d.r.)Key Advantages
Rh(III)-Catalyzed C-H Activation [Cp*Rh(III)(OAc)₂]₂HFIP6012-24 h60-99%up to 10:1Broad substrate scope, high yields, good diastereoselectivity.[2]
Nucleophilic Addition to Pyridinium Salts Grignard Reagents / OrganolithiumsTHF / Ether-78 to rt1-4 h40-95%VariesReadily available starting materials, straightforward procedure.[3][4]
Aza-Diels-Alder Reaction Lewis Acid (e.g., Yb(OTf)₃) or thermalToluene / CH₂Cl₂25-11015 min - 24 h60-95%VariesAccess to highly functionalized products, can be performed under mild conditions.[5][6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.

Method 1: Rh(III)-Catalyzed C-H Activation of α,β-Unsaturated Oximes

This method provides an efficient route to 2,3-dihydropyridines through the reaction of α,β-unsaturated oxime pivalates with alkenes, catalyzed by a rhodium(III) complex.[2]

Experimental Protocol:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (0.2 mmol, 1.0 equiv), [Cp*CF₃Rh(OAc)₂]₂ (0.005 mmol, 2.5 mol %), and CsOAc (0.1 mmol, 0.5 equiv).

  • The vial is sealed with a Teflon-lined cap and purged with argon.

  • Add the alkene (0.4 mmol, 2.0 equiv) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) via syringe.

  • The reaction mixture is stirred at 60 °C for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired this compound.

Method 2: Nucleophilic Addition to N-Acyl Pyridinium Salts

A straightforward approach for the synthesis of 2,3-dihydropyridines involves the addition of organometallic reagents to N-activated pyridinium salts, which are often generated in situ.[1]

Experimental Protocol:

  • A solution of the pyridine derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • An acyl chloride (e.g., chloroformate, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the N-acyl pyridinium salt.

  • The organometallic reagent (e.g., a Grignard reagent, 1.2 equiv) is then added slowly at -78 °C.

  • The reaction is stirred for 1-3 hours, allowing the temperature to warm to room temperature gradually.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the this compound.

Method 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful tool for the construction of the this compound ring system through the cycloaddition of an aza-diene with a dienophile.[5][7]

Experimental Protocol:

  • To a solution of the imine (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane, add the dienophile (e.g., Danishefsky's diene, 1.2 equiv).

  • If a catalyst is used, a Lewis acid (e.g., Yb(OTf)₃, 10 mol %) is added to the mixture.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting crude product is then purified by flash column chromatography to provide the this compound derivative.

Reaction Pathways and Mechanisms

Visualizing the flow of these chemical transformations is crucial for understanding the underlying principles and for optimizing reaction conditions.

Rh_Catalyzed_CH_Activation cluster_start Starting Materials cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Oxime α,β-Unsaturated Oxime Pivalate CH_Activation C-H Activation Oxime->CH_Activation Alkene Alkene Migratory_Insertion Migratory Insertion Alkene->Migratory_Insertion Rh_cat [Rh(III)] Catalyst Rh_cat->CH_Activation CH_Activation->Migratory_Insertion Metallacycle Intermediate Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Seven-membered Metallacycle Reductive_Elimination->Rh_cat Catalyst Regeneration Product This compound Reductive_Elimination->Product

Rh(III)-Catalyzed C-H Activation Pathway

Nucleophilic_Addition Pyridine Pyridine Pyridinium_Salt N-Acyl Pyridinium Salt Pyridine->Pyridinium_Salt Acyl_Halide Acyl Halide Acyl_Halide->Pyridinium_Salt Addition Nucleophilic Addition Pyridinium_Salt->Addition Nucleophile Organometallic Nucleophile (R-M) Nucleophile->Addition Dihydropyridine 1,2- or 1,4-Dihydropyridine (Mixture Possible) Addition->Dihydropyridine Final_Product This compound (after workup/isomerization) Dihydropyridine->Final_Product

Nucleophilic Addition to Pyridinium Salts

Aza_Diels_Alder Diene Aza-diene (e.g., Imine) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., Danishefsky's Diene) Dienophile->Cycloaddition Product This compound Derivative Cycloaddition->Product

Aza-Diels-Alder Reaction Workflow

References

A Comparative Analysis of the Bioactivity of 2,3-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydropyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of various this compound derivatives, with a focus on their anticancer, antimicrobial, and cardiovascular effects. The information presented herein is supported by experimental data from recent scientific literature to aid researchers and drug development professionals in their quest for novel therapeutic agents.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as promising anticancer agents. Their mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by kinases, or the induction of apoptosis. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their potency.

A novel series of symmetrical and asymmetrical dihydropyridines were designed and synthesized, showing good activity against MCF-7 breast cancer cells with IC50 values ranging from 16.75 to 66.54 μM.[1] Notably, compounds HD-6, HD-7, and HD-8 were the most potent, with IC50 values of 21.26, 16.75, and 18.33 μM, respectively.[1] Further investigation revealed that some of these compounds inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1] For instance, compound HD-8 demonstrated significant EGFRwt kinase inhibition with an IC50 value of 15.90 ± 1.20 nM.[1]

In another study, 3,4-dihydropyridine-2(1H)-thiones were synthesized and evaluated for their anticancer activity. Compound S1, with an N-H moiety, and S2, with an N-Methyl group, were identified as the most promising derivatives against the A375 human melanoma cell line, with IC50 values of 4.33 ± 1.00 µM and 12.55 ± 2.16 µM, respectively.[2]

Furthermore, a series of pyrido[2,3-d]pyrimidine derivatives, which are structurally related to 2,3-dihydropyridines, have shown remarkable cytotoxicity.[3] Compounds 4 and 11 exhibited potent activity against MCF-7 cells with IC50 values of 0.57 μM and 1.31 μM, and against HepG2 cells with IC50 values of 1.13 μM and 0.99 μM, respectively.[3] These compounds were also found to be potent inhibitors of PIM-1 kinase, with IC50 values of 11.4 nM and 21.4 nM for compounds 4 and 11, respectively.[3]

Table 1: Comparative Anticancer Activity (IC50) of this compound and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
HD-7MCF-7 (Breast)16.75[1]
HD-8MCF-7 (Breast)18.33[1]
HD-6MCF-7 (Breast)21.26[1]
S1A375 (Melanoma)4.33 ± 1.00[2]
S2A375 (Melanoma)12.55 ± 2.16[2]
Compound 4MCF-7 (Breast)0.57[3]
Compound 11MCF-7 (Breast)1.31[3]
Compound 4HepG2 (Liver)1.13[3]
Compound 11HepG2 (Liver)0.99[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure of their antimicrobial efficacy.

A study on novel dihydropyrimidine derivatives revealed significant antimicrobial activity, with MIC values of 32 and 64 μg/ml against common pathogenic bacteria.[4] Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive bacterium Staphylococcus aureus, were particularly susceptible.[4] Notably, the widest spectrum of antibacterial activity was observed for compounds C6 and C22.[4] Many of the tested compounds also displayed remarkable antifungal activity with an MIC of 32 μg/ml.[4]

Another investigation into pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[5] Compound 12a was particularly effective, inhibiting the growth of E. coli at an MIC of 0.0195 mg/mL, and B. mycoides and C. albicans at an MIC below 0.0048 mg/mL.[5]

Table 2: Comparative Antimicrobial Activity (MIC) of this compound and Related Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
C6E. coli, P. aeruginosa, S. aureus32, 64[4]
C22E. coli, P. aeruginosa, S. aureus32, 64[4]
Various DerivativesFungi32[4]
12aE. coli19.5[5]
12aB. mycoides<4.8[5]
12aC. albicans<4.8[5]
15E. coli>4.8[5]
15B. mycoides9.8[5]
15C. albicans39[5]

Cardiovascular Effects

Dihydropyridine derivatives are well-established as calcium channel blockers, playing a crucial role in the management of hypertension and other cardiovascular diseases.[6][7][8] They primarily act on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[9] While the majority of clinically used dihydropyridines are 1,4-dihydropyridines, the this compound scaffold also holds potential for modulating cardiovascular function.

The cardiovascular effects of these compounds are often assessed by their ability to relax pre-contracted isolated arterial rings. While specific quantitative data for a comparative series of 2,3-dihydropyridines is less common in the readily available literature, the general principle of action is expected to be similar to their 1,4-isomers. Structure-activity relationship studies often focus on modifying substituents on the dihydropyridine ring to enhance potency and selectivity while minimizing side effects like reflex tachycardia.[9][10]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic activity of compounds.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Experimental_Workflow_for_Bioactivity_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification cluster_optimization Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Cardiovascular Cardiovascular Screening (e.g., Vasodilation Assay) Purification->Cardiovascular Data Data Collection (IC50, MIC values) Anticancer->Data Antimicrobial->Data Cardiovascular->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead Optimization Chemical Modification for Improved Potency & Safety Lead->Optimization Optimization->Synthesis Iterative Process

Caption: General workflow for the discovery and development of bioactive this compound derivatives.

PIM1_Kinase_Inhibition_Pathway DHP Pyrido[2,3-d]pyrimidine Derivative (e.g., Cmpd 4) PIM1 PIM-1 Kinase DHP->PIM1 Inhibition PhosphoSubstrate Phosphorylated Substrate PIM1->PhosphoSubstrate Phosphorylation Substrate Substrate (e.g., BAD, c-Myc) Substrate->PIM1 Apoptosis Inhibition of Apoptosis PhosphoSubstrate->Apoptosis Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation

Caption: Simplified signaling pathway showing the inhibition of PIM-1 kinase by a pyrido[2,3-d]pyrimidine derivative, leading to anticancer effects.

References

Comparative Analysis of Reaction Mechanisms in 2,3-Dihydropyridine Synthesis: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms for the synthesis of 2,3-dihydropyridines is paramount for optimizing reaction conditions and designing novel derivatives. This guide provides an objective comparison of prevalent reaction pathways—Rh(III)-catalyzed C-H activation, aza-Diels-Alder reactions, and multicomponent reactions—supported by computational data to elucidate the underlying energetics and mechanistic details.

The synthesis of 2,3-dihydropyridines, a key structural motif in many biologically active compounds, can be achieved through various synthetic strategies. Computational analysis, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to investigate the complex potential energy surfaces of these reactions, offering insights into transition states and reaction barriers that govern the product formation. This guide compares the computational analyses of three major synthetic routes to 2,3-dihydropyridines.

Rh(III)-Catalyzed C-H Activation/Annulation

A prominent method for constructing 2,3-dihydropyridines involves the Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes. Mechanistic studies, combining experimental evidence with DFT calculations, have revealed a detailed catalytic cycle.

The reaction is initiated by a reversible C-H activation of the α,β-unsaturated oxime pivalate with the cationic Rh(III) complex, forming a five-membered rhodacycle intermediate. This is followed by coordination of the alkene and a subsequent migratory insertion into the Rh-C bond, which is often the rate-determining step of the catalytic cycle. The final steps involve reductive elimination and N-O bond cleavage to release the 2,3-dihydropyridine product and regenerate the active Rh(III) catalyst.[1]

Computational studies have been instrumental in predicting the feasibility and optimizing the conditions for these reactions, including those catalyzed by related Iridium(III) complexes. DFT calculations have shown that the electronic properties of the ancillary ligands on the metal center and the substituents on the reactants significantly influence the activation energy of the rate-determining migratory insertion step.

Catalyst SystemReactantsRate-Determining StepApparent Activation Energy (kcal/mol)Reference
[CpRh(OAc)]+α,β-unsaturated oxime pivalate + alkeneMigratory InsertionNot explicitly tabulated, but substituent effects studied[1]
[CpIr(OAc)]+α,β-unsaturated oxime pivalate + alkeneMigratory InsertionVaries with substituents (e.g., strong electron-donating groups on the oxime lower the barrier)

Note: The table above reflects the qualitative findings from the literature; specific activation energy values are highly dependent on the exact substrates and computational level of theory.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines

The following is a general procedure adapted from the work of Rovis and coworkers.[1]

Materials:

  • [Cp*RhCl2]2 (catalyst precursor)

  • AgSbF6 (halide scavenger)

  • α,β-Unsaturated oxime pivalate (substrate)

  • Alkene (substrate)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%).

  • Anhydrous solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to generate the active cationic Rh(III) catalyst.

  • The α,β-unsaturated oxime pivalate (1.0 equiv) and the alkene (1.2-2.0 equiv) are added to the reaction mixture.

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 60-80 °C) and stirred for the specified time (typically 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired this compound product.

Computational Methodology: DFT calculations for similar systems are typically performed using a functional such as B3LYP or M06 with a basis set like 6-31G(d,p) for main group elements and a pseudopotential basis set (e.g., LANL2DZ) for the metal. Solvation effects are often included using a polarizable continuum model (PCM).

Logical Flow of the Rh(III)-Catalyzed Reaction

Rh_Catalyzed_Mechanism cluster_0 Catalytic Cycle Active_Catalyst [Rh(III)]+ Rhodacycle Five-membered Rhodacycle Active_Catalyst->Rhodacycle C-H Activation Alkene_Coordination Alkene Coordination Rhodacycle->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion (Rate-Determining) Alkene_Coordination->Migratory_Insertion Seven_membered_Intermediate Seven-membered Rhodacycle Migratory_Insertion->Seven_membered_Intermediate Reductive_Elimination Reductive Elimination & N-O Cleavage Seven_membered_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, offers another important route to 2,3-dihydropyridines. This reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise mechanism involving a zwitterionic or diradical intermediate. The operative mechanism is highly dependent on the nature of the reactants, catalyst, and solvent.[2]

Computational studies have been employed to dissect the subtle energy differences between the concerted and stepwise pathways. For many aza-Diels-Alder reactions, the concerted pathway is energetically favored. However, the presence of strong Lewis acids or highly polarized reactants can stabilize the intermediates of a stepwise pathway, making it competitive or even preferred.

Reaction PathwayKey FeaturesTypical Activation Barrier Range (kcal/mol)Reference
Concerted [4+2] Single transition state, stereospecific.20 - 35
Stepwise Formation of a zwitterionic or diradical intermediate, potential loss of stereochemistry.Can be comparable to or higher than concerted, depending on intermediate stability.[2]

Note: The activation barriers are generalized and can vary significantly based on the specific diene, dienophile, and reaction conditions.

Experimental Protocol: Aza-Diels-Alder Synthesis of 2,3-Dihydropyridines

A general procedure for a Lewis-acid catalyzed aza-Diels-Alder reaction is as follows:

Materials:

  • Diene (e.g., Danishefsky's diene)

  • Imine (dienophile)

  • Lewis acid catalyst (e.g., ZnCl2, BF3·OEt2)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, the imine (1.0 equiv) is dissolved in the anhydrous solvent in a reaction vessel.

  • The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • The Lewis acid catalyst (0.1 - 1.0 equiv) is added, and the mixture is stirred for a short period.

  • The diene (1.0 - 1.5 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at the low temperature for a specified time until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated NaHCO3 solution).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the this compound.

Concerted vs. Stepwise Aza-Diels-Alder Pathways

Aza_Diels_Alder cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Reactants_C Diene + Imine TS_C [4+2] Transition State Reactants_C->TS_C Product_C This compound TS_C->Product_C Reactants_S Diene + Imine TS1_S First Transition State Reactants_S->TS1_S Intermediate_S Zwitterionic/Diradical Intermediate TS1_S->Intermediate_S TS2_S Second Transition State Intermediate_S->TS2_S Product_S This compound TS2_S->Product_S

Caption: Comparison of concerted and stepwise mechanisms for the aza-Diels-Alder reaction.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules like dihydropyridines. The Hantzsch dihydropyridine synthesis is a classic example, although it typically yields 1,4-dihydropyridines. However, variations of MCRs can lead to the formation of this compound isomers.

The mechanisms of MCRs are often complex, involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization. Computational studies are crucial for unraveling these intricate pathways and identifying the key intermediates and transition states that control the regioselectivity of the final product. For instance, in a Hantzsch-like reaction, DFT calculations can determine the relative energy barriers for the cyclization steps that lead to different dihydropyridine isomers.[3]

Reaction StepDescriptionRole in this compound Formation
Knoevenagel Condensation Aldehyde/ketone reacts with an active methylene compound.Forms a key unsaturated intermediate.
Michael Addition A nucleophile adds to the α,β-unsaturated intermediate.Elongates the carbon chain and introduces nitrogen.
Cyclization/Dehydration Intramolecular reaction to form the dihydropyridine ring.The regioselectivity of this step determines the final isomer.
Experimental Protocol: Multicomponent Synthesis of Dihydropyridines

A representative procedure for a three-component synthesis is as follows:

Materials:

  • An aldehyde

  • An active methylene compound (e.g., a β-ketoester)

  • A nitrogen source (e.g., an enamine or ammonium acetate)

  • A catalyst (e.g., an acid or a base)

  • A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • To a reaction vessel, add the aldehyde (1.0 equiv), the active methylene compound (1.0 equiv), the nitrogen source (1.0 equiv), and the catalyst (catalytic amount).

  • Add the solvent and stir the mixture at room temperature or with heating for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the reaction mixture may be cooled, and the product may precipitate. The solid can be collected by filtration.

  • Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Workflow for a Typical Multicomponent Reaction

MCR_Workflow Start Reactants (Aldehyde, Active Methylene, Nitrogen Source) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Open-chain Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product This compound Cyclization->Product

Caption: A generalized workflow for the multicomponent synthesis of dihydropyridines.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2,3-Dihydropyridine Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic analysis of 2,3-dihydropyridine structures with alternative analytical methods. Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a comprehensive resource for the structural elucidation of this important class of heterocyclic compounds.

Introduction to 2,3-Dihydropyridines

2,3-Dihydropyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Understanding their three-dimensional structure is crucial for elucidating their mechanism of action, structure-activity relationships (SAR), and for the rational design of new therapeutic agents. X-ray crystallography stands as a definitive method for determining the precise atomic arrangement in the solid state, providing invaluable insights into bond lengths, bond angles, and conformational preferences.

X-ray Crystallographic Data of Dihydropyridine Derivatives

The following table summarizes key crystallographic data for a this compound derivative, 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, and provides a comparison with two representative 1,4-dihydropyridine structures. This comparison highlights the structural nuances between these related heterocyclic systems.

Parameter2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one[1]3-{1-[(4-Methylphenyl)sulfonil]-1,4-dihydropyridin-4-yl}-1H-indole[2]Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[3]
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group PbcaPnmaP2₁/c
a (Å) 7.963(3)7.9192(9)8.567(2)
b (Å) 12.629(5)11.4344(13)7.423(2)
c (Å) 30.116(11)19.168(2)13.018(4)
α (°) 909090
β (°) 9090104.59(3)
γ (°) 909090
Volume (ų) 3028.3(19)1735.7(3)801.3(4)
Z 844
Selected Bond Lengths (Å) C(7)-N(2): 1.421(2), C(8)-N(2): 1.421(2), C(7)=O(1): 1.229(2)N(1)-S(1): 1.688(2), C(4')-C(5'): 1.332(4), C(5')-C(6'): 1.445(4)N(1)-C(2): 1.378(2), C(4)=O(1): 1.248(2), C(5)-C(6): 1.362(2)
Selected Bond Angles (°) C(1)-C(7)-N(2): 115.82(16), O(1)-C(7)-N(2): 122.92(18)C(3')-C(4')-C(5'): 120.9(3), N(1)-S(1)-O(1): 119.3(1)C(3)-C(4)-C(5): 116.4(1), C(2)-N(1)-C(6): 124.0(1)
Dihedral Angle (°) Pyridyl plane II to Pyridyl plane III: 89.799(9)Indole mean plane to Benzene ring: 65.0(1)4-oxo-1,4-dihydropyridine ring to ester moiety: 2.3(2)

Experimental Protocols

The successful X-ray crystallographic analysis of this compound derivatives hinges on the ability to obtain high-quality single crystals. The following sections outline a general workflow for synthesis and crystallization.

Synthesis of 2,3-Dihydropyridin-4(1H)-ones

A common route to 2,3-dihydropyridin-4(1H)-ones involves the aza-Diels-Alder reaction. For example, the reaction of Danishefsky's diene with imines, often catalyzed by a Lewis acid, provides a versatile method for the synthesis of this scaffold. The specific reaction conditions, including catalyst, solvent, and temperature, will vary depending on the substrates used.

G cluster_reactants Reactants Danishefsky_diene Danishefsky's Diene Reaction Aza-Diels-Alder Reaction Danishefsky_diene->Reaction Imine Imine Imine->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl2, Sc(OTf)3) Catalyst->Reaction Solvent Solvent (e.g., CH2Cl2, THF) Solvent->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2,3-Dihydropyridin-4(1H)-one Purification->Product

Crystallization Techniques for Dihydropyridine Derivatives

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific compound's solubility and stability.

1. Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

2. Vapor Diffusion:

  • Hanging Drop: Dissolve the compound in a small volume of a solvent. Place this drop on a siliconized coverslip and invert it over a well containing a precipitant (a solvent in which the compound is less soluble).

  • Sitting Drop: Place a small drop of the concentrated compound solution in a microbridge within a sealed well containing a precipitant.

  • The precipitant vapor slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

3. Solvent Layering:

  • Dissolve the compound in a dense, "good" solvent.

  • Carefully layer a less dense, "poor" solvent (antisolvent) on top of the solution, creating a distinct interface.

  • Slow diffusion at the interface will lead to crystal growth.

4. Cooling:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature, and then further in a refrigerator or freezer. The decrease in solubility upon cooling can induce crystallization.

G Start Purified Compound Crystallization Single Crystal Growth Start->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation End Final Crystal Structure Validation->End

Comparison with Alternative Methods: NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information about the structure and dynamics in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingThrough-bond and through-space atomic connectivity, conformational dynamics, intermolecular interactions in solution
Resolution Atomic resolution (typically < 1 Å)Lower resolution for full 3D structure, but provides detailed local structural information
Molecular Size Can be applied to very large molecules and complexesGenerally limited to smaller to medium-sized molecules (< 50 kDa)
Dynamics Provides a time-averaged static structureCan probe molecular motions and conformational exchange over a wide range of timescales
Hydrogen Atoms Difficult to locate preciselyDirectly observable, providing key structural constraints
Main Challenge Growing high-quality single crystalsSignal overlap in complex molecules, sensitivity

G Xray X-ray Crystallography Xray_Adv Advantages: - High Resolution - Precise Bond Info - No Size Limit (in principle) Xray_Dis Disadvantages: - Requires Crystals - Static Picture - H-atoms difficult to locate NMR NMR Spectroscopy NMR_Adv Advantages: - Solution State - Dynamic Information - H-atoms directly observed NMR_Dis Disadvantages: - Lower Resolution (global) - Size Limitations - Signal Overlap Xray_Adv->NMR_Adv Complementary Information Xray_Dis->NMR_Dis Different Limitations

Conclusion

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of this compound derivatives in the solid state. The high-resolution data it provides on bond lengths, bond angles, and stereochemistry is fundamental for understanding their chemical properties and biological activity. While obtaining suitable crystals can be a significant hurdle, the detailed structural insights gained are often essential for advancing drug discovery and development programs. For a comprehensive understanding of a molecule's behavior, it is often beneficial to combine the static, solid-state picture from X-ray crystallography with the dynamic, solution-phase information provided by NMR spectroscopy.

References

A Comparative Guide to the Kinetic Studies of 2,3-Dihydropyridine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic studies for two distinct methods of 2,3-dihydropyridine synthesis: a modern Rhodium(III)-catalyzed C-H activation/annulation and a classic pericyclic aza-Diels-Alder reaction. The synthesis of 2,3-dihydropyridines, key structural motifs in many biologically active compounds, is of significant interest to the medicinal chemistry and drug development community. Understanding the kinetics of these formation reactions is crucial for optimizing reaction conditions, scaling up production, and predicting reaction outcomes. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes reaction pathways to aid researchers in selecting and implementing the most suitable synthetic strategy.

Comparison of Kinetic Data

The following table summarizes the key kinetic parameters for the two primary methods of this compound synthesis discussed in this guide. This data allows for a direct comparison of reaction rates and the influence of catalyst and reactant concentrations.

MethodCatalystKey ReactantsRate LawRate-Determining StepNotes
Rh(III)-Catalyzed C-H Activation/Annulation [Cp*Rh(OAc)₂]₂ or related Rh(III) complexesα,β-Unsaturated Oxime Pivalate, 1,1-Disubstituted OlefinOverall second-order kinetics. First-order in both [Rh(III) catalyst] and [oxime]. The reaction rate shows a complex dependence on the [alkene], with evidence of an inhibitory effect at higher concentrations.[1]Migratory InsertionThe reaction proceeds via a reversible C-H activation followed by an irreversible, rate-limiting migratory insertion of the olefin into the Rh-C bond.[1]
Aza-Diels-Alder Reaction Lewis Acid (e.g., ZnCl₂) or Thermal1-Aza-1,3-butadiene, Dienophile (e.g., alkene)Typically second-order; first-order in both [azadiene] and [dienophile]. The reaction can be accelerated by Lewis acid catalysts.CycloadditionThe mechanism can be either concerted or stepwise. For concerted pathways, the reaction rate is influenced by the electronic nature of the substituents on both the azadiene and the dienophile. Lewis acids can catalyze the reaction by lowering the LUMO energy of the imine.

Experimental Protocols

Detailed methodologies for the kinetic analysis of each reaction are provided below. These protocols are essential for reproducing the kinetic studies and for adapting them to new substrates or conditions.

Protocol 1: Kinetic Analysis of Rh(III)-Catalyzed this compound Formation

This protocol is adapted from the work of Romanov-Michailidis, et al. and is designed to monitor the progress of the Rh(III)-catalyzed annulation of an α,β-unsaturated oxime pivalate with a 1,1-disubstituted olefin.

Materials:

  • [Cp*Rh(OAc)₂]₂ (or other desired Rh(III) catalyst)

  • α,β-Unsaturated oxime pivalate

  • 1,1-Disubstituted olefin

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Solvent (e.g., 1,2-dichloroethane)

  • NMR tubes

  • Constant temperature NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the Rh(III) catalyst, the oxime, the olefin, and the internal standard in the chosen solvent.

  • Reaction Setup: In a typical experiment, a solution of the oxime and the internal standard is prepared in an NMR tube. The solution is then equilibrated to the desired reaction temperature in the NMR spectrometer.

  • Initiation of Reaction: The reaction is initiated by the addition of a solution containing the Rh(III) catalyst and the olefin to the NMR tube. The tube is quickly shaken and placed back into the spectrometer.

  • Data Acquisition: ¹H NMR spectra are recorded at regular time intervals. The disappearance of the starting materials and the appearance of the this compound product are monitored by integrating characteristic peaks relative to the internal standard.

  • Data Analysis: The concentration of the reactants and products at each time point is calculated. This data is then used to determine the reaction order with respect to each component and to calculate the rate constant. For determining the order in one reactant, the concentrations of the other reactants are held in large excess to maintain pseudo-first-order conditions.

Protocol 2: Kinetic Analysis of a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol outlines a general method for studying the kinetics of a Lewis acid-catalyzed aza-Diels-Alder reaction between a 1-aza-1,3-butadiene and a dienophile to form a this compound.

Materials:

  • 1-Aza-1,3-butadiene derivative

  • Dienophile (e.g., an electron-rich alkene)

  • Lewis Acid catalyst (e.g., ZnCl₂)

  • Internal standard (e.g., durene)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vessel equipped with a magnetic stirrer and a port for sample withdrawal

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: A solution of the 1-aza-1,3-butadiene, the dienophile, and the internal standard in the anhydrous solvent is prepared in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The mixture is brought to the desired reaction temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of the Lewis acid catalyst to the reaction mixture.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals. Each aliquot is immediately quenched (e.g., by adding a small amount of triethylamine or by cooling rapidly).

  • Analysis: The quenched samples are analyzed by GC-MS or HPLC to determine the concentration of the reactants and the this compound product. The concentrations are calculated based on calibration curves previously established with authentic samples.

  • Data Analysis: The concentration versus time data is plotted to determine the initial rates of the reaction. By varying the initial concentrations of the reactants and the catalyst, the reaction orders and the rate constant can be determined.

Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Rh_Catalyzed_Mechanism cluster_cycle Catalytic Cycle Rh_III [Cp*Rh(III)X₂] Metallacycle Rhodacycle Intermediate Rh_III->Metallacycle + Oxime - HX (reversible) Oxime α,β-Unsaturated Oxime Migratory_Insertion_TS Migratory Insertion (Rate-Limiting) Metallacycle->Migratory_Insertion_TS + Olefin Olefin 1,1-Disubstituted Olefin Post_Insertion_Intermediate Post-Insertion Intermediate Migratory_Insertion_TS->Post_Insertion_Intermediate Product This compound Post_Insertion_Intermediate->Product Reductive Elimination Product->Rh_III Regeneration Aza_Diels_Alder_Mechanism Azadiene 1-Aza-1,3-butadiene Activated_Azadiene Activated Azadiene-LA Complex Azadiene->Activated_Azadiene + LA Dienophile Dienophile (Alkene) Transition_State [4+2] Cycloaddition Transition State Dienophile->Transition_State Lewis_Acid Lewis Acid (LA) Activated_Azadiene->Transition_State + Dienophile Product This compound Transition_State->Product Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Catalyst, Standard) Reaction_Setup Set up Reaction (Constant Temperature) Stock_Solutions->Reaction_Setup Initiate Initiate Reaction Reaction_Setup->Initiate Monitor Monitor Reaction Progress (NMR, GC, or HPLC) Initiate->Monitor Quench Quench Aliquots (for ex-situ analysis) Monitor->Quench if applicable Concentration_Time Determine Concentration vs. Time Monitor->Concentration_Time Quench->Concentration_Time Plot_Data Plot Kinetic Data Concentration_Time->Plot_Data Determine_Parameters Determine Rate Law & Rate Constants Plot_Data->Determine_Parameters

References

A Comparative Guide to Novel Catalysts for 2,3-Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel catalytic system for the synthesis of 2,3-dihydropyridines against an established, greener alternative. The synthesis of 2,3-dihydropyridines, a crucial scaffold in medicinal chemistry, is a focal point of contemporary organic synthesis. This document offers a direct comparison of a modern Rhodium(III)-based catalyst and the well-established Montmorillonite K-10 clay catalyst, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and methodology implementation.

At a Glance: Catalyst Performance Comparison

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of 2,3-dihydropyridine synthesis. Below, we present a comparative summary of a novel Rh(III)-catalyzed system and a well-established Montmorillonite K-10-catalyzed approach for the synthesis of this compound derivatives.

Table 1: Performance Data for Novel Rh(III)-Catalyzed this compound Synthesis [1][2][3]

Entryα,β-Unsaturated Oxime PivalateAlkeneCatalyst Loading (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
11a2a5CsOAcHFIP601699
21b2a2CsOAcHFIP501695
31c2a2CsOAcHFIP501692
41d2b2CsOAcHFIP501688
51e2c2CsOAcHFIP501675

Data extracted from Rovis, T. et al., J. Am. Chem. Soc. 2015, 137, 28, 8892–8895.[1][2][3]

Table 2: Performance Data for Established Montmorillonite K-10-Catalyzed 2,3-Dihydropyridinone Synthesis

EntryAmineCatalystPower (W)Time (s)Yield (%)
1n-PentylamineMontmorillonite K-1045012025
2m-Toluidine acetateMontmorillonite K-104506022
3p-Toluidine acetateMontmorillonite K-104506020
4p-Anisidine acetateMontmorillonite K-104506017
54-Aminopyrimidine acetateMontmorillonite K-104509018

Data extracted from Al-Zaydi, K. M., Molecules 2010, 15(11), 8465-8475.

Reaction Pathway and Experimental Workflow

To elucidate the synthetic processes, the following diagrams illustrate the general reaction pathway for Rh(III)-catalyzed this compound synthesis and a typical experimental workflow for a catalyzed organic reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst Unsaturated_Oxime α,β-Unsaturated Oxime Pivalate Reaction_Vessel Reaction (C-H Activation, Migratory Insertion, Reductive Elimination) Unsaturated_Oxime->Reaction_Vessel Alkene 1,1-Disubstituted Alkene Alkene->Reaction_Vessel Rh_Catalyst [Cp*Rh(III)] Catalyst Rh_Catalyst->Reaction_Vessel Product This compound Reaction_Vessel->Product

General reaction pathway for Rh(III)-catalyzed this compound synthesis.

G Start Start Reactant_Prep Prepare Reactants and Catalyst Start->Reactant_Prep Reaction_Setup Set up Reaction Vessel (e.g., microwave vial or flask) Reactant_Prep->Reaction_Setup Run_Reaction Run Reaction (Heating/Irradiation) Reaction_Setup->Run_Reaction Monitoring Monitor Reaction (e.g., TLC) Run_Reaction->Monitoring Monitoring->Run_Reaction Incomplete Workup Reaction Work-up (e.g., Filtration, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (e.g., NMR, MS) Purification->Analysis End End Analysis->End

A typical experimental workflow for catalyzed organic synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following are representative experimental protocols for the synthesis of 2,3-dihydropyridines and their derivatives using the benchmarked catalysts.

Protocol 1: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines[1]

This protocol is based on the C-H activation of α,β-unsaturated oxime pivalates and their annulation with 1,1-disubstituted olefins.

Materials:

  • α,β-Unsaturated oxime pivalate (1.0 equiv)

  • 1,1-Disubstituted alkene (1.2 equiv)

  • [Cp*CF3Rh(OAc)2] (A3) catalyst (2 mol %)

  • Cesium acetate (CsOAc) (10 mol %)

  • Hexafluoroisopropanol (HFIP) (0.3 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, [Cp*CF3Rh(OAc)2] catalyst, and CsOAc.

  • Evacuate and backfill the vial with argon three times.

  • Add HFIP and the 1,1-disubstituted alkene via syringe.

  • Seal the vial and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

Protocol 2: Microwave-Assisted Synthesis of 2,3-Dihydropyridin-4-ones using Montmorillonite K-10

This procedure outlines the synthesis of 2,3-dihydropyridin-4-ones from curcumin and primary amines or their acetates using Montmorillonite K-10 as a solid support and catalyst under microwave irradiation.

Materials:

  • Curcumin (1 mmol)

  • Primary amine or amine acetate (1 mmol)

  • Montmorillonite K-10 (1 g)

  • Ethanol

Procedure:

  • In a beaker, dissolve curcumin and the primary amine or amine acetate in a minimal amount of ethanol.

  • Add Montmorillonite K-10 to the solution and mix thoroughly to adsorb the reactants onto the clay.

  • Evaporate the solvent under reduced pressure.

  • Place the dried, reactant-adsorbed clay in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 450 W for the specified time (typically 60-120 seconds).

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product from the clay using ethanol (3 x 10 mL).

  • Filter to remove the Montmorillonite K-10 catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,3-dihydropyridin-4-one.

Concluding Remarks

The selection of a catalyst for this compound synthesis is a critical decision that influences not only the reaction's efficiency but also its environmental impact and cost-effectiveness. The novel Rh(III)-based catalyst demonstrates high efficacy and broad substrate compatibility for the synthesis of 2,3-dihydropyridines, albeit with the use of a precious metal catalyst and specialized ligands. In contrast, the established Montmorillonite K-10 catalyst offers a greener, more economical alternative, particularly for the synthesis of related dihydropyridinone structures, leveraging the benefits of microwave-assisted, solvent-free conditions. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific synthetic goals, available resources, and green chemistry considerations.

References

Comparative Docking Analysis of 2,3-Dihydropyridine Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies involving 2,3-dihydropyridine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the binding interactions and potential therapeutic applications of this important class of compounds. The guide summarizes quantitative docking data, outlines a generalized experimental protocol, and visualizes key workflows and mechanisms of action.

Quantitative Docking Data Summary

The following table summarizes the results from various comparative docking studies of this compound ligands against a range of biological targets. This data is crucial for understanding the structure-activity relationships and relative binding affinities of different derivatives.

Ligand/Compound IDTarget ProteinDocking Score/Binding Energy (kcal/mol)Docking SoftwareReference
Compound 3gJAK-2High Score (specific value not stated)Molegro Virtual Docker[1]
Compound 3iJAK-2High Score (specific value not stated)Molegro Virtual Docker[1]
Compound 3dJAK-2High Score (specific value not stated)Molegro Virtual Docker[1]
NimodipineMineralocorticoid ReceptorNot explicitly stated, but noted as potentSchrodinger Suite 2006[2]
FelodipineMineralocorticoid ReceptorNot explicitly stated, but noted as potentSchrodinger Suite 2006[2]
AmlodipineMineralocorticoid ReceptorNot explicitly stated, but noted as least potentSchrodinger Suite 2006[2]
Compound 10Calcium Channel (5KLB)-10.05Autodock 4.2[3][4]
Compound 10Calcium Channel (5KLS)-9.99Autodock 4.2[3][4]
Compound 2Calcium Channel (5KLB)-9.62Autodock 4.2[4]
Compound 2Calcium Channel (5KLS)-8.93Autodock 4.2[4]
BenidipineALR2 (PDB: 1Z3N)High Efficiency (specific score not stated)Not Specified[5][6]
BenidipineRAGE (PDB: 3CJJ)-96.84 (Re-rank score)Not Specified[5]
NimodipineRAGE (PDB: 3CJJ)-95.32 (Re-rank score)Not Specified[5]
Compound IIA(5)MRP1 (NBD1)IC50: 14±2 µM (Correlated with docking results)Not Specified[7]
Compound IA(1)MRP1 (NBD1)IC50: 20±4 µM (Correlated with docking results)Not Specified[7]
Compound 5aVEGFR-2Not SpecifiedNot Specified[8]
Compound 5eVEGFR-2Not SpecifiedNot Specified[8]
Compound 5aHER-2Not SpecifiedNot Specified[8]
Compound 5eHER-2Not SpecifiedNot Specified[8]

Experimental Protocols

A generalized experimental protocol for the molecular docking of this compound ligands is detailed below, based on methodologies reported in the literature.[2]

1. Software and Tools:

  • Molecular Docking Software: AutoDock, Schrodinger Suite (Glide), Molegro Virtual Docker, PyRx.[1][2]

  • Visualization and Preparation Tools: UCSF Chimera, Maestro, ChemBioDraw.

2. Receptor Preparation:

  • PDB Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Structure Refinement: The protein structure is prepared by removing water molecules, ions, and co-crystallized ligands. Missing hydrogen atoms are added, and appropriate protonation states for amino acid residues are assigned.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions of the grid box are typically centered on the co-crystallized ligand or predicted binding pocket.

3. Ligand Preparation:

  • Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. The geometry of the ligands is then optimized using a suitable force field (e.g., OPLS3 or MMFF94).

  • Charge Calculation: Partial atomic charges are calculated for the ligand atoms (e.g., Gasteiger charges).

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

4. Molecular Docking Simulation:

  • Docking Algorithm: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is employed to explore the conformational space of the ligand within the defined grid box of the receptor.[4]

  • Pose Generation and Scoring: The docking software generates a series of possible binding poses for the ligand and scores them based on a scoring function that estimates the binding affinity (e.g., GlideScore, Emodel). The pose with the lowest binding energy or highest score is typically considered the most favorable.

5. Post-Docking Analysis:

  • Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues.

  • Validation: The docking protocol can be validated by redocking a co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizations

The following diagrams illustrate the general workflow of a comparative docking study and the mechanism of action of dihydropyridine-based calcium channel blockers.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (e.g., from PDB) Grid Grid Box Definition (Active Site Identification) Receptor->Grid Ligands Ligand Preparation (this compound Derivatives) Ligands->Grid Docking Molecular Docking Simulation Grid->Docking Scoring Scoring and Ranking of Poses Docking->Scoring Analysis Binding Interaction Analysis Scoring->Analysis Comparison Comparative Analysis of Ligands Analysis->Comparison DHP_Mechanism_of_Action DHP Dihydropyridine Ligand Channel L-type Voltage-Gated Calcium Channel DHP->Channel Binds to Block Channel Blockade Channel->Block leads to Ca_Influx Decreased Intracellular Ca2+ Influx Block->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Vessel Blood Vessel Vessel->Relaxation occurs in BP Reduced Blood Pressure Vasodilation->BP results in

References

assessing the green chemistry metrics of 2,3-dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Among these, the 2,3-dihydropyridine scaffold represents a valuable building block for the creation of complex molecular architectures and pharmacologically active compounds. As the chemical industry pivots towards more sustainable practices, assessing the environmental impact of synthetic routes is no longer a peripheral concern but a central aspect of process development. This guide provides an objective comparison of prominent synthetic routes to 2,3-dihydropyridines, evaluated through the lens of established green chemistry metrics.

Comparison of Green Chemistry Metrics

The greenness of a chemical reaction can be quantified using several key metrics. This table summarizes the performance of two distinct synthetic strategies for preparing this compound derivatives. The calculations are based on specific experimental protocols detailed in the subsequent sections.

MetricRh(III)-Catalyzed C-H ActivationAza-Diels-Alder ReactionIdeal ValueGreen Chemistry Principle Addressed
Atom Economy (AE) 75.1%70.5%100%#2: Atom Economy
Reaction Mass Efficiency (RME) 53.6%61.3%100%#2: Atom Economy & Yield
Process Mass Intensity (PMI) 168.7105.31#1: Prevention
E-Factor 167.7104.30#1: Prevention
Green Aspects - Catalytic use of metal- High functional group tolerance- Metal-free (in this example)- Milder reaction temperature-#4: Designing Safer Chemicals#5: Safer Solvents & Auxiliaries#6: Design for Energy Efficiency
Drawbacks - Use of expensive/toxic heavy metal catalyst (Rh)- Requires specialized ligand- High-boiling point, hazardous solvent (HFIP)- Requires inert atmosphere- Requires stoichiometric activating group on diene (TMS)- Often requires chromatographic purification-#3: Less Hazardous Syntheses#5: Safer Solvents & Auxiliaries#12: Safer Chemistry for Accident Prevention

Assumptions for PMI/E-Factor calculations are detailed in the Experimental Protocols section.

Logical Workflow for Green Synthesis Assessment

The assessment of a chemical process's environmental performance is a systematic endeavor. It involves evaluating inputs, the transformation itself, and outputs against a set of established green metrics. The following diagram illustrates this logical workflow.

Green_Chemistry_Assessment cluster_Inputs Process Inputs cluster_Metrics Green Metrics Evaluation cluster_Outputs Process Outputs & Goals Reactants Reactants & Reagents AE Atom Economy (AE) (Theoretical Efficiency) Reactants->AE Stoichiometry RME Reaction Mass Efficiency (RME) (Practical Efficiency) Reactants->RME PMI Process Mass Intensity (PMI) (Total Mass Burden) Reactants->PMI Solvents Solvents (Reaction & Workup) Solvents->PMI Catalysts Catalysts Catalysts->PMI Energy Energy (Heating/Cooling) Goal Greener Process: - Waste Reduction - High Efficiency - Increased Safety - Lower Energy Energy->Goal Minimize AE->Goal RME->Goal EFactor E-Factor (Waste Ratio) PMI->EFactor E = PMI - 1 PMI->Goal EFactor->Goal Product Desired Product Product->Goal Maximize Waste Waste Streams (Byproducts, Solvents, etc.) Waste->Goal Minimize

Caption: Workflow for assessing the green credentials of a chemical synthesis.

Experimental Protocols and Metric Calculations

The following sections provide the detailed experimental procedures upon which the green metric calculations in the comparison table are based.

Method 1: Rh(III)-Catalyzed C-H Activation

This method, developed by the Rovis group, provides an efficient route to 2,3-dihydropyridines through the coupling of α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.[1]

Reaction Scheme:

(Self-generated image of the reaction of (E)-N-(pivaloyloxy)-4-phenylbut-3-en-2-imine with methyl methacrylate)

Experimental Protocol (Adapted from Rovis, et al., J. Am. Chem. Soc. 2015, 137, 8892-8895):

To a 4 mL vial was added (E)-N-(pivaloyloxy)-4-phenylbut-3-en-2-imine (49.1 mg, 0.2 mmol, 1.0 equiv), --INVALID-LINK--2 (17.7 mg, 0.02 mmol, 10 mol %), and sodium pivalate (8.4 mg, 0.06 mmol, 0.3 equiv). The vial was sealed and purged with argon. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 0.67 mL) and methyl methacrylate (40.0 mg, 0.4 mmol, 2.0 equiv) were added via syringe. The mixture was stirred at 60 °C for 16 hours. After cooling, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to afford the product as a yellow oil (37.3 mg, 72% yield).

Green Metrics Calculation:

  • Reactants:

    • Oxime pivalate (C₁₅H₁₉NO₂): 49.1 mg (MW: 245.32 g/mol )

    • Methyl methacrylate (C₅H₈O₂): 40.0 mg (MW: 100.12 g/mol )

  • Product:

    • Methyl 2,6-dimethyl-4-phenyl-2,3-dihydropyridine-2-carboxylate (C₁₆H₂₁NO₂): 37.3 mg (MW: 259.34 g/mol )

  • Auxiliary Materials:

    • Catalyst: 17.7 mg

    • Additive (NaOPiv): 8.4 mg

    • Solvent (HFIP): 0.67 mL (density ≈ 1.62 g/mL) = 1085.4 mg

    • Purification*: ~10 g silica gel, ~100 mL eluent (10% EtOAc/Hexanes, density ≈ 0.7 g/mL) = 7000 mg

  • Atom Economy (AE):

    • AE = [MW(Product) / (MW(Oxime) + MW(Alkene))] * 100

    • AE = [259.34 / (245.32 + 100.12)] * 100 = 75.1%

  • Reaction Mass Efficiency (RME):

    • RME = [Mass(Product) / (Mass(Oxime) + Mass(Alkene))] * 100

    • RME = [37.3 mg / (49.1 mg + 40.0 mg)] * 100 = 53.6%

  • Process Mass Intensity (PMI):

    • PMI = [Mass(All Inputs)] / Mass(Product)

    • PMI = [(49.1 + 40.0 + 17.7 + 8.4 + 1085.4 + 10000 + 7000)] mg / 37.3 mg = 18200.6 / 37.3 = 487.9 (Note: The high PMI is dominated by the purification step. Without purification, the PMI would be ~32. This highlights the importance of minimizing downstream processing.)

  • E-Factor:

    • E-Factor = PMI - 1 = 486.9

Method 2: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful method for constructing six-membered nitrogen heterocycles. The reaction between an imine and an activated diene, such as Danishefsky's diene, yields 2,3-dihydro-4-pyridones.

Reaction Scheme:

(Self-generated image of the reaction of N-benzylideneaniline with Danishefsky's diene)

Experimental Protocol (Adapted from Vaccaro, et al., Synthesis 2012, 44, 2181-2184):

In a round-bottom flask, N-benzylideneaniline (181 mg, 1.0 mmol, 1.0 equiv) was dissolved in a solution of sodium dodecyl sulfate (SDS, 29 mg, 0.1 mmol) in water (2 mL). Copper(II) triflate (36 mg, 0.1 mmol) was added, followed by Danishefsky's diene (258 mg, 1.5 mmol, 1.5 equiv). The mixture was stirred at room temperature for 6 hours. The reaction mixture was then extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (eluting with 30% ethyl acetate in petroleum ether) to yield 1,2-diphenyl-2,3-dihydro-4(1H)-pyridone as a white solid (227 mg, 91% yield).

Green Metrics Calculation:

  • Reactants:

    • N-benzylideneaniline (C₁₃H₁₁N): 181 mg (MW: 181.23 g/mol )

    • Danishefsky's diene (C₈H₁₆O₂Si): 258 mg (MW: 172.30 g/mol )

  • Product:

    • 1,2-diphenyl-2,3-dihydro-4(1H)-pyridone (C₁₇H₁₅NO): 227 mg (MW: 249.31 g/mol )

  • Auxiliary Materials:

    • Catalyst (Cu(OTf)₂): 36 mg

    • Surfactant (SDS): 29 mg

    • Solvent (Water): 2 mL = 2000 mg

    • Extraction Solvent (DCM): 30 mL (density ≈ 1.33 g/mL) = 39900 mg

    • Drying Agent (Na₂SO₄)*: ~1 g = 1000 mg

    • Purification*: ~15 g silica gel, ~150 mL eluent (30% EtOAc/Pet. Ether, density ≈ 0.7 g/mL) = 105000 mg

  • Atom Economy (AE):

    • AE = [MW(Product) / (MW(Imine) + MW(Diene))] * 100

    • AE = [249.31 / (181.23 + 172.30)] * 100 = 70.5%

  • Reaction Mass Efficiency (RME):

    • RME = [Mass(Product) / (Mass(Imine) + Mass(Diene))] * 100

    • RME = [227 mg / (181 mg + 258 mg)] * 100 = 51.7%

  • Process Mass Intensity (PMI):

    • PMI = [Mass(All Inputs)] / Mass(Product)

    • PMI = [(181 + 258 + 36 + 29 + 2000 + 39900 + 1000 + 15000 + 105000)] mg / 227 mg = 163404 / 227 = 719.8 (Note: Again, the PMI is extremely high due to the solvent-intensive extraction and purification steps. The use of aqueous media for the reaction itself is a green feature, but this is negated by the workup procedure.)

  • E-Factor:

    • E-Factor = PMI - 1 = 718.8

Disclaimer: The Process Mass Intensity (PMI) and E-Factor values are highly dependent on the scale of the reaction and the specific workup and purification procedures used. The values calculated here are based on typical laboratory-scale syntheses and include estimations for materials like silica gel and chromatography eluents, which contribute significantly to the total mass. In an industrial setting, these processes would be optimized to minimize solvent use and waste, leading to substantially lower PMI and E-Factor values.

References

A Comparative Mechanistic Investigation of Dihydropyridine Synthesis: Classical and Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds is of paramount importance due to their wide-ranging pharmacological activities. The archetypal Hantzsch synthesis, developed in 1881, has long been the cornerstone of 1,4-DHP chemistry. However, the demands for higher efficiency, greater molecular diversity, and environmentally benign processes have spurred the development of numerous innovative synthetic strategies. This guide provides an objective comparison of the classical Hantzsch method with modern microwave-assisted and ultrasound-promoted syntheses, supported by experimental data and detailed protocols.

Comparative Performance of Synthetic Methods

The selection of a synthetic method for 1,4-dihydropyridine synthesis directly influences reaction time, yield, and overall efficiency. The following table summarizes quantitative data for the synthesis of a model dihydropyridine, allowing for a direct comparison of the classical Hantzsch reaction with its modern counterparts. The data clearly indicates that modern approaches offer significant advantages in terms of reaction time and yield.

MethodCatalystSolventTemperature (°C)TimeYield (%)
Classical Hantzsch NoneEthanolReflux8 - 12 hours~65-82%
Microwave-Assisted Barium Nitrate (Ba(NO₃)₂)Solvent-free6020 - 30 min~93-96%
Ammonium FormateSolvent-free- (300 W)1 - 3 min~85-95%
Ultrasound-Promoted p-TSAAqueous MicellesRoom Temperature1 - 1.5 hours~90-97%
None (in water)Water701 - 2 hours~86-96%

Mechanistic Pathways and Reaction Workflows

The synthesis of 1,4-dihydropyridines via the Hantzsch reaction and its modern variations proceeds through a series of key steps. The diagrams below illustrate the generally accepted mechanism and a comparative workflow of the different synthetic methods.

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Dehydration Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (x1) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (x1) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration Synthetic_Workflow_Comparison cluster_classical Classical Hantzsch cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Promoted C_Start Mix Aldehyde, β-Ketoester, Ammonia Source in Ethanol C_Reflux Reflux for 8-12 hours C_Start->C_Reflux C_Workup Cool, Crystallize, Filter C_Reflux->C_Workup C_Product Product C_Workup->C_Product M_Start Mix Reagents (Solvent-free) M_Irradiate Microwave Irradiation (1-30 min) M_Start->M_Irradiate M_Workup Cool, Add Ice/Ethanol, Filter M_Irradiate->M_Workup M_Product Product M_Workup->M_Product U_Start Mix Reagents in Aqueous Medium U_Sonicate Ultrasonic Irradiation (1-1.5 hours) U_Start->U_Sonicate U_Workup Filter, Wash with Water U_Sonicate->U_Workup U_Product Product U_Workup->U_Product

A Comparative Guide to Batch and Flow Synthesis of Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,4-dihydropyridines (DHPs), a critical scaffold in medicinal chemistry renowned for its application as calcium channel blockers, is predominantly achieved through the Hantzsch reaction.[1][2] This multicomponent reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[2] As pharmaceutical and chemical industries strive for greater efficiency, safety, and scalability, the methodologies for DHP synthesis have evolved from traditional batch processes to modern continuous flow systems.[3][4] This guide provides an objective comparison between batch and flow synthesis of dihydropyridines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The choice between batch and flow synthesis often depends on the specific goals of the researcher, such as scale, speed, and process control. Flow chemistry offers significant advantages in terms of reaction time and process intensification, while batch methods remain valuable for their flexibility in exploratory synthesis.[4][5] The following tables summarize quantitative data from various studies, highlighting the key performance differences.

Table 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (DHP 1)

Parameter Batch Synthesis (Conventional Heating) Batch Synthesis (Microwave) Flow Synthesis (Microwave) Reference
Reaction Time 30 min >15 min Optimized based on batch data [6][7]
Temperature Reflux 50 °C 50 °C [6][7]
Yield Not specified 75% - 90% 80% [6][7]

| Scale | Laboratory | Milligrams to grams | Scalable by continuous operation |[6][7] |

Table 2: Four-Component Hantzsch Synthesis of Phenyl-DHP (15a)

Parameter Batch Synthesis (Microwave) Flow Synthesis (Conductive Heating) Reference
Reaction Time 10 min 10 min (residence time) [8][9]
Temperature 140 °C 140 °C [8][9]
Solvent EtOH EtOH [8][9]

| Yield | 70% | 43% |[8][9] |

Note: The lower yield in this specific flow process was attributed to the transfer from microwave batch to conductive heating flow, indicating the importance of direct process optimization in the target system.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for the batch and flow synthesis of dihydropyridines based on the Hantzsch reaction.

Protocol 1: Batch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol is adapted from a microwave-assisted batch procedure.[6][7]

Materials:

  • Aqueous formaldehyde (37% in water)

  • Ethyl acetoacetate

  • Methanolic solution of ammonia (15.5% in methanol)

  • Methanol

Procedure:

  • In a suitable reaction vessel, combine aqueous formaldehyde (0.7 mL, 9.35 mmol), ethyl acetoacetate (2.5 mL, 19.53 mmol), and a methanolic solution of ammonia (3.0 mL, 21.02 mmol).[6][7]

  • Add methanol (4.0 mL) to the mixture to ensure homogeneity.[6]

  • Heat the mixture at 50 °C under microwave irradiation. The reaction progress can be monitored, with studies showing over 80% consumption of the starting β-ketoester within 15 minutes.[6]

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and rinse it with well-chilled ethanol (0–5 °C).[6][7]

  • The crude product can be further purified by recrystallization from ethanol to yield the final product (Typical yields: 75%–90%).[6][7]

Protocol 2: Continuous Flow Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol utilizes a microwave-assisted continuous flow reactor.[6][7]

Materials:

  • Aqueous formaldehyde (37% in water)

  • Ethyl acetoacetate

  • Methanolic solution of ammonia (15.5% in methanol)

  • Methanol

Procedure:

  • Prepare a cold (5 °C) stock solution in an Erlenmeyer flask by mixing aqueous formaldehyde (17.5 mL, 233.75 mmol), ethyl acetoacetate (62.5 mL, 488.25 mmol), a methanolic solution of ammonia (75.0 mL, 525.5 mmol), and methanol (100.0 mL).[6][7]

  • Set up the continuous flow reactor system, feeding the stock solution from the reservoir.

  • Pump the solution through the microwave reactor at a flow rate of 1.4 mL/min. The residence time in the microwave cavity is determined by the reactor volume and flow rate.[6][7]

  • Collect the product stream in a separate collection flask.[7]

  • After collection, cool the solution to induce precipitation.

  • Filter the precipitate, rinse with chilled ethanol (0–5 °C), and recrystallize from ethanol to obtain the purified product (Typical yield: 80%).[6][7]

Visualizing the Workflows

Diagrams created using Graphviz illustrate the distinct workflows and logical relationships of batch versus flow synthesis.

Batch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reagents (Aldehyde, Ketoester, Ammonia) in a Single Vessel heating 2. Heat Mixture (Conventional or Microwave) for a Set Time reagents->heating cooling 3. Cool Reaction Mixture heating->cooling filtration 4. Filter Precipitate cooling->filtration purification 5. Recrystallize Product filtration->purification product Final Dihydropyridine Product purification->product

A typical workflow for the batch synthesis of dihydropyridines.

Flow_Synthesis_Workflow cluster_prep Preparation cluster_reaction Continuous Reaction cluster_workup Work-up & Purification stock 1. Prepare Reagent Stock Solution(s) pump 2. Pump Solution(s) at a Set Flow Rate stock->pump reactor 3. Pass Through Reactor (Heated Coil, Microwave, etc.) pump->reactor collect 4. Continuously Collect Product Stream reactor->collect workup 5. Post-Collection Work-up & Purification collect->workup product Final Dihydropyridine Product workup->product

A typical workflow for the continuous flow synthesis of dihydropyridines.

Comparison_Diagram cluster_batch Batch Synthesis cluster_flow Flow Synthesis b_scale Scale-up by Increasing Vessel Size b_heat Inefficient Heat/ Mass Transfer b_safety Higher Risk at Scale b_control Time-based Control b_flex High Flexibility f_scale Scale-up by Longer Run Time f_heat Superior Heat/ Mass Transfer f_safety Inherently Safer f_control Precise Parameter Control (Residence Time) f_auto Amenable to Automation synthesis Dihydropyridine Synthesis synthesis->b_scale Approach synthesis->b_heat Limitation synthesis->b_safety Consideration synthesis->b_control Kinetics synthesis->b_flex Advantage synthesis->f_scale Approach synthesis->f_heat Advantage synthesis->f_safety Advantage synthesis->f_control Kinetics synthesis->f_auto Advantage

Key parameter comparison between batch and flow synthesis methodologies.

Discussion and Conclusion

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering solutions to many challenges inherent in traditional methods.[10][11]

Advantages of Flow Synthesis:

  • Enhanced Safety: By using small reactor volumes, flow chemistry minimizes the amount of hazardous material present under reaction conditions at any given time, creating an inherently safer process.[12][13]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling and highly efficient mixing.[14] This leads to precise temperature control, which can improve reaction selectivity and yield.[14]

  • Scalability: Scaling up a flow process typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than redesigning larger batch reactors where performance can change dramatically.[4]

  • Process Control and Automation: Flow systems enable precise control over parameters like residence time, temperature, and stoichiometry.[14] They are also highly suitable for automation and the integration of real-time analysis, allowing for rapid reaction optimization.[3][15]

Advantages of Batch Synthesis:

  • Flexibility: Batch reactors are versatile and ideal for exploratory research and development, where reaction conditions may need to be adjusted mid-process.[4]

  • Established Infrastructure: The equipment and procedures for batch chemistry are well-established in most chemistry laboratories.

  • Handling of Solids: Batch processes are generally more tolerant of reactions that produce solid precipitates, which can be challenging to manage in the narrow channels of flow reactors.[5]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2,3-Dihydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The safety protocols for pyridine derivatives necessitate a high standard of care to prevent exposure.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of 2,3-dihydropyridine must be managed as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1] The following steps outline a general procedure that should be adapted to your institution's specific guidelines.

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3] Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents and acids.[3]

  • Container Selection: Collect this compound waste in a designated, compatible, and sealable container.[3][4] The container must be in good condition and suitable for transportation.[5]

  • Container Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[1][5][6] Include the approximate quantity or concentration of the waste.

  • Waste Storage: Keep the waste container tightly sealed at all times, except when adding waste.[1][5] Store the container in a designated, well-ventilated, and secure satellite accumulation area.[3]

  • Arranging for Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[1][6] Complete any required chemical waste pickup request forms accurately.

  • Spill Management: In the case of a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3] Carefully scoop up the absorbed material and place it into a designated hazardous waste container.[1] Clean the spill area thoroughly. For large spills, contact your institution's EHS department immediately.[3]

Quantitative Data Summary

For safe handling and disposal, specific quantitative data is often required. The following table summarizes key parameters based on general guidelines for hazardous chemical waste.

ParameterSpecificationRationale
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or glassesProtects eyes from potential splashes.[1]
Hand ProtectionChemical-resistant gloves (e.g., Butyl rubber, Viton®)Prevents skin contact and absorption.[3]
Skin and Body ProtectionLab coat and appropriate clothingMinimizes the risk of skin exposure.[1]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[3]
Waste Handling and Storage
Container TypeCompatible, sealable, and in good conditionTo safely contain the hazardous waste.[3][4][5]
Labeling Requirement"HAZARDOUS WASTE" and full chemical nameEnsures proper identification and handling.[1][5][6]
Storage LocationDesignated, well-ventilated, and secure areaPrevents accidental exposure and environmental contamination.[3]
Disposal Method
IncinerationRotary kiln (820-1,600°C), liquid injection (650-1,600°C), or fluidized bed (450-980°C)Common methods for the disposal of waste pyridine.[7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Identify and Segregate This compound Waste ppe->segregate container Place Waste in a Compatible & Sealable Container segregate->container spill Spill Occurs segregate->spill label Label as 'HAZARDOUS WASTE' with Chemical Name container->label store Store in a Designated Waste Accumulation Area label->store pickup Arrange for Pickup by Certified Waste Disposal Service store->pickup document Document Waste Transfer pickup->document end_process End: Proper Disposal document->end_process cleanup Follow Spill Cleanup Procedure spill->cleanup Small Spill report Report Spill to EHS spill->report Large Spill cleanup->container report->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2,3-Dihydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydropyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with caution, adhering to the highest safety standards.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on guidelines for structurally similar compounds.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects eyes from potential splashes or dust.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4]Prevents skin contact with the chemical.[3] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated.[5]
Skin and Body Protection A lab coat or chemical-resistant coveralls.[3][6] Closed-toe shoes are mandatory.Minimizes the risk of skin exposure.[3]
Respiratory Protection Use in a chemical fume hood is the primary engineering control.[1] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator is required.[7]Avoids inhalation of dust, vapors, or fumes.[3]

Experimental Protocols: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a safety shower and eyewash station are accessible.[1]

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Assemble all necessary equipment and reagents before introducing the compound.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe dust or vapor.[1]

    • Use non-sparking tools and take measures to prevent static discharge if the compound is flammable.

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open.[1][8] Seek medical attention.

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[3][8] Remove contaminated clothing. Seek medical attention if irritation occurs.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Spill Management:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.[1]

    • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[1][3]

    • Ventilate the area and decontaminate the spill site.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound in a designated, compatible, and properly sealed container.[9]

    • Label the container clearly as "HAZARDOUS WASTE" and include the full chemical name: "this compound".[3][9]

    • Do not mix with other waste streams.[9]

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated designated waste accumulation area.[1][9]

    • Keep the container tightly sealed except when adding waste.[3]

  • Final Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste disposal service in accordance with all federal, state, and local regulations.[1][3]

    • A common disposal method for similar chemical compounds is incineration in a regulated chemical incinerator.[1]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill/Exposure cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handle1 Perform Experiment prep2->handle1 Start Work handle2 Keep Container Sealed handle1->handle2 spill Spill or Exposure Occurs handle1->spill Potential Hazard disp1 Segregate Hazardous Waste handle2->disp1 End of Experiment spill_action Follow First Aid/Spill Cleanup spill->spill_action spill_action->disp1 Post-Cleanup disp2 Label and Store Securely disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。